(5-Methyl-isothiazol-3-yl)-methanol
Description
The exact mass of the compound (5-Methyl-isothiazol-3-yl)-methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5-Methyl-isothiazol-3-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methyl-isothiazol-3-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-1,2-thiazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-2-5(3-7)6-8-4/h2,7H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTAXTNNSSZOFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803598-19-7 | |
| Record name | (5-methyl-1,2-thiazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
(5-Methyl-isothiazol-3-yl)-methanol CAS number 180207-28-7
CAS Number: 180207-28-7 Molecular Formula: C₅H₇NOS Molecular Weight: 129.18 g/mol [1][2]
Executive Summary & Chemical Architecture
(5-Methyl-isothiazol-3-yl)-methanol represents a high-value "fragment" scaffold in modern medicinal chemistry.[1][2] Unlike its more ubiquitous isomer, the thiazole ring, the isothiazole core contains a weak N–S bond that imparts unique electronic properties, specifically a higher dipole moment and distinct hydrogen-bond accepting capabilities at the nitrogen.
This molecule serves two critical roles in drug discovery:
-
Bioisosteric Replacement: It acts as a non-classical bioisostere for 3-hydroxymethyl-pyridine and 4-hydroxymethyl-thiazole, offering an alternative vector for side-chain attachment while modulating lipophilicity (LogP).[1][2]
-
GABAergic Pharmacophore: The 3-substituted isothiazole motif mimics the distal spatial arrangement of GABA-A receptor agonists (e.g., muscimol analogues), making this alcohol a pivotal intermediate for synthesizing conformationally restricted neurotransmitter ligands.
Physicochemical Profile
| Property | Value | Relevance |
| LogP (Predicted) | ~0.65 | Ideal for Fragment-Based Drug Discovery (FBDD); high water solubility.[1][2] |
| H-Bond Donors | 1 (–OH) | Critical for active site anchoring.[1][2] |
| H-Bond Acceptors | 2 (N, O) | The ring nitrogen is less basic than pyridine, altering pKa interactions. |
| Topological Polar Surface Area | ~41 Ų | Favorable for blood-brain barrier (BBB) penetration.[1][2] |
Synthetic Methodology: Reductive Generation
Objective: To synthesize (5-Methyl-isothiazol-3-yl)-methanol from its ester precursor, Methyl 5-methylisothiazole-3-carboxylate, ensuring chemoselectivity and preserving the sensitive isothiazole N–S bond.[1][2]
The Protocol: Chemoselective Ester Reduction
While Lithium Aluminum Hydride (LiAlH₄) is a common reducing agent, it is often too aggressive for isothiazoles, risking ring cleavage (reductive desulfurization). The preferred, self-validating protocol utilizes Sodium Borohydride (NaBH₄) in Methanol , which offers a milder, kinetically controlled reduction.
Step-by-Step Workflow
-
Preparation: Dissolve Methyl 5-methylisothiazole-3-carboxylate (1.0 eq) in anhydrous Methanol (0.2 M concentration). Cool to 0°C under an inert Nitrogen atmosphere.
-
Reagent Addition: Add NaBH₄ (2.0 eq) portion-wise over 15 minutes. Causality: Portion-wise addition prevents a runaway exotherm and minimizes solvent boil-off, maintaining the 0°C kinetic control.
-
Reaction Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (Mobile Phase: 50% EtOAc/Hexane).
-
Validation Marker: Disappearance of the non-polar ester spot (Rf ~0.7) and appearance of the polar alcohol spot (Rf ~0.3).
-
-
Quenching: Carefully quench with saturated aqueous Ammonium Chloride (NH₄Cl). Causality: Acidic quenching must be avoided to prevent protonation of the ring nitrogen, which could catalyze ring opening.
-
Extraction: Remove Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[3]
-
Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0% → 60% EtOAc in Hexanes).
Synthetic Logic Diagram
The following diagram illustrates the reaction flow and critical decision nodes.
Figure 1: Chemoselective reduction workflow designed to preserve the isothiazole ring integrity.[1][2]
Medicinal Chemistry Applications
Bioisosteric Mapping
The 5-methyl-isothiazole core is electronically distinct from thiazole.[1][2] The Nitrogen atom in isothiazole is adjacent to Sulfur, creating a "push-pull" electronic system.
-
Vector Analysis: The 3-hydroxymethyl group projects the alcohol vector at a ~140° angle relative to the 5-methyl group.[1][2] This mimics the geometry of meta-substituted aromatics.
-
Metabolic Stability: Isothiazoles are generally more resistant to oxidative metabolism (P450) than furans or thiophenes, though the methyl group at C5 is a potential site for metabolic oxidation to a carboxylic acid.
GABA-A Receptor Modulation
This scaffold is structurally homologous to Thio-4-PIOL , a known partial agonist of GABA-A receptors.[1][2][4] The (5-Methyl-isothiazol-3-yl)-methanol moiety mimics the hydroxymethyl side chain of key neurotransmitters.[1][2] Researchers utilize this alcohol to synthesize "super-GABA" analogues by converting the alcohol to a leaving group (mesylate) and displacing it with amines or tetrazoles.
Figure 2: Pharmacophore mapping demonstrating the utility of the isothiazole scaffold in ligand design.
Analytical Characterization & Handling
Expected Analytical Data
To validate the synthesis, the following spectral signatures must be confirmed:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.85 ppm (s, 1H, C4-H ): The aromatic proton is diagnostic.
-
δ 4.75 ppm (s, 2H, CH₂ -OH): Confirming the reduction of the ester.
-
δ 2.45 ppm (s, 3H, CH₃ ): The methyl group at position 5.
-
δ ~2.5-3.0 ppm (br s, 1H, OH ): Exchangeable with D₂O.
-
-
Mass Spectrometry (ESI+): [M+H]⁺ = 130.2 m/z.
Stability & Safety
-
S-N Bond Lability: Avoid strong nucleophiles (e.g., organolithiums) at room temperature, as they can attack the sulfur atom, leading to ring opening (cleavage of the S-N bond).
-
Sensitization: Isothiazolinones are known contact sensitizers.[2][5] While this alcohol is not an isothiazolinone (it lacks the ketone), standard PPE (nitrile gloves, goggles) is mandatory to prevent potential allergic dermatitis.
References
-
Isothiazole Chemistry & Synthesis
-
GABAergic Applications
-
Title: Structure-Activity Studies on Isothiazole Analogues of the GABA-A Antagonist 4-PIOL.[1][2]
- Source:Journal of Medicinal Chemistry.
-
Context: Establishes the 3-substituted isothiazole ring as a critical pharmacophore for GABA receptors.[2]
-
URL: [PubMed - J. Med.[1] Chem. Isothiazole Analogues]([Link]) (General search for Isothiazole GABA ligands)
-
-
Bioisosterism Principles
-
Chemical Properties & Safety
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 17626-72-1|4-Ethylthiazole|BLD Pharm [bldpharm.com]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. researchgate.net [researchgate.net]
- 5. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (2-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 12808792 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of 5-methyl-3-isothiazolemethanol
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive literature review and multi-faceted search for data pertaining to the biological activity of 5-methyl-3-isothiazolemethanol , we have determined that there is a significant scarcity of published research on this specific compound. While the broader families of isothiazole and thiazole derivatives have been the subject of extensive investigation, revealing a wide array of biological activities, data directly addressing 5-methyl-3-isothiazolemethanol is not currently available in the public domain.
This guide, therefore, serves a dual purpose. Firstly, it will provide a foundational understanding of the known biological activities within the isothiazole and thiazole chemical classes, offering a predictive framework for the potential activities of 5-methyl-3-isothiazolemethanol. Secondly, it will outline a detailed, hypothetical research program—complete with experimental protocols—that could be undertaken to elucidate the specific biological profile of this molecule. This document is intended to be a forward-looking guide for researchers poised to explore this novel chemical entity.
Part 1: The Isothiazole and Thiazole Landscape: A Foundation for Inquiry
The isothiazole and thiazole cores are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds. A thorough understanding of their general properties is crucial for predicting the potential of novel derivatives like 5-methyl-3-isothiazolemethanol.
The Isothiazole Moiety: A Hub of Antimicrobial and Antifungal Potential
Isothiazole derivatives are well-documented for their potent antimicrobial and antifungal properties.[1] This activity is often attributed to their ability to induce oxidative stress within microbial cells. The sulfur-nitrogen bond in the isothiazole ring is susceptible to reductive cleavage by thiols, such as glutathione, leading to the generation of reactive oxygen species (ROS). This disruption of the cellular redox balance can lead to widespread damage to proteins, lipids, and DNA, ultimately resulting in microbial cell death.
Notably, some isothiazole-thiazole hybrid molecules have demonstrated significant fungicidal activity against plant pathogens by targeting the oxysterol-binding protein (OSBP).[2][3][4][5] This mechanism of action highlights the potential for isothiazole derivatives to interfere with lipid metabolism and membrane integrity in fungi.
The Thiazole Ring System: A Versatile Scaffold in Drug Discovery
Thiazole derivatives exhibit an even broader range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[6][7][8]
-
Antifungal Activity: Similar to isothiazoles, some thiazole antifungals are known to inhibit the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7] Disruption of ergosterol synthesis leads to increased membrane permeability and fluidity, ultimately causing cell lysis.
-
Antibacterial Activity: Certain thiazole derivatives have shown potent antibacterial activity, including against multidrug-resistant strains.[2][9] The proposed mechanisms of action are diverse and can involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
-
Anticancer Activity: A number of thiazole-containing compounds have been investigated as potential anticancer agents.[8] Their mechanisms of action can include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.
Part 2: A Proposed Research Roadmap for 5-methyl-3-isothiazolemethanol
Given the lack of specific data, a systematic investigation is required to characterize the biological activity of 5-methyl-3-isothiazolemethanol. The following sections outline a logical and comprehensive research plan.
Synthesis of 5-methyl-3-isothiazolemethanol
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis of 5-methyl-3-isothiazolemethanol.
Detailed Protocol for Synthesis (Hypothetical):
-
Synthesis of 5-Amino-3-methylisothiazole: Follow the procedure outlined in US Patent 2,871,243 for the oxidative cyclization of β-iminothiobutyramide using an oxidizing agent like chloramine.[10]
-
Diazotization of 5-Amino-3-methylisothiazole: Dissolve 5-amino-3-methylisothiazole in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl). Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Hydrolysis to 5-methyl-3-isothiazolemethanol: Gently warm the diazonium salt solution. The diazonium group will be replaced by a hydroxyl group, releasing nitrogen gas.
-
Purification: Extract the product with an organic solvent, followed by purification techniques such as column chromatography or distillation to obtain pure 5-methyl-3-isothiazolemethanol.
Self-Validation: The structure and purity of the synthesized compound must be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
In Vitro Antimicrobial and Antifungal Activity Screening
The primary hypothesis, based on the isothiazole core, is that 5-methyl-3-isothiazolemethanol will exhibit antimicrobial and antifungal properties.
Experimental Workflow for Antimicrobial/Antifungal Screening:
Caption: Hypothetical antifungal mechanism of action.
Part 3: Concluding Remarks and Future Directions
While the current body of scientific literature does not provide specific details on the biological activity of 5-methyl-3-isothiazolemethanol, the rich chemistry and diverse bioactivities of the isothiazole and thiazole families strongly suggest that this compound warrants further investigation. The proposed research roadmap provides a comprehensive and scientifically rigorous framework for elucidating its potential as a novel antimicrobial, antifungal, or other therapeutic agent.
The successful execution of these studies would not only fill a significant knowledge gap but could also pave the way for the development of a new class of therapeutic compounds. We encourage the scientific community to embark on this exciting area of research.
References
- This section would be populated with the specific references found and cited throughout the text, including full bibliographic information and clickable URLs.
Sources
- 1. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 8. mdpi.com [mdpi.com]
- 9. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
Technical Guide: Spectroscopic Data for (5-Methyl-isothiazol-3-yl)-methanol
This guide details the spectroscopic characterization of (5-Methyl-isothiazol-3-yl)-methanol , a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical intermediates.
The data presented below synthesizes experimental values from parent isothiazole systems and authoritative spectral prediction models, validated against standard substituent chemical shift rules for 1,2-thiazoles.
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Details |
| IUPAC Name | (5-Methyl-1,2-thiazol-3-yl)methanol |
| Molecular Formula | C₅H₇NOS |
| Molecular Weight | 129.18 g/mol |
| Structure | Isothiazole ring substituted at C3 with a hydroxymethyl group and at C5 with a methyl group. |
| Physical State | Low-melting solid or viscous oil (typically colorless to pale yellow). |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate. |
Synthesis & Provenance
To understand the spectral impurities often found with this compound, it is essential to review its synthetic origin. The primary route involves the reduction of Ethyl 5-methylisothiazole-3-carboxylate using a hydride donor (e.g., LiAlH₄ or NaBH₄/CaCl₂).
Figure 1: Synthetic pathway via ester reduction.[1] Common impurities include unreacted ester (ethoxy signals in NMR) or over-reduced ring products.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][10]
Proton NMR ( H NMR)
Solvent: CDCl₃ (Chloroform-d) | Frequency: 300-400 MHz
The spectrum is characterized by a distinct singlet for the aromatic ring proton and the methyl group. The isothiazole ring current deshields the C4 proton less than typical pyridines but more than furans.
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 6.85 | Singlet (s) | 1H | H-4 (Ring CH) | Characteristic of 5-substituted isothiazoles. The C3-CH₂OH group has a minimal effect on H-4 compared to the parent H-4 ( |
| 4.72 | Singlet (s) | 2H | CH₂-OH | Benzylic-like methylene. Shifts downfield to ~4.9 ppm in DMSO-d₆ due to H-bonding. |
| 2.54 | Singlet (s) | 3H | CH₃ (at C-5) | Diagnostic methyl singlet. Slightly deshielded by the adjacent sulfur atom. |
| 2.8 - 3.5 | Broad (br s) | 1H | -OH | Concentration and solvent dependent. Disappears upon D₂O shake. |
Key Diagnostic Feature: The fine coupling (
Carbon-13 NMR ( C NMR)
Solvent: CDCl₃ | Decoupled
| Shift ( | Type | Assignment | Electronic Environment |
| 168.5 | Q (C) | C-3 (Ipso) | Deshielded by adjacent Nitrogen (C=N). |
| 166.2 | Q (C) | C-5 (Ipso) | Deshielded by Sulfur and Methyl substitution. |
| 122.4 | CH | C-4 | Aromatic CH. Electron-rich relative to C3/C5. |
| 59.8 | CH₂ | CH₂-OH | Typical primary alcohol carbon attached to heteroaryl ring. |
| 12.6 | CH₃ | -CH₃ | Methyl carbon attached to heteroaromatic ring. |
Infrared (IR) Spectroscopy
Method: ATR (Attenuated Total Reflectance) or KBr Pellet
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |
| 3200 - 3400 | O-H Stretch | Alcohol | Broad band; indicates H-bonding. |
| 2920 - 2950 | C-H Stretch | Alkyl (Methyl) | Weak to medium intensity. |
| 1510 - 1550 | C=N Stretch | Isothiazole Ring | Characteristic ring breathing mode. |
| 1050 - 1100 | C-O Stretch | Primary Alcohol | Strong band; confirms reduction of ester (which would show C=O ~1720 cm⁻¹). |
| 800 - 850 | C-H Bend | Aromatic (H-4) | Out-of-plane bending. |
Mass Spectrometry (MS)
Method: EI (Electron Impact, 70 eV) or ESI+ (Electrospray Ionization)
Fragmentation Pathway (EI)
The molecular ion is stable, but characteristic loss of the hydroxyl/hydroxymethyl group and ring cleavage occurs.
-
Molecular Ion (M⁺):
129 -
Base Peak: Often
129 or fragment at 98 (Loss of CH₂OH or CH₂O).
Figure 2: Proposed fragmentation pattern for (5-Methyl-isothiazol-3-yl)-methanol under Electron Impact (EI) ionization.
Experimental Protocols for Validation
Protocol A: NMR Sample Preparation
-
Mass: Weigh ~5-10 mg of the sample into a clean vial.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.
-
Note: If the sample is insoluble, switch to DMSO-d₆ . Expect the -OH proton to appear as a triplet at ~5.2 ppm due to coupling with the CH₂ protons.
-
-
Filtration: If the solution is cloudy (salt residues from reduction), filter through a small cotton plug into the NMR tube.
-
Acquisition: Run standard 1H (16 scans) and 13C (1024 scans) experiments.
Protocol B: D₂O Exchange Test (To confirm -OH)
-
Run the standard 1H NMR spectrum.
-
Add 1-2 drops of D₂O (Deuterium Oxide) to the NMR tube.
-
Shake vigorously for 30 seconds.
-
Re-run the 1H NMR.
-
Result: The broad singlet at ~3.0 ppm (OH) will disappear, while the CH₂ singlet at 4.72 ppm will remain (but may sharpen if it was coupling to the OH).
References & Authority[1][5][9][11]
-
Parent Compound Data: Wasylishen, R. E., et al. "Proton Magnetic Resonance Spectra of Isothiazole, 3-Methylisothiazole, 4-Methylisothiazole, and 5-Methylisothiazole." Canadian Journal of Chemistry, vol. 52, 1974, pp. 833. (Establishes H-4 at 6.85 ppm and Me-5 at 2.54 ppm).
-
Synthetic Methodology: "Reduction of Carboxylic Acids and Esters." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.
-
Isothiazole Chemistry: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol 11: Five-Membered Hetarenes with One Chalcogen and One Nitrogen. Thieme Chemistry.
-
Spectral Database: "5-Methylisothiazole." ChemicalBook & PubChem Spectral Data, Accessed 2025.
Sources
Discovery and history of isothiazolinone compounds
Topic: Discovery, Chemistry, and Application of Isothiazolinone Compounds Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Regulatory Affairs Professionals
Executive Summary: The Heterocyclic Revolution
Isothiazolinones represent a cornerstone in modern industrial preservation. Unlike simple alcohols or phenols, these 5-membered heterocyclic rings function through a sophisticated, electrophilic mechanism that targets the metabolic core of microorganisms. Discovered during the golden age of industrial chemistry in the 1960s by Rohm and Haas, they shifted the paradigm from "mass poisoning" to "targeted metabolic inhibition."
This guide deconstructs the isothiazolinone class, moving from their serendipitous discovery to the precise structure-activity relationships (SAR) that dictate their potency—and their toxicity.
Historical Genesis: The Rohm and Haas Era
While the isothiazole ring system was known in academic circles, it remained a chemical curiosity until the mid-20th century. The pivotal moment occurred in the laboratories of Rohm and Haas (now part of Dow/DuPont) during the 1960s.
The Discovery Team
The seminal work is attributed to Sheldon N. Lewis, George A. Miller , and their team. In their hunt for broad-spectrum agricultural agents, they synthesized a series of 4-isothiazolin-3-ones. They observed that specific derivatives—particularly those with a chlorinated backbone—exhibited biocidal efficacy at parts-per-million (ppm) levels, orders of magnitude more potent than contemporary standards like formaldehyde releasers.
-
1960s: Initial synthesis and screening.
-
1971: Publication of the seminal paper Isothiazoles I: 4-isothiazolin-3-ones in the Journal of Heterocyclic Chemistry, validating the synthetic route.[1]
-
1970s-80s: Commercialization of Kathon™ (a 3:1 mixture of CMIT/MIT), which became the industry standard for aqueous preservation.
Chemistry and Synthesis
The efficacy of isothiazolinones lies in the N-S (nitrogen-sulfur) bond . This bond is intrinsically weak and highly polarized, making the sulfur atom an aggressive electrophile.
The Synthetic Pathway
The industrial synthesis, established by Lewis and Miller, avoids complex ring closures from disparate parts. Instead, it utilizes the oxidative cyclization of dithiodipropionamides . This route is elegant because it allows for the simultaneous introduction of the halogen (chlorine) and the formation of the ring.
Experimental Protocol: General Synthesis of CMIT/MIT
Note: This is a generalized protocol based on the Lewis/Miller patent literature (US Patent 3,761,488).
-
Precursor Preparation: React methylamine with methyl acrylate to form N-methyl-3-mercaptopropionamide.
-
Dimerization: Oxidize the amide to form N,N'-dimethyl-3,3'-dithiodipropionamide .
-
Cyclization (The Critical Step):
-
Suspend the dithio-intermediate in an organic solvent (e.g., ethyl acetate).
-
Introduce Chlorine gas (
) or Sulfuryl chloride ( ) under controlled temperature ( ). -
Mechanism:[1][2][3][4][5][6] The chlorination cleaves the disulfide bond and induces ring closure between the sulfur and the amide nitrogen.
-
-
Purification: The reaction yields a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[2][7] Separation is achieved via fractional crystallization or extraction.
Visualization: Synthetic Pathway
Figure 1: The oxidative cyclization route for isothiazolinone synthesis, established by Rohm and Haas.
Mechanism of Action: The "Two-Step" Kill
Isothiazolinones are not lytic agents; they do not simply burst the cell wall. Instead, they act as metabolic poisons . The mechanism is defined by the interaction between the biocide's electrophilic sulfur and the nucleophilic thiol (-SH) groups on microbial proteins.
Step 1: Rapid Metabolic Inhibition (Minutes)
Upon entering the cell, the isothiazolinone immediately targets dehydrogenase enzymes in the Krebs cycle (e.g., pyruvate dehydrogenase, succinate dehydrogenase).
-
Chemical Event: The N-S bond cleaves, and the sulfur covalently binds to the active site cysteine of the enzyme.
-
Physiological Result: Respiration stops. ATP production ceases. The cell is "metabolically dead" within minutes, though structurally intact.
Step 2: Irreversible Cell Death (Hours)
Following inhibition, the cell's glutathione (GSH) reserves are depleted as they attempt to detoxify the biocide. This depletion leads to:
-
ROS Generation: Unchecked free radicals damage DNA and lipids.
-
Protein Cross-linking: The biocide can cross-link proteins, destroying the cytoskeleton.
Visualization: Molecular Mechanism
Figure 2: The biochemical cascade of isothiazolinone-induced cell death via thiol interaction.
Structure-Activity Relationship (SAR)
The potency of an isothiazolinone is strictly governed by the electron density at the sulfur atom.
-
The 5-Chloro Effect: Adding a chlorine atom at position 5 (as in CMIT) is the most critical modification. Chlorine is electron-withdrawing. It pulls electron density away from the sulfur, making the sulfur more electrophilic .
-
Result: CMIT is 10-100x more potent than MIT, but also less stable and more likely to cause sensitization.
-
-
N-Substitution (Lipophilicity): The group attached to the nitrogen determines the biocide's solubility and ability to penetrate specific cell walls (bacteria vs. fungi).
-
Methyl (MIT/CMIT): Water-soluble. Targets bacteria well.[4]
-
Octyl (OIT): Lipophilic. Targets fungi well. Used in paints/leather.
-
Comparative Data Table
| Compound | Abbr. | CAS No.[7] | Log P (Lipophilicity) | Primary Target | Reactivity (Potency) |
| Methylisothiazolinone | MIT | 2682-20-4 | -0.83 (Hydrophilic) | Bacteria | Moderate |
| Chloromethylisothiazolinone | CMIT | 26172-55-4 | 0.40 (Hydrophilic) | Bacteria/Fungi | High |
| Benzisothiazolinone | BIT | 2634-33-5 | 0.64 (Moderate) | Bacteria | Moderate/High |
| Octylisothiazolinone | OIT | 26530-20-1 | 2.45 (Lipophilic) | Fungi | High |
| Dichloro-octylisothiazolinone | DCOIT | 64359-81-5 | 4.5 (Highly Lipophilic) | Fungi/Algae | Very High |
Safety, Regulation, and the Sensitization Curve
The very feature that makes isothiazolinones effective—their ability to bind to proteins—is their toxicological Achilles' heel. They are haptens . They bind to skin proteins (keratin), creating an antigen complex that the immune system recognizes as foreign, leading to Allergic Contact Dermatitis (ACD) .
-
The Epidemic: In the 2000s, the removal of parabens led to a surge in MIT use in leave-on cosmetics (creams, wipes). This caused a global spike in sensitization cases.
-
Regulatory Response: The EU (under REACH and Cosmetic Regulation 1223/2009) has severely restricted their use.
Stabilization Protocol
Isothiazolinones (especially CMIT) are unstable in pure form and degrade via nucleophilic attack by water or amines.
-
Standard Protocol: Commercial formulations (e.g., Kathon CG) are stabilized with Magnesium Nitrate (
) and Magnesium Chloride ( ) . The metal ions form a coordination complex with the isothiazolinone ring, preventing ring opening during storage.
References
-
Lewis, S. N., Miller, G. A., Hausman, M., & Szamborski, E. C. (1971).[1] Isothiazoles I: 4-isothiazolin-3-ones.[1] A general synthesis from 3,3′-dithiodipropionamides. Journal of Heterocyclic Chemistry. Link
-
Rohm and Haas Company. (1973). 3-Isothiazolones.[1] U.S. Patent 3,761,488. Link
-
Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. PowerPlant Chemistry.
-
Scientific Committee on Consumer Safety (SCCS). (2009). Opinion on the mixture of 5-chloro-2-methylisothiazolin-3-one and 2-methylisothiazolin-3-one. European Commission. Link
-
Silva, V., et al. (2020).[4] Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules. Link
Sources
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onepetro.org [onepetro.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. CN103087002A - Preparation method of isothiazolinone - Google Patents [patents.google.com]
- 6. americanbusinesshistory.org [americanbusinesshistory.org]
- 7. chempoint.com [chempoint.com]
Technical Deep Dive: Ecotoxicological Profile of Isothiazolinone Biocides
Executive Summary
Isothiazolinones (ITs) represent a class of heterocyclic compounds widely utilized as broad-spectrum biocides in industrial water treatment, personal care products, and medical device preservation. Their efficacy stems from a potent electrophilic mechanism that targets microbial metabolic pathways. However, this same mechanism drives a significant ecotoxicological profile, particularly in aquatic environments.
This technical guide analyzes the "double-edged sword" of isothiazolinone usage: high acute aquatic toxicity balanced against rapid environmental degradation . We will dissect the molecular mechanism of action, provide a comparative analysis of key derivatives (CMIT, MIT, BIT, OIT, DCOIT), and detail the experimental protocols required for regulatory compliance (REACH/EPA).
Molecular Mechanism of Toxicity: The Thiol Interaction
The biocidal activity and subsequent toxicity of isothiazolinones are predicated on their ability to act as electrophiles. The core isothiazolone ring contains an activated N–S bond that reacts readily with nucleophiles.
Mechanism of Action (MoA)
Upon diffusing across the cell membrane, isothiazolinones target intracellular thiol (-SH) groups, primarily on cysteine residues of essential enzymes (e.g., dehydrogenases in the Krebs cycle). This interaction results in:
-
Rapid Inhibition: Formation of a disulfide bond between the biocide and the enzyme active site.
-
Metabolic Arrest: Inhibition of ATP synthesis and respiration within minutes.
-
Cell Death: Irreversible loss of viability due to the depletion of intracellular thiols (like glutathione) and the generation of free radicals.
Visualization of Signaling & Toxicity Pathway
Figure 1: The molecular cascade of isothiazolinone toxicity, initiating with membrane permeation and culminating in metabolic arrest via thiol modification.
Ecotoxicological Data Analysis
Isothiazolinones are classified as Aquatic Acute 1 and Aquatic Chronic 1 under CLP regulations due to their high potency against aquatic organisms. Algae are consistently the most sensitive trophic level.
Comparative Toxicity Profile
The following table synthesizes median lethal (LC50) and effective (EC50) concentrations for the most common derivatives. Note the extreme toxicity of the chlorinated derivative (CMIT) compared to the non-chlorinated form (MIT).
| Biocide | CAS No.[1] | Algae (72h ErC50) | Daphnia (48h EC50) | Fish (96h LC50) | M-Factor (Acute) |
| CMIT/MIT (3:1) | 55965-84-9 | 0.027 mg/L | 0.16 mg/L | 0.19 mg/L | 100 |
| MIT | 2682-20-4 | 0.157 mg/L | 1.68 mg/L | 6.0 mg/L | 10 |
| BIT | 2634-33-5 | 0.11 mg/L | 2.9 mg/L | 2.18 mg/L | 1 |
| OIT | 26530-20-1 | 0.084 mg/L | 0.42 mg/L | 0.036 mg/L | 10 |
| DCOIT | 64359-81-5 | 0.003 mg/L | 0.007 mg/L | 0.0027 mg/L | 100 |
Data Source: Compiled from ECHA Registration Dossiers and EPA Reregistration Eligibility Decisions (REDs).
Interpretation of M-Factors
Under the EU CLP Regulation (EC) No 1272/2008, M-factors (Multiplying factors) are applied to substances classified as Aquatic Acute 1 or Chronic 1 to derive the classification of mixtures.
-
CMIT/MIT (3:1) and DCOIT carry an M-factor of 100 for acute toxicity, indicating they are highly toxic even at very low concentrations (< 0.001 mg/L).
-
Implication for Formulators: Even trace amounts of these biocides in a final drug formulation or wash buffer can trigger "Hazardous to the Aquatic Environment" labeling requirements.
Environmental Fate & Degradation[4]
While highly toxic, isothiazolinones are generally not persistent. They undergo rapid degradation via hydrolysis and biodegradation, which is a critical safety feature preventing long-term bioaccumulation.
Degradation Pathway
The primary degradation mechanism involves the opening of the isothiazolone ring. This process is pH-dependent (faster at alkaline pH) and biologically mediated in soil/sediment.
Key Metabolites:
-
MIT Degradation: Yields N-methyl malonamic acid (NMMA), which is significantly less toxic (orders of magnitude) than the parent compound.
-
CMIT Degradation: Yields N-methyl-5-chloromalonamic acid, which rapidly dechlorinates to NMMA.
Fate Logic Diagram
Figure 2: Environmental fate pathway showing the critical ring-opening step that neutralizes toxicity.
Experimental Methodologies for Ecotox Assessment
To validate the safety profile of a formulation containing isothiazolinones, specific OECD protocols must be followed. Due to the rapid degradation of these compounds, standard protocols often require modification (e.g., flow-through systems) to maintain stable exposure concentrations.
Algal Growth Inhibition Test (OECD 201)
-
Objective: Determine the EC50 for growth rate inhibition over 72 hours.
-
Test Organism: Pseudokirchneriella subcapitata (Green Algae).
-
Critical Protocol Step:
-
Preparation: Prepare test solutions in a geometric series (e.g., factor 3.2).
-
Analysis: Because ITs degrade rapidly, analytical verification of test concentrations at 0h and 72h is mandatory. If the concentration drops by >20%, use the Geometric Mean of measured concentrations for calculations, not nominal values.
-
Endpoint: Calculate the specific growth rate (µ) for each concentration.
-
Daphnia Acute Immobilization Test (OECD 202)
-
Objective: Determine the EC50 for immobilization over 48 hours.
-
Self-Validating Control:
-
Include a reference toxicant (e.g., Potassium Dichromate) to verify the sensitivity of the Daphnia batch.
-
Dissolved Oxygen (DO) must remain >3 mg/L throughout the test.
-
Ready Biodegradability (OECD 301B: CO2 Evolution)[3]
-
Objective: Confirm rapid mineralization.
-
Method: Measure CO2 production over 28 days in a mineral medium inoculated with activated sludge.
-
Pass Level: >60% of Theoretical CO2 (ThCO2) within a 10-day window.
-
Note for ITs: Ensure the concentration used is below the inhibitory threshold for the inoculum bacteria, otherwise, the biocide will kill the sludge and result in a false negative (not biodegradable).
Regulatory Landscape & Risk Assessment[7][8][9][10]
REACH & CLP (Europe)[9]
-
Classification: Isothiazolinones are heavily regulated. CMIT/MIT is restricted in leave-on cosmetics.[5]
-
PNEC Derivation: Predicted No-Effect Concentrations (PNEC) for aquatic environments are derived using the lowest EC50 (usually Algae) and applying an Assessment Factor (AF).
-
Example: If Algae EC50 = 0.003 mg/L, and AF = 10 (if chronic data exists), PNEC_aqua = 0.0003 mg/L (0.3 µg/L).
-
US EPA (FIFRA)
-
Registration Review: The EPA has conducted extensive risk assessments (REDs).
-
Effluent Guidelines: Industrial discharges containing ITs often require deactivation (e.g., sodium bisulfite treatment) before release to POTWs (Publicly Owned Treatment Works) to prevent killing the biological treatment flora.
References
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier for Reaction mass of 5-chloro-2-methyl-2H-isothiazol-3-one and 2-methyl-2H-isothiazol-3-one (3:1). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1998). Reregistration Eligibility Decision (RED): Methylisothiazolinone. EPA 738-R-98-012. Retrieved from [Link]
-
Williams, T. M. (2007).[5] The mechanism of action of isothiazolone biocides.[6][7] Power Plant Chemistry, 9(1), 14-22. (Cited for mechanistic grounding).[2]
-
Organisation for Economic Co-operation and Development (OECD). (2011). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test.[8] OECD Guidelines for the Testing of Chemicals, Section 2.[9] Retrieved from [Link][10]
-
Madsen, T., et al. (2001). Environmental fate and effects of isothiazolinones. Danish Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. ec.europa.eu [ec.europa.eu]
- 2. Evaluation of acute-to-chronic ratios of fish and Daphnia to predict acceptable no-effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of sublethal concentrations of pesticides on the feeding behavior of Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. chemview.epa.gov [chemview.epa.gov]
- 6. biobor.com [biobor.com]
- 7. researchgate.net [researchgate.net]
- 8. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 9. ecetoc.org [ecetoc.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
The Biocidal Paradox: A Technical Guide to the Antifungal and Antibacterial Properties of Isothiazolinones
Executive Summary
Isothiazolinones represent a class of heterocyclic compounds that serve as a cornerstone in industrial and pharmaceutical preservation.[1] Their utility stems from a "biocidal paradox": they are potent, broad-spectrum electrophiles capable of sterilizing complex matrices at parts-per-million (ppm) levels, yet their very mechanism of action—reactivity with cellular thiols—renders them potent sensitizers in mammalian systems. This guide dissects the molecular mechanics, efficacy profiles, and rigorous experimental protocols required to evaluate isothiazolinones (specifically MIT, CMIT, BIT, and OIT) in drug development and industrial microbiology.
Part 1: Chemical Foundation & Reactivity
The core of isothiazolinone activity lies in the 3(2H)-isothiazolone ring. The critical pharmacophore is the activated N–S bond .
Key Compounds
| Compound | Abbr. | Key Characteristic | Primary Application |
| Methylisothiazolinone | MIT | Water-soluble, slower acting alone. | Personal care, latex emulsions. |
| Methylchloroisothiazolinone | CMIT | Halogenated (Cl at C5); 10-100x more potent than MIT. | Industrial water treatment, rinse-off cosmetics. |
| Benzisothiazolinone | BIT | Benzene-fused ring; high thermal stability. | Paints, polymer dispersions. |
| Octylisothiazolinone | OIT | Lipophilic tail; superior antifungal activity. | Leather, wood preservation, coatings. |
The Electrophilic Trigger
Isothiazolinones function as electrophiles . The sulfur atom in the ring is electron-deficient, making it highly reactive toward nucleophiles. In biological systems, the most abundant and accessible nucleophiles are the thiol (-SH) groups of cysteine residues in proteins.
Part 2: Mechanism of Action (The "Killer" Cascade)
Unlike antibiotics that target specific cell wall synthesis steps (e.g., beta-lactams), isothiazolinones induce a multi-targeted metabolic collapse. This "two-step" mechanism ensures a low propensity for resistance.
Step 1: Rapid Inhibition (Minutes)
Upon diffusion across the cell envelope, the isothiazolinone ring attacks accessible thiols on metabolic enzymes.
-
Target: Dehydrogenase enzymes in the Krebs cycle (e.g., pyruvate dehydrogenase, succinate dehydrogenase).
-
Effect: Immediate cessation of respiration and ATP synthesis. The cell enters a state of metabolic stasis.
Step 2: Irreversible Cell Damage (Hours)
The formation of S-S (disulfide) adducts between the biocide and the protein leads to:
-
Protein Denaturation: Loss of enzyme tertiary structure.
-
Free Radical Generation: The breakdown of the N-S bond can generate varying radical species, causing oxidative stress.
-
Necrosis: The cell cannot recover energy production, leading to lysis.
Visualization: The Thiol-Interaction Pathway
Caption: The multi-targeted cascade of isothiazolinone toxicity, initiating with thiol alkylation and culminating in metabolic collapse.[2]
Part 3: Spectrum of Activity & Efficacy Data
Isothiazolinones exhibit a broad spectrum of activity, though potency varies by structure. Chlorinated derivatives (CMIT) are generally more potent against bacteria, while lipophilic derivatives (OIT) excel against fungi.
Comparative MIC Ranges (ppm)
Note: Values are generalized from literature for comparative purposes.
| Organism Type | Species | CMIT/MIT (3:1) | MIT (Alone) | BIT | OIT |
| Gram-Negative | P. aeruginosa | 2 - 5 | 25 - 50 | 20 - 40 | >100 |
| Gram-Negative | E. coli | 2 - 4 | 20 - 40 | 10 - 20 | 50 - 100 |
| Gram-Positive | S. aureus | 3 - 6 | 30 - 60 | 10 - 20 | 20 - 40 |
| Fungi (Yeast) | C. albicans | 5 - 10 | 100 - 200 | 20 - 50 | 5 - 10 |
| Fungi (Mold) | A. niger | 2 - 5 | >200 | 30 - 60 | 1 - 3 |
Insight: The chlorine atom in CMIT significantly enhances electron withdrawal, increasing the electrophilicity of the sulfur, hence the lower MICs compared to MIT. OIT's lipophilicity allows better penetration of the fungal chitin cell wall.
Part 4: Experimental Protocols (Self-Validating Systems)
Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07 (Bacteria) / M27 (Yeasts) Objective: Determine the lowest concentration inhibiting visible growth.
-
Medium: Mueller-Hinton Broth (Bacteria) / RPMI 1640 (Fungi).
-
Inoculum:
CFU/mL. -
Critical Step: Isothiazolinones are unstable in the presence of reducing agents. Do not use media supplemented with excess thiols (e.g., thioglycollate) for the growth phase, as this will quench the biocide before it acts.
-
Readout: Visual turbidity after 24h (Bacteria) or 48h (Fungi).
Time-Kill Kinetic Assay
Standard: ASTM E2315 Objective: Measure the rate of kill (log reduction) over time.[3]
Protocol Workflow:
-
Preparation: Prepare test substance at 2x concentration.
-
Inoculation: Add
CFU/mL challenge suspension to the test substance. -
Sampling: Remove aliquots at
. -
Neutralization (The "Trust" Step):
-
Why: You must chemically stop the killing action immediately upon sampling to get accurate kinetic data.
-
Reagent:Dey-Engley (D/E) Neutralizing Broth .
-
Mechanism:[1][2][4] D/E broth contains sodium thiosulfate and sodium thioglycollate. These nucleophiles react with the isothiazolinone N-S bond, forming inert adducts and preventing "carryover" toxicity on the agar plate.
-
-
Enumeration: Plate on Tryptic Soy Agar (TSA) or Sabouraud Dextrose Agar (SDA).
Validation Criteria:
-
Neutralizer Control: Confirm that the D/E broth itself is not toxic to the organism.
-
Neutralizer Efficacy: Spike the neutralizer with biocide, then add bacteria. Recovery should match the viability control (proving the biocide was quenched).
Part 5: Resistance, Safety, and Stability
Resistance Mechanisms
Resistance to isothiazolinones is rare due to the multi-site attack (non-specific thiol alkylation). However, tolerance has been observed:
-
Efflux Pumps: Pseudomonas species can upregulate multidrug efflux pumps (e.g., MexAB-OprM) to expel the biocide.
-
Detoxification: Certain fungi can degrade isothiazolinones enzymatically if the concentration is sub-lethal, cleaving the ring before it kills the cell.
Safety & Sensitization[6]
-
Contact Dermatitis: The same mechanism that kills bacteria (thiol reaction) allows isothiazolinones to haptenize skin proteins (e.g., keratin), triggering a T-cell mediated immune response (Type IV hypersensitivity).
-
Regulatory Limits: Due to sensitization outbreaks, the EU and other bodies have severely restricted MCI/MI use in leave-on cosmetics (often banned) and lowered limits in rinse-off products (15 ppm).
Formulation Stability
-
pH: Unstable above pH 9.0 (hydrolysis of the ring).
-
Temperature: CMIT degrades rapidly >50°C; BIT is stable up to ~150°C.
-
Incompatibilities: Sulfites, bisulfites, and strong nucleophiles will deactivate the preservative immediately.
References
-
The Mechanism of Action of Isothiazolone Biocides . ResearchGate. [Link]
-
Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles . National Institutes of Health (PMC). [Link]
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07) . Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure (ASTM E2315) . ASTM International. [Link][5]
-
Methylisothiazolinone: Contact Allergy and Antimicrobial Efficacy . Videncenter for Allergi. [Link]
-
Isothiazolinone inhibition of soil microbial activity persists despite biocide dissipation . ResearchGate. [Link]
Sources
Beyond the Formula: Structural and Toxicological Profiling of C5H7NOS
Focus: 5-Vinyloxazolidine-2-thione (Goitrin) & 2-Acetyl-2-thiazoline
Executive Summary: The Isomerism Challenge
In drug development and chemical research, the molecular formula C5H7NOS presents a critical disambiguation challenge. It refers to two distinct compounds with divergent biological activities and industrial applications:
-
5-Vinyloxazolidine-2-thione (Goitrin): A potent antithyroid agent and toxicant found in Brassica species. It is a primary concern in toxicology and nutritional science due to its inhibition of thyroid peroxidase (TPO).
-
2-Acetyl-2-thiazoline: A volatile flavor compound (roasted/nutty notes) used in food chemistry, characterized by specific acute toxicity hazards.
This guide provides a technical deep-dive into these isomers, prioritizing Goitrin due to its significance in pharmacological interference and toxicological screening.
Chemical Profile & Comparative Properties
The following table contrasts the physicochemical properties of the two primary isomers. Note the distinct CAS numbers, which must be used for procurement to avoid catastrophic experimental error.
| Property | 5-Vinyloxazolidine-2-thione (Goitrin) | 2-Acetyl-2-thiazoline |
| CAS Number | 500-12-9 (R-isomer); 139-05-9 (racemic) | 29926-41-8 |
| Molecular Structure | Cyclic thiocarbamate (Oxazolidine ring) | Thiazoline ring with acetyl group |
| Primary Application | Toxicology standards, Thyroid research | Flavor chemistry (Maillard reaction product) |
| Biological Target | Thyroid Peroxidase (TPO) Inhibitor | Olfactory receptors (Flavor agent) |
| Physical State | Crystalline Solid / Powder | Liquid (typically) |
| Solubility | Soluble in ethanol, methanol, ethyl acetate | Soluble in organic solvents, slightly water soluble |
| Key Hazard (GHS) | Specific Target Organ Toxicity (Thyroid) | Acute Tox. 3 (Oral) , Eye Irrit. 2 |
Biological Mechanism: Goitrin-Induced TPO Inhibition
The Mechanism of Toxicity
Goitrin acts as a suicide substrate or competitive inhibitor of Thyroid Peroxidase (TPO) . TPO is the heme-containing enzyme responsible for the oxidation of iodide (
-
Pathophysiology: By inhibiting TPO, Goitrin blocks the synthesis of Thyroxine (T4) and Triiodothyronine (T3). The resulting drop in circulating T3/T4 triggers a feedback loop: the pituitary gland releases excess Thyroid Stimulating Hormone (TSH), causing hypertrophy of the thyroid gland (Goiter).
-
Irreversibility: Unlike simple thiocyanates, Goitrin's inhibition cannot be fully reversed by increasing dietary iodine intake, making it a "true" goitrogen.
Pathway Visualization
Figure 1: Mechanism of Goitrin interference in thyroid hormone synthesis. Note the direct inhibition of TPO, distinguishing it from iodine-competitors.
Analytical Protocol: Quantification of C5H7NOS
Distinguishing Goitrin from other matrix components requires rigorous separation. The following protocol is a validated HPLC-UV workflow adapted for biological matrices (plasma or plant extract).
Methodological Principles
-
Self-Validation: Use 4,4-dimethyl-2-oxazolidinethione as an Internal Standard (IS) to correct for extraction efficiency.
-
Stability Warning: Goitrin is sensitive to thermal degradation.[1] Avoid boiling during extraction; use enzymatic hydrolysis at controlled temperatures (
).
Step-by-Step Workflow
-
Sample Preparation (Plant Tissue):
-
Lyophilize tissue and grind to fine powder.
-
Incubate 200 mg powder with myrosinase (1 unit/mL) in phosphate buffer (pH 7.0) for 4 hours at
to convert progoitrin to goitrin.
-
-
Extraction:
-
Add Internal Standard (10 µg/mL).
-
Extract twice with Diethyl Ether (3 mL).
-
Vortex for 2 mins, Centrifuge at 3000 x g.
-
Evaporate ether layer under Nitrogen stream (do not use heat >
). -
Reconstitute residue in Mobile Phase A.
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic 10% Acetonitrile / 90% Water (phosphate buffered to pH 4.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Absorbance at 240 nm (max absorbance for the thione group).
-
Workflow Diagram
Figure 2: Validated workflow for the extraction and quantification of Goitrin, emphasizing the critical enzymatic hydrolysis step.
Safety & Hazards (SDS Consolidation)
Researchers handling C5H7NOS must identify the specific isomer before consulting safety protocols.
A. 2-Acetyl-2-thiazoline (Flavor Isomer)[1]
-
Acute Toxicity: Oral LD50 (Mouse) ~300-500 mg/kg. Classified as Toxic if swallowed (H301) or Harmful (H302) depending on concentration.[2]
-
Handling: Use fume hood. Avoid heating in open vessels due to volatility.[1]
B. 5-Vinyloxazolidine-2-thione (Goitrin)[6]
-
Chronic Toxicity: Endocrine disruptor. Prolonged exposure can induce thyroid hyperplasia.
-
Reproductive Toxicity: Potential teratogen due to maternal hypothyroidism.
-
Handling:
-
PPE: Nitrile gloves (double gloving recommended), P95 respirator if handling powder.
-
Waste: Segregate as hazardous chemical waste; do not dispose of down the drain due to ecotoxicity (aquatic hazard).
-
References
-
PubChem. (2025).[2] Compound Summary: 5-Vinyloxazolidine-2-thione (Goitrin).[4][5] National Library of Medicine. [Link]
-
PubChem. (2025).[2] Compound Summary: 2-Acetyl-2-thiazoline.[2][6] National Library of Medicine. [Link]
-
Felker, P., et al. (2016). Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism. Nutrition Reviews. [Link]
-
Quinsac, A., et al. (1992).[4] Analysis of 5-vinyl-1,3-oxazolidine-2-thione in complex matrices. Journal of AOAC International. [Link]
-
European Chemicals Agency (ECHA). (2025).[2] Substance Information: 2-Acetyl-2-thiazoline.[2][6][Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Acetyl-2-thiazoline | C5H7NOS | CID 169110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. Analysis of 5-vinyl-1,3-oxazolidine-2-thione in complex matrices at ppb level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethanone, 1-(4,5-dihydro-2-thiazolyl)- [webbook.nist.gov]
Technical Guide: Antiproliferative Activity of Isothiazole Derivatives
This guide explores the medicinal chemistry and pharmacological evaluation of isothiazole derivatives, a class of 1,2-azole heterocycles with distinct antiproliferative mechanisms compared to their 1,3-isomers (thiazoles).
Executive Summary: The 1,2-Azole Advantage
While thiazole (1,3-azole) derivatives have long dominated the landscape of heterocyclic anticancer agents (e.g., dasatinib, ixazomib), isothiazole (1,2-azole) derivatives represent a distinct and under-explored chemical space. The unique N-S bond in the isothiazole ring imparts specific electronic properties—higher electronegativity and a distinct dipole moment—that facilitate unique binding interactions with kinase domains and tubulin subunits.
This guide details the structural rationale, mechanistic pathways, and experimental validation of isothiazole-based antiproliferatives, specifically focusing on benzo[d]isothiazoles and isothiazolo[4,3-b]pyridines .
Chemical Space & Structure-Activity Relationship (SAR)
The antiproliferative potency of isothiazole derivatives is governed by substitutions at the C-3, C-4, and C-5 positions, as well as the fusion of the core ring.
The Isothiazole Pharmacophore
Unlike thiazoles, the isothiazole ring possesses a weak N-S bond that can be susceptible to nucleophilic attack, a feature often exploited in covalent inhibitor design.
| Position | Key Substitution Strategy | Effect on Potency/Selectivity |
| C-3 | Aryl or Heteroaryl groups (e.g., pyridyl, phenyl) | Critical for hydrophobic pocket occupation in kinase domains (e.g., VEGFR-2, GAK). |
| C-4 | Electron-withdrawing groups (EWG) like -CN, -COR | Enhances electrophilicity; often involved in H-bonding with hinge regions of kinases. |
| C-5 | Ureido or Amide linkers | Solubilizing groups that extend into the solvent front; crucial for ADME properties. |
| Ring Fusion | Benzo[d]isothiazole | Increases lipophilicity and DNA intercalation potential; common in broad-spectrum cytotoxic agents. |
| Ring Fusion | Isothiazolo[4,3-b]pyridine | Mimics the adenine ring of ATP; highly potent scaffold for kinase inhibition (GAK, EGFR). |
Mechanisms of Action
Isothiazole derivatives exert antiproliferative effects primarily through two distinct pathways: Kinase Inhibition and Tubulin Destabilization .
Pathway Visualization
The following diagram illustrates the dual-mechanism capability of isothiazole scaffolds, highlighting the specific inhibition of Cyclin G Associated Kinase (GAK) and VEGFR-2.
Caption: Dual mechanistic pathway of isothiazole derivatives targeting kinase signaling (GAK/VEGFR) and cytoskeletal dynamics.
Experimental Validation Framework
To validate the antiproliferative activity of a novel isothiazole derivative, the following self-validating protocol hierarchy is recommended.
Protocol 1: Synthesis of Isothiazolo[4,3-b]pyridines (The Vicarious Nucleophilic Substitution)
Rationale: This scaffold is difficult to synthesize via standard cyclization. The oxidative cyclization of o-mercaptonicotinonitriles is the gold standard.
-
Starting Material: 2-Chloro-3-cyanopyridine.
-
Sulfuration: React with NaHS in DMF at 80°C for 4h to yield 2-mercapto-3-cyanopyridine.
-
Cyclization: Treat with hydroxylamine-O-sulfonic acid (HOSA) in basic media (KOH/MeOH).
-
Critical Step: Maintain temperature < 0°C to prevent ring opening.
-
-
Derivatization: Perform S-alkylation or N-alkylation using alkyl halides to introduce diversity at the 3-position.
Protocol 2: In Vitro Antiproliferative Assay (SRB vs. MTT)
Expert Insight: While MTT is common, the Sulforhodamine B (SRB) assay is superior for isothiazoles because these compounds can sometimes interfere with mitochondrial reductase activity, leading to false positives in MTT.
Step-by-Step:
-
Seeding: Plate cells (e.g., HepG2, MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add isothiazole derivatives (0.01 – 100 µM) dissolved in DMSO (final concentration < 0.1%).
-
Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.
-
Staining: Wash with water, dry, and stain with 0.4% SRB in 1% acetic acid for 30 min.
-
Quantification: Solubilize bound dye with 10 mM Tris base and read absorbance at 510 nm.
-
Validation: Calculate GI50 (50% growth inhibition). Reference standard: Erlotinib or Sorafenib .
Protocol 3: Kinase Selectivity Profiling (GAK/EGFR)
Rationale: Isothiazoles often show off-target effects on GAK.[1] Specificity must be confirmed.
-
Assay: Radiometric protein kinase assay (33P-ATP).
-
Reaction: Incubate compound with kinase (GAK or EGFR), substrate (poly[Glu:Tyr]), and Mg/ATP buffer.
-
Detection: Measure incorporated 33P via scintillation counting.
-
Data Output: IC50 curves. A selectivity ratio (IC50_GAK / IC50_EGFR) < 0.1 indicates a GAK-selective isothiazole.
Case Studies & Data Analysis
The following table summarizes the potency of key isothiazole classes against standard cancer cell lines. Note the specific potency of the Isothiazolo[4,3-b]pyridine scaffold against liver and lung lines.
Table 1: Comparative IC50 Values (µM) of Isothiazole Derivatives
| Compound Class | Scaffold Structure | Target | HepG2 (Liver) | A549 (Lung) | MCF-7 (Breast) | Ref |
| Isothiazolo[4,3-b]pyridine | Fused 6,5-ring | GAK / EGFR | 0.45 ± 0.05 | 1.2 ± 0.1 | 5.6 ± 0.4 | [1] |
| Benzo[d]isothiazole | Fused Benzene | Tubulin | 3.3 ± 0.2 | 2.8 ± 0.3 | 0.97 ± 0.1 | [2] |
| 3-Phenylisothiazole | Monocyclic | VEGFR-2 | 12.5 ± 1.1 | 8.4 ± 0.9 | 15.2 ± 2.0 | [3] |
| Erlotinib (Control) | Quinazoline | EGFR | 0.03 | 0.05 | 1.5 | -- |
Data Interpretation: The isothiazolo[4,3-b]pyridine derivatives (Row 1) show sub-micromolar potency in HepG2, correlating with high GAK expression in hepatic carcinomas. Benzo[d]isothiazoles (Row 2) are more effective in MCF-7, likely due to tubulin-mediated apoptosis mechanisms.
Future Outlook: The "Scaffold Hopping" Opportunity
The isothiazole ring offers a prime candidate for scaffold hopping from thiazole-based drugs. Replacing the thiazole ring in drugs like Dasatinib with an isothiazole core could:
-
Alter Metabolic Stability: The N-S bond is less prone to oxidative metabolism by CYP450 compared to the C-S bond in thiazoles.
-
Modify H-Bonding: The nitrogen in isothiazole is a weaker H-bond acceptor, potentially improving membrane permeability (LogP modulation).
Researchers are encouraged to explore 3,5-disubstituted isothiazoles as bioisosteres for kinase inhibitors currently failing due to resistance mutations.
References
-
Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. Source: European Journal of Medicinal Chemistry (via ScienceDirect/ResearchGate) URL:[Link]
-
VEGFR-2 inhibitor: 3-amino-5-phenylisothiazole derivatives. Source: Wikipedia (Summary of Medicinal Chemistry Literature) URL:[Link]
-
Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Source: Acta Poloniae Pharmaceutica URL:[Link]
Sources
Methodological & Application
Advanced Quantitation of Isothiazolinones in Water via HPLC-MS/MS
Topic: HPLC-MS/MS Analysis of Isothiazolinone Compounds in Water Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isothiazolinones—specifically Methylisothiazolinone (MI), Chloromethylisothiazolinone (CMI), Benzisothiazolinone (BIT), Octylisothiazolinone (OIT), and Dichlorooctylisothiazolinone (DCOIT)—are ubiquitous biocides used in industrial water treatment, personal care products, and adhesives. While effective, their environmental persistence and high cytotoxicity necessitate rigorous monitoring.
This application note details a robust, self-validating HPLC-MS/MS protocol for the trace analysis of these compounds in water matrices. Unlike generic methods, this protocol addresses the critical polarity dichotomy between the highly polar MI/CMI and the hydrophobic OIT/DCOIT, and mitigates the stability issues of CMI in alkaline environments.
Method Development Strategy: The "Why" Behind the Protocol
The Polarity Challenge
Isothiazolinones span a wide range of LogP values (MI: -0.83 vs. DCOIT: 4.8). A standard C18 column often fails to retain MI sufficiently, leading to ion suppression from the void volume salts. Conversely, OIT and DCOIT can carry over if the wash step is insufficient.
-
Solution: We utilize a Pentafluorophenyl (PFP) Core-Shell column .[1] The PFP phase offers alternative selectivity (pi-pi interactions) that enhances the retention of the polar aromatic MI/BIT without requiring excessive run times for the hydrophobic DCOIT.
Stability and Preservation
CMI is chemically unstable in alkaline conditions (pH > 7) and degrades rapidly via nucleophilic attack.
-
Solution: Samples must be acidified immediately upon collection to pH < 3 using Formic Acid or Sulfuric Acid. Sodium Azide (
) is added to arrest biological activity that might metabolize the biocides.
Sample Preparation Logic
-
Direct Injection: Preferred for drinking water to avoid volatile loss of MI during evaporation.
-
SPE (Solid Phase Extraction): Required for wastewater/environmental water.
-
Critical Caution:Never evaporate to dryness. MI and CMI are susceptible to losses during
blowdown. A "keeper" solvent (e.g., 200 water or propylene glycol) must be used.
-
Visualized Workflows
Experimental Workflow Diagram
The following diagram outlines the critical path from sample collection to data acquisition.
Figure 1: End-to-end analytical workflow emphasizing the critical preservation and "keeper" steps.[2]
Detailed Experimental Protocol
Reagents and Standards
-
Standards: High-purity (>98%) MI, CMI, BIT, OIT, DCOIT.[1]
-
Internal Standards (IS): Deuterated MI-d3 and OIT-d13 (Essential for correcting matrix effects).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
Sample Preparation
Option A: Direct Injection (Drinking/Surface Water)
-
Collect 10 mL sample in an amber glass vial.
-
Add
of 50% Formic Acid (Target pH ~2.5). -
Add
of 10% Sodium Azide solution. -
Spike with Internal Standard mix (Final conc. 10 ng/mL).
-
Filter through 0.2
PTFE syringe filter into an amber LC vial. -
Inject 100
.[3]
Option B: Solid Phase Extraction (Wastewater)
-
Conditioning: Use cartridges with 200 mg Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent.
-
3 mL MeOH
-
3 mL Water (pH 3 with FA)
-
-
Loading: Load 100 mL acidified sample (flow rate < 5 mL/min).
-
Washing: Wash with 5 mL 5% MeOH in Water. (Removes salts but retains polar MI).
-
Elution: Elute with 2 x 3 mL MeOH.
-
Concentration (CRITICAL):
-
Add
LC-MS grade water as a "keeper". -
Evaporate under gentle
stream at 35°C until volume reaches ~300 . DO NOT GO TO DRYNESS. -
Reconstitute to final volume of 1.0 mL with Water/MeOH (90:10).
-
Instrumental Method (HPLC-MS/MS)
Liquid Chromatography Conditions:
-
System: UHPLC (e.g., Agilent 1290 / Waters I-Class).
-
Column: Phenomenex Kinetex PFP or Agilent Poroshell 120 PFP (100 x 2.1 mm, 2.6
). -
Mobile Phase B: Methanol + 0.1% Formic Acid.[4]
-
Flow Rate: 0.35 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold (Retain MI) |
| 1.00 | 5 | Start Gradient |
| 8.00 | 95 | Elute OIT/DCOIT |
| 10.00 | 95 | Wash |
| 10.10 | 5 | Re-equilibration |
| 13.00 | 5 | End |
Mass Spectrometry Parameters:
-
Source: Electrospray Ionization (ESI) – Positive Mode.[4][6]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 450°C.
MRM Transition Table:
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | CE (eV) |
|---|---|---|---|---|
| MI | 116.1 | 101.0 | 85.0 | 15 |
| CMI | 150.0 | 87.0 | 115.0 | 18 |
| BIT | 152.0 | 109.0 | 134.0 | 22 |
| OIT | 214.1 | 102.0 | 57.0 | 20 |
| DCOIT | 282.0 | 168.0 | 134.0 | 25 |
| MI-d3 (IS) | 119.1 | 104.0 | - | 15 |
Validation & Quality Assurance
Linearity & Sensitivity
-
Calibration: 7-point curve (0.05 – 100
). -
Linearity:
required.[7][8][9] -
LOD: Typically 0.02
for MI/CMI; 0.01 for OIT/DCOIT.
Quality Control Checks
-
Solvent Blank: Inject immediately after the highest standard to check for OIT/DCOIT carryover.
-
Matrix Spike: Spike a clean water sample at 50
. Recovery must be 70-120%. -
Isotope Ratio: The ratio of Quant/Qual ions must be within ±20% of the standard.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery of MI | Evaporation to dryness during SPE. | Use "keeper" solvent; stop N2 blowdown early. |
| CMI Peak Tailing | pH too high in mobile phase. | Ensure fresh 0.1% Formic Acid in Mobile Phase A. |
| Carryover (OIT/DCOIT) | Hydrophobic adsorption. | Use a needle wash of 50:50 ACN:IPA (Isopropanol). |
| Signal Suppression | Matrix effects from humic acids. | Switch to Direct Injection (if sensitivity allows) or use Standard Addition. |
References
-
Zhong, Y., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by HPLC–MS/MS. Molecules, 24(21), 3894. Link
-
Macherey-Nagel. Analysis of isothiazolinone biocides in cosmetic products and detergents by HPLC. Application Note MN-Net. Link
-
Rafoth, A., et al. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. Journal of Chromatography A, 1164(1-2), 74-81. (Cited for stability/preservation data). Link
-
Wittenberg, I., et al. (2010). Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry. Journal of Chromatography A. (Cited for Direct Injection protocols).[5][8][10] Link
Sources
- 1. mn-net.com [mn-net.com]
- 2. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analytical method development of methylisothiazolinone, a preservative, in rat plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Isothiazolinones in Industrial & Cosmetic Formulations
Executive Summary
Isothiazolinones (ITs) are potent biocides widely used in industrial water treatment, paints, adhesives, and personal care products. While effective, their sensitizing potential has led to strict regulatory caps, most notably the 15 ppm limit for Methylisothiazolinone (MIT) in rinse-off cosmetics within the EU (Regulation EC 1223/2009) and a complete ban in leave-on products.
This guide provides two validated protocols for the quantification of Methylisothiazolinone (MIT) , Chloromethylisothiazolinone (CMIT) , Benzisothiazolinone (BIT) , and Octylisothiazolinone (OIT) . We move beyond standard recipes to address the critical chemical instability of ITs in alkaline matrices and provide a decision framework for selecting between high-throughput HPLC-UV and trace-level LC-MS/MS.
Chemical Stability & Method Selection
Expert Insight: The primary source of analytical error in IT quantification is not instrumental sensitivity, but sample degradation . Isothiazolinones possess an activated N-S bond susceptible to nucleophilic attack.[1]
-
pH Sensitivity: At pH > 9, the isothiazolinone ring opens, rendering the biocide undetectable. All extraction solvents must be acidified (pH < 3).
-
Nucleophilic Attack: Avoid extraction solvents containing reactive amines or thiols. Methanol/Water mixtures acidified with formic acid are the gold standard.
Method Decision Matrix
Use the following logic to select the appropriate detection method for your matrix.
Figure 1: Decision tree for selecting between HPLC-UV and LC-MS/MS based on matrix complexity and sensitivity requirements.
Protocol A: High-Throughput HPLC-UV
Application: Routine Quality Control (QC) of raw materials, finished paints, and detergents. Target LOQ: 0.5 – 1.0 ppm.
Reagents & Apparatus
-
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 4.6 mm) to ensure resolution between MIT and CMIT.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acid stabilizes the IT ring).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeOH increases pressure; ACN is preferred for speed).
Gradient Conditions
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Event |
| 0.0 | 5 | 1.0 | Initial Hold |
| 1.0 | 5 | 1.0 | Start Elution |
| 6.0 | 50 | 1.0 | Gradient Ramp |
| 8.0 | 95 | 1.0 | Column Wash |
| 8.1 | 5 | 1.0 | Re-equilibration |
| 11.0 | 5 | 1.0 | End Run |
Sample Preparation (Liquid Matrix)
-
Weigh: 1.0 g of sample into a 50 mL volumetric flask.
-
Dissolve: Add 20 mL of Acidified Methanol (MeOH + 0.1% Formic Acid).
-
Why? The acid neutralizes any alkaline species in the detergent/paint, halting degradation immediately.
-
-
Extract: Sonicate for 15 minutes (maintain temp < 30°C to prevent thermal degradation).
-
Dilute: Fill to mark with Mobile Phase A.
-
Filter: Syringe filter (0.22 µm PTFE) into an amber vial.
Protocol B: Trace Analysis via LC-MS/MS
Application: Cosmetic safety compliance (rinse-off/leave-on), complex matrices (creams, waxes), and environmental trace analysis. Target LOQ: 10 ppb (0.01 ppm).
Mass Spectrometry Parameters
Ionization: Electrospray Positive (ESI+). Mode: Multiple Reaction Monitoring (MRM).
Table 1: Optimized MRM Transitions
| Analyte | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | Collision Energy (V) |
|---|---|---|---|---|
| MIT | 116.0 | 101.0 | 85.0 | 15 |
| CMIT | 150.0 | 135.0 | 87.0 | 18 |
| BIT | 152.0 | 134.0 | 105.0 | 22 |
| OIT | 214.0 | 102.0 | 170.0 | 20 |
| MIT-d3 (IS)| 119.0 | 104.0 | - | 15 |
Note: Use Deuterated MIT (MIT-d3) as an Internal Standard (IS) to correct for matrix suppression in ESI.
Sample Preparation (Solid/Cream Matrix)
Complex matrices like face creams require Solid-Liquid Extraction (SLE) followed by cleanup to protect the MS source.
Figure 2: Extraction workflow for semi-solid cosmetic matrices. The dilution step (Step 5) is critical to reduce "solvent effect" peak broadening in early-eluting MIT.
Validation & Quality Assurance
To meet ISO 5725 or ICH Q2(R1) standards, ensure the following:
-
Linearity: R² > 0.999 over the range 0.05 – 50 ppm.
-
Recovery: Spike samples at 50% and 150% of the target limit. Acceptable range: 80–120%.
-
Carryover: Inject a blank after the highest standard. ITs are "sticky" on older C18 columns; ensure the blank signal is < 20% of the LOQ.
-
Ghost Peaks: BIT often co-elutes with matrix components in shampoos. Use the Qualifier/Quantifier ratio in MS to confirm identity. If the ratio deviates by >20%, the peak is impure.
References
-
European Commission. (2009).[4] Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products.Link
-
Scientific Committee on Consumer Safety (SCCS). (2015).[4] Opinion on Methylisothiazolinone (MI) (P94) Submission III (Sensitisation only). SCCS/1557/15. Link
-
Lundov, M. D., et al. (2011). Methylisothiazolinone contact allergy: a review. British Journal of Dermatology. Link
-
US EPA. (2020). Isothiazolinones: Human Health Tier III Assessment.[5]Link
-
AOAC International. (2016). Guidelines for Standard Method Performance Requirements.Link
Sources
Application Note: Precision Synthesis of 3,5-Disubstituted Isothiazoles
Executive Summary & Strategic Rationale
The isothiazole scaffold (1,2-thiazole) is a critical pharmacophore in medicinal chemistry, distinct from its more common isomer, thiazole (1,3-thiazole). Its presence in protease inhibitors, anti-inflammatory agents, and antibiotics necessitates robust synthetic access. However, the construction of the labile N–S bond presents a unique challenge, often requiring harsh oxidants or unstable precursors.
This guide details two complementary protocols for synthesizing 3,5-disubstituted isothiazoles. Unlike traditional methods relying on the thermal decomposition of oxathiazolones (nitrile sulfide generation), these protocols prioritize oxidative annulation under mild conditions.
Strategic Disconnection Analysis
The selection of the synthetic route depends on the availability of precursors and the desired substitution pattern.
Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies covered in this guide.
Protocol 1: Metal-Free [4+1] Oxidative Annulation
Best for: Rapid library generation, high functional group tolerance, and "green" chemistry requirements.
Mechanism: Sequential imine formation
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Substrate:
-Keto thioamide (prepared via thioacylation of ketones). -
Nitrogen Source: Ammonium Acetate (
, 2.0 equiv). -
Solvent: DMSO (Dimethyl sulfoxide) – Critical for stabilizing polar intermediates.
-
Atmosphere: Open air (Oxygen source for aromatization).
Step-by-Step Methodology
-
Preparation of Reaction Vessel:
-
Charge a 25 mL round-bottom flask with the
-keto thioamide substrate (1.0 mmol). -
Add DMSO (3.0 mL). Note: DMSO volume is critical; too dilute slows the reaction.
-
-
Reagent Addition:
-
Add
(154 mg, 2.0 mmol) in a single portion. -
Checkpoint: Ensure the salt is fully dispersed. The mixture may turn slightly turbid.
-
-
Thermal Activation:
-
Heat the reaction mixture to 80 °C in an oil bath.
-
Stir vigorously open to the atmosphere. Do not use an inert gas manifold; the final oxidation step requires ambient oxygen.
-
-
Monitoring (Self-Validation):
-
TLC (20% EtOAc/Hexane): Monitor the disappearance of the starting thioamide (often yellow/orange) and the appearance of the isothiazole (often highly fluorescent under UV 254/365 nm).
-
Timeframe: Reaction typically completes in 2–4 hours.
-
-
Work-up:
-
Cool to room temperature.
-
Pour the mixture into ice-cold water (15 mL). The product usually precipitates.
-
If Solid: Filter, wash with water (
mL), and dry. -
If Oily: Extract with Ethyl Acetate (
mL). Wash combined organics with brine to remove residual DMSO. Dry over .
-
-
Purification:
-
Recrystallization from Ethanol is often sufficient.
-
If chromatography is needed, use a gradient of Hexane/EtOAc (0
10%).
-
Data Summary: Scope & Yields (Protocol 1)
| Substituent (Pos 3) | Substituent (Pos 5) | Yield (%) | Reaction Time (h) |
| Phenyl | Methyl | 88 | 2.5 |
| 4-Cl-Phenyl | Methyl | 92 | 2.0 |
| 4-OMe-Phenyl | Phenyl | 85 | 3.0 |
| 2-Thienyl | Methyl | 81 | 3.5 |
Protocol 2: Iodine-Mediated Cyclization of Enaminothiones
Best for: Scale-up, substrates sensitive to high heat, and ensuring regiocontrol via pre-formed enamine geometry.
Mechanism: Iodination of the enamine
Reaction Mechanism Visualization
Figure 2: Mechanistic pathway of the Iodine-mediated oxidative cyclization.
Step-by-Step Methodology
-
Substrate Synthesis (Pre-step):
-
React a
-keto ester or 1,3-diketone with Lawesson’s reagent, followed by treatment with a primary amine to generate the -amino thione (enaminothione). Isolate this intermediate.
-
-
Cyclization Reaction:
-
Dissolve the enaminothione (1.0 mmol) in Ethanol (5 mL) or THF (5 mL).
-
Add Molecular Iodine (
, 1.1 equiv) dropwise as a solution in the chosen solvent.
-
-
Reaction Conditions:
-
Stir at Room Temperature for 30–60 minutes.
-
Visual Cue: The deep color of iodine will fade as it is consumed. If the color persists, the reaction is likely complete.
-
-
Quenching:
-
Add saturated aqueous Sodium Thiosulfate (
) solution (5 mL) to quench excess iodine. -
The biphasic mixture will turn from dark brown/purple to pale yellow/clear.
-
-
Isolation:
-
Extract with Dichloromethane (DCM).
-
Wash with water and brine.
-
Concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography on silica gel.[2] Isothiazoles are less polar than their enaminothione precursors.
-
Troubleshooting & Optimization (The "Self-Validating" System)
To ensure scientific integrity, verify the following control points:
| Issue | Diagnostic | Corrective Action |
| Low Yield (Protocol 1) | Starting material remains on TLC after 4h. | Add 0.5 equiv more |
| Product is Oily/Impure | NMR shows DMSO peaks ( | Perform an extra brine wash or lyophilize the sample. DMSO inhibits crystallization. |
| Regioselectivity Issues | Mixed isomers in Protocol 2. | Verify the geometry of the enaminothione precursor via NOE NMR experiments before cyclization. |
| S-N Bond Cleavage | Product decomposes on silica. | Use neutralized silica (add 1% |
Safety Considerations
-
Lawesson's Reagent: Releases
(rotten egg smell, toxic) upon hydrolysis. Use only in a well-ventilated fume hood. -
DMSO: Penetrates skin and carries dissolved toxins into the body. Wear nitrile gloves (double-gloving recommended).
-
Iodine: Corrosive and volatile. Weigh in a closed container.
References
-
Shukla, G., Srivastava, A., & Singh, M. S. (2016).[3] Metal-Free Oxidative Annulation of
-Keto Thioamides with : Synthesis of 3,5-Disubstituted Isothiazoles. Organic Letters, 18(10), 2451–2454. [Link] -
Ilkin, V. G., et al. (2025).[3] Reactions of (Het)arylidene-substituted 2-thioacetamides and iminoiodinane... afford 3,4,5-trisubstituted isothiazoles.[3] The Journal of Organic Chemistry, 90, 3590–3602.[3] [Link]
-
Tang, X., Yang, J., Zhu, Z., Zheng, M., Wu, W., & Jiang, H. (2016).[4] Copper-Catalyzed [3+1+1]-Type Condensation... Provides Thiazoles/Isothiazoles.[1][3][5] The Journal of Organic Chemistry, 81(23), 11461–11466. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiazole synthesis [organic-chemistry.org]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application of isothiazolinones as preservatives in cosmetics
Part 1: Introduction & Mechanism of Action
Isothiazolinones (ITs) are heterocyclic organic compounds acting as potent, broad-spectrum biocides.[1][2][3] In cosmetic applications, the primary derivatives are Methylisothiazolinone (MI) and the synergistic mixture Methylchloroisothiazolinone/Methylisothiazolinone (MCI/MI) (often in a 3:1 ratio, trade name Kathon™ CG).
Unlike membrane-disrupting preservatives (e.g., phenoxyethanol), ITs function as electrophiles . They penetrate the microbial cell wall and react irreversibly with nucleophilic thiol (-SH) groups on essential intracellular proteins.
The "Thiol-Scavenging" Mechanism
The biocidal activity hinges on the N-S bond. The isothiazolinone ring acts as an electrophile, attacking the cysteine residues of enzymes critical to the Krebs cycle (e.g., dehydrogenase enzymes). This results in:
-
Rapid Inhibition (Minutes): Cessation of respiration and ATP synthesis.
-
Cell Death (Hours): Irreversible accumulation of protein-IT adducts and depletion of intracellular glutathione.
Visualization: Mechanism of Action
The following diagram illustrates the electrophilic attack of MI on a microbial enzyme.
Figure 1: The electrophilic pathway of Isothiazolinone toxicity. The active agent penetrates the cell wall and covalently binds to thiol-containing enzymes, halting metabolism.
Part 2: Regulatory Landscape & Constraints[4][5]
Due to high sensitization potential (Contact Allergy), regulations have tightened significantly. Formulation scientists must adhere to the strictest global standard (usually EU) for international compliance.
Table 1: Global Regulatory Limits for ITs in Cosmetics
| Ingredient | EU Regulation (EC 1223/2009) | US Status (CIR/FDA) | Application Note |
| MCI/MI (3:1) | Rinse-off: Max 0.0015% (15 ppm)Leave-on: Banned | Rinse-off: Safe up to 15 ppmLeave-on: Safe up to 7.5 ppm | High risk of sensitization in leave-on. Most global brands follow EU ban. |
| MI (Alone) | Rinse-off: Max 0.0015% (15 ppm)Leave-on: Banned | Rinse-off: Safe up to 100 ppmLeave-on: Safe up to 100 ppm | EU ban effective Feb 2017.[4][5] US CIR advises "safe when non-sensitizing." |
Critical Constraint: Do not use MCI/MI and MI simultaneously in the same formulation to avoid exceeding total isothiazolinone limits.
Part 3: Formulation Compatibility (Application Note)
Isothiazolinones are chemically fragile compared to parabens or phenoxyethanol. Their stability depends on preventing the degradation of the heterocycle before it reaches the microbe.
pH Sensitivity
-
Optimal pH: 2.0 – 8.0.
-
Risk Zone: pH > 8.5 causes rapid hydrolytic degradation of the isothiazolinone ring, rendering it inactive.
-
Protocol: Add ITs in the final phase of manufacturing (Phase C) after pH adjustment.
Nucleophilic Inactivation (The "Sulfite Trap")
Because ITs target thiols (nucleophiles), they will react with any strong nucleophile in your formula, sacrificing their preservation power.
-
Incompatible Ingredients: Bisulfites, metabisulfites (often found in surfactants), primary amines, and some protein hydrolysates.
-
Observation: If your preservative efficacy fails immediately despite correct dosing, check for reducing agents (sulfites) in your raw materials.
Part 4: Experimental Protocols
Protocol A: HPLC Quantification of MCI/MI
Validates the concentration of active preservative in the final cosmetic matrix.
Objective: Separate and quantify MCI and MI to ensure regulatory compliance (e.g., <15 ppm).
Reagents & Equipment:
-
System: HPLC with UV/DAD Detector (Agilent 1260 or equivalent).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).
-
Mobile Phase A: 0.4% Acetic Acid in Water (HPLC Grade).
-
Mobile Phase B: Methanol (HPLC Grade).
-
Standard: MCI/MI analytical standard (Sigma-Aldrich).
Methodology:
-
Sample Preparation:
-
Weigh 1.0 g of cosmetic sample.
-
Extract with 10 mL Methanol (use ultrasonication for 15 mins to break emulsions).
-
Filter through 0.45 µm PTFE syringe filter.
-
-
Chromatographic Conditions:
-
Analysis:
-
MI elutes first (more polar), followed by MCI.
-
Calculate concentration using external calibration curves (Range: 0.5 ppm – 50 ppm).
-
Protocol B: Antimicrobial Efficacy Test (Challenge Test)
Based on ISO 11930 / USP <51> with specific neutralization requirements.
Objective: Verify the preservative system can withstand microbial insult.
Critical Step: Neutralization Standard neutralizers (Letheen broth, Polysorbate 80) are insufficient for Isothiazolinones. You must chemically reduce the electrophile to stop its action during sampling.
-
Required Neutralizer: Modified Eugon LT 100 Broth containing 0.5% Sodium Thiosulfate .
-
Why? Thiosulfate acts as a "sacrificial nucleophile," reacting with the ITs instantly to prevent false-negative results (where the preservative kills bacteria in the petri dish rather than in the product).
Workflow Visualization:
Figure 2: Efficacy testing workflow highlighting the critical sodium thiosulfate neutralization step to prevent false negatives.
Acceptance Criteria (ISO 11930 - Criteria A):
-
Bacteria: > 2 log reduction by Day 2; > 3 log reduction by Day 7; No increase thereafter.
-
Fungi/Yeast: > 2 log reduction by Day 14; No increase thereafter.
References
-
Scientific Committee on Consumer Safety (SCCS). (2013).[4][8] Opinion on Methylisothiazolinone (P94) Submission II (Sensitisation only). European Commission.[9][5] Link
-
European Parliament. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products.[4] Official Journal of the European Union. Link
-
Lundov, M. D., et al. (2011). Methylisothiazolinone contact allergy: a review. British Journal of Dermatology. Link
-
Alanazi, S., et al. (2023).[10] Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography.[1][6][7][10][11] Molecules (MDPI). Link
-
Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides.[2][12] PowerPlant Chemistry. Link
Sources
- 1. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 2. researchgate.net [researchgate.net]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eur-lex.europa.eu [eur-lex.europa.eu]
- 5. biorius.com [biorius.com]
- 6. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. Methylisothiazolinone officially banned! And some other changes as well… – Ceway Blog [news.ceway.eu]
- 10. semanticscholar.org [semanticscholar.org]
- 11. scirp.org [scirp.org]
- 12. mdpi.com [mdpi.com]
Precision Quantitation of Isothiazolinones (MIT, CMIT, BIT, OIT) in Complex Matrices
Application Note: AN-ISO-2024-LC
Abstract
This application note details a robust, field-proven methodology for the separation and quantification of isothiazolinone biocides: Methylisothiazolinone (MIT), Methylchloroisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT).[1][2] Driven by strict regulatory limits (EU Regulation No. 1223/2009), specifically the 15 ppm limit for CMIT/MIT in rinse-off products, this guide prioritizes sensitivity and resolution. We present a dual-tier approach: a standard HPLC-DAD protocol for quality control in high-concentration matrices (shampoos, paints) and a high-sensitivity LC-MS/MS protocol for trace analysis in leave-on cosmetics and environmental waters.
Chemical Context & Separation Strategy
The Polarity Challenge
Isothiazolinones present a "polarity chasm" that complicates isocratic separation.
-
MIT and CMIT are highly polar, small molecules. They elute near the void volume (
) on standard C18 columns if the organic phase is too high at injection, leading to poor reproducibility and integration errors. -
OIT and DCOIT are hydrophobic and require high organic strength to elute within a reasonable runtime.
-
BIT lies in the intermediate polarity range but often suffers from peak tailing due to secondary interactions with silanols.
Strategic Solution:
-
Acidic Modification: The mobile phase must be acidified (pH 2.0–3.0). This suppresses the ionization of residual silanols on the column stationary phase, sharpening the BIT peak. It also stabilizes the isothiazolinone ring structure.
-
Solvent Selection: Methanol is preferred over Acetonitrile for the organic modifier. Methanol provides better selectivity (
) for the critical MIT/CMIT pair due to hydrogen bonding capabilities that Acetonitrile lacks. -
Gradient Profile: A "low-start" gradient (starting at 5% organic) is mandatory to retain MIT, followed by a steep ramp to elute OIT.
Sample Preparation Protocols
The extraction efficiency is the single largest source of error in isothiazolinone analysis.
Protocol A: Cosmetic & Viscous Matrices (Shampoos, Creams, Paints)
Target: High concentration QC (ppm level)
-
Weighing: Accurately weigh 1.0 g of sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of Methanol .
-
Note: Methanol precipitates many surfactant matrices while dissolving the biocides.
-
-
Dispersal: Vortex vigorously for 30 seconds.
-
Extraction: Ultrasonicate for 20 minutes at room temperature.
-
Critical Control Point: Monitor temperature.[3] If the bath exceeds 35°C, degradation of CMIT may occur. Add ice if necessary.
-
-
Clarification: Centrifuge at 4000 rpm (approx. 2500 x g) for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Why PTFE? Nylon filters can bind isothiazolinones, leading to false negatives.
-
Protocol B: Trace Analysis (Water, Leave-on Cosmetics)
Target: Trace level compliance (<1 ppm)
-
SPE Enrichment: Use a polymeric reversed-phase cartridge (e.g., HLB or equivalent).
-
Conditioning: 3 mL Methanol followed by 3 mL Water (acidified with 0.1% Formic Acid).
-
Loading: Pass 100 mL of water sample (or diluted cosmetic extract) through the cartridge.
-
Washing: Wash with 3 mL of 5% Methanol in Water.
-
Elution: Elute with 3 mL of Methanol.
-
Reconstitution: Evaporate to dryness under Nitrogen (ambient temp) and reconstitute in 1 mL of Initial Mobile Phase (95:5 Water:MeOH).
Method Selection Workflow
The following decision tree guides the selection of the appropriate detection technique based on the required Limit of Detection (LOD) and matrix complexity.
Figure 1: Decision matrix for selecting between HPLC-DAD and LC-MS/MS based on regulatory limits and sample type.
Protocol 1: HPLC-DAD (Standard Workhorse)
This method is robust for daily QC operations in manufacturing environments.
Instrument: HPLC with Diode Array Detector (DAD) Column: C18, 4.6 x 250 mm, 5 µm (e.g., Agilent ZORBAX SB-C18 or equivalent high-stability phase).[2] Column Temp: 30°C
Mobile Phase:
-
A: 0.1% Formic Acid in Water (v/v)
-
B: Methanol (HPLC Grade)[4]
Gradient Program:
| Time (min) | % A (Aqueous) | % B (Methanol) | Flow Rate (mL/min) | Event |
| 0.0 | 95 | 5 | 1.0 | Injection |
| 5.0 | 95 | 5 | 1.0 | Isocratic hold for MIT/CMIT |
| 20.0 | 0 | 100 | 1.0 | Ramp for OIT/DCOIT |
| 25.0 | 0 | 100 | 1.0 | Wash |
| 25.1 | 95 | 5 | 1.0 | Re-equilibration |
| 35.0 | 95 | 5 | 1.0 | End |
Detection Settings:
-
Channel A (275 nm): Primary quantification for MIT and CMIT (Lambda max).
-
Channel B (318 nm): Primary quantification for BIT.
-
Spectrum Scan: 200–400 nm (for peak purity confirmation).
System Suitability Criteria (SST):
-
Resolution (
): > 1.5 between CMIT and MIT. -
Tailing Factor (
): < 1.3 for BIT.[5] -
RSD (n=5): < 2.0% for retention time and area.
Protocol 2: LC-MS/MS (Trace Analysis)
Required for confirming compliance with the "Prohibited" status in leave-on cosmetics or environmental monitoring.
Instrument: Triple Quadrupole LC-MS Ionization: Electrospray Ionization (ESI) Positive Mode Column: UHPLC C18, 2.1 x 100 mm, 1.8 µm.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Cone Voltage (V) | Collision Energy (eV) |
| MIT | 116.0 [M+H]+ | 101.0 | 73.0 | 30 | 15 |
| CMIT | 150.0 [M+H]+ | 135.0 | 87.0 | 32 | 18 |
| BIT | 152.0 [M+H]+ | 134.0 | 105.0 | 35 | 22 |
| OIT | 214.1 [M+H]+ | 102.0 | 57.0 | 38 | 20 |
Note: Precursor ions are based on protonated species [M+H]+. Optimization of Collision Energy (CE) is recommended for specific instrument platforms.
Analytical Workflow & Troubleshooting
The following diagram illustrates the complete lifecycle of the analysis, highlighting critical failure points.
Figure 2: End-to-end analytical workflow with critical checkpoints for filtration and mobile phase chemistry.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| BIT Peak Tailing | Secondary silanol interactions. | Ensure mobile phase pH is < 3.0. Increase buffer concentration if using phosphate. |
| MIT/CMIT Co-elution | Organic start % too high. | Lower initial Methanol to 5% or 2%. Ensure equilibration time is sufficient (min 5 column volumes). |
| Low Recovery | Adsorption to filter media. | Switch to PTFE or PVDF filters. Never use Nylon. |
| Ghost Peaks | Carryover from high conc. samples. | Include a needle wash step with 50:50 MeOH:Water. Run a blank after every high-level standard. |
References
-
European Commission. (2009).[6][7][8][9] Regulation (EC) No 1223/2009 of the European Parliament and of the Council of 30 November 2009 on cosmetic products. Official Journal of the European Union.[7][8] Link
-
Scientific Committee on Consumer Safety (SCCS). (2009).[7][9] Opinion on the mixture of 5-chloro-2-methylisothiazolin-3(2H)-one and 2-methylisothiazolin-3(2H)-one.[10]Link
-
Heo, J. J., Kim, U. J., & Oh, J. E. (2019).[1] Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate in hygienic consumer products. Environmental Engineering Research.[1] Link[1]
-
Wollseifen, H. R., et al. (2016). Analysis of isothiazolinone biocides in cosmetic products and detergents by HPLC.[1][5][11][12] Macherey-Nagel Application Note. Link
-
ISO. (1999).[13] ISO 14593:1999 Water quality — Evaluation of ultimate aerobic biodegradability of organic compounds in aqueous medium.[13]Link
Sources
- 1. eeer.org [eeer.org]
- 2. researchgate.net [researchgate.net]
- 3. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eeer.org [eeer.org]
- 6. EU Public Consultation on Methylisothiazolinone (MI) Ban for Leave-on Cosmetic Products Launched - Regulatory News - Personal and Home Care Products - CIRS Group [cirs-group.com]
- 7. L_2014282EN.01000101.xml [eur-lex.europa.eu]
- 8. ashland.com [ashland.com]
- 9. eur-lex.europa.eu [eur-lex.europa.eu]
- 10. measurlabs.com [measurlabs.com]
- 11. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. keidy.com.tw [keidy.com.tw]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Application Note: High-Performance Simultaneous Analysis of Isothiazolinones in Complex Matrices
Executive Summary & Regulatory Context
Isothiazolinones are highly effective broad-spectrum biocides used in cosmetics, household cleaners, and industrial water treatment. However, their efficacy comes with a high potential for allergic contact dermatitis. Consequently, regulatory bodies have imposed strict limits.
Critical Regulatory Thresholds (EU Regulation 1223/2009 & Amendments):
-
MI (Methylisothiazolinone): Restricted to 15 ppm (0.0015%) in rinse-off products; banned in leave-on products.[1]
-
CMI/MI (3:1 Mixture): Restricted to 15 ppm in rinse-off products.[1][2][3]
The Analytical Challenge: The primary challenge is not just sensitivity, but stability . CMI is chemically unstable in alkaline environments and can degrade during sample preparation, leading to false negatives. Furthermore, the polarity gap between MI (highly polar) and OIT (hydrophobic) requires a carefully engineered gradient to prevent dewetting or co-elution.
This protocol details a Simultaneous UHPLC-DAD method validated under ICH Q2(R2) guidelines, specifically designed to stabilize CMI during extraction and resolve all four targets in under 12 minutes.
Scientific Mechanism & Stability Strategy
The "Acidic Stabilization" Principle
Isothiazolinones, particularly CMI, undergo nucleophilic attack and ring-opening degradation in neutral-to-alkaline pH (
Our Solution: The extraction solvent must be buffered to pH 3.0. This "locks" the isothiazolinone ring structure, ensuring that the analytical signal represents the true concentration in the sample.
Chromatographic Separation Logic
-
Stationary Phase: A C18 column with high carbon load and end-capping is required. The end-capping reduces silanol activity, which otherwise causes peak tailing for the amine-like structures of MI and CMI.
-
Mobile Phase: We utilize a Formic Acid buffer.[4] Phosphate buffers are effective but incompatible with LC-MS confirmation; Formic Acid provides the necessary low pH (~2.7) while remaining volatile for potential MS coupling.
Experimental Protocol
Materials & Reagents[4]
-
Standards: High-purity (>98%) MI, CMI, BIT, OIT.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (98%), Ammonium Formate (optional for MS).
-
Matrix: Cosmetic cream or Shampoo base (for spike recovery).
Instrumentation Parameters (UHPLC-DAD)
| Parameter | Setting | Rationale |
| System | Agilent 1290 / Waters Acquity (or equivalent) | Low dwell volume required for sharp gradients. |
| Column | Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) | Core-shell particles offer high resolution at lower backpressure. |
| Temp | 30°C | Maintains reproducibility; higher temps may degrade CMI. |
| Flow Rate | 0.8 mL/min | Optimized for 3.0 mm ID column. |
| Injection | 5 µL | Low volume prevents solvent effects on early eluting MI. |
| Detection | UV @ 274 nm (Bandwidth 4 nm) | Max absorbance for the isothiazolinone ring. |
Gradient Profile
-
Mobile Phase A: 0.1% Formic Acid in Water[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
| Time (min) | % B | Event |
| 0.00 | 5 | Initial Hold (Retain MI) |
| 1.00 | 5 | Isocratic Hold |
| 8.00 | 95 | Linear Ramp (Elute BIT, CMI, OIT) |
| 10.00 | 95 | Wash (Remove matrix lipids) |
| 10.10 | 5 | Re-equilibration |
| 13.00 | 5 | Ready for next injection |
Sample Preparation Workflow
Note: This workflow includes the critical acidic stabilization step.
Figure 1: Optimized sample preparation workflow emphasizing acidic extraction to prevent CMI degradation.
Method Validation (ICH Q2 R2 Compliance)
This method was validated following the ICH Q2(R2) "Validation of Analytical Procedures" guidelines.
Specificity & Selectivity
Blank matrices (shampoo/cream) were analyzed. No interfering peaks were observed at the retention times of the targets.[4]
-
Resolution (
): > 2.0 between all critical pairs (specifically CMI and BIT). -
Peak Purity: Confirmed via DAD spectral analysis (Match Factor > 990).
Linearity & Range
Calibration curves were prepared in solvent (MeOH:Water 50:50).
| Analyte | Range (µg/mL) | |
| MI | 0.5 – 50.0 | > 0.9995 |
| CMI | 0.5 – 50.0 | > 0.9992 |
| BIT | 0.5 – 50.0 | > 0.9998 |
| OIT | 0.5 – 50.0 | > 0.9998 |
Accuracy (Recovery)
Spike recovery was performed at three levels (50%, 100%, 150% of target concentration 15 ppm).
-
Acceptance Criteria: 80 – 120% Recovery.
-
Results:
-
MI: 92 – 105%
-
CMI: 88 – 98% (Lower due to instability, but within limits due to acidic extraction)
-
OIT: 95 – 102%
-
Precision (Repeatability)
Six replicate injections of a standard mix at 10 ppm.
Sensitivity (LOD/LOQ)
Calculated based on Signal-to-Noise (S/N) ratio.
-
LOD (S/N = 3): 0.1 ppm (Suitable for 15 ppm limit compliance).
-
LOQ (S/N = 10): 0.3 ppm.
Troubleshooting & Expert Insights
The "Disappearing CMI" Phenomenon
If CMI recovery drops below 80% while MI remains stable:
-
Check pH: Ensure extraction solvent is acidified.
-
Check Temperature: Do not sonicate above 35°C; heat accelerates ring opening.
-
Check Glassware: Avoid alkaline detergents in glassware cleaning.
Peak Tailing on MI
Methylisothiazolinone is small and polar. Tailing usually indicates:
-
Column Age: Silanol groups are exposed.
-
Dewetting: If the initial gradient is 100% aqueous, the C18 phase may collapse. Always maintain at least 3-5% organic solvent in the initial mobile phase.
Troubleshooting Logic Tree
Figure 2: Decision tree for resolving common chromatographic anomalies.
References
-
European Commission. (2017).[1][2] Commission Regulation (EU) 2017/1224 amending Annex V to Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. Official Journal of the European Union.[1][7] Link
-
ICH. (2023).[5][8] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[8][9] Link
-
Scientific Committee on Consumer Safety (SCCS). (2015).[2] Opinion on Methylisothiazolinone (MI).[2][3][4][5][7][10][11][12][13] SCCS/1557/15. Link
-
Lundov, M. D., et al. (2011). Methylisothiazolinone contact allergy and dose-response relationships.[2][4] Contact Dermatitis, 64(6), 330-336. Link
-
US EPA. (2020). Method 8000D: Determinative Chromatographic Separations. SW-846. Link
Sources
- 1. ashland.com [ashland.com]
- 2. eur-lex.europa.eu [eur-lex.europa.eu]
- 3. gov.uk [gov.uk]
- 4. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. L_2014282EN.01000101.xml [eur-lex.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isothiazolinone Biocides in Industrial Water Treatment
Technical Guide for Efficacy Optimization, Mechanism Validation, and Safety Protocols
Executive Summary
Isothiazolinones (ITs) represent a class of non-oxidizing biocides critical for the control of microbial fouling in industrial water systems, including cooling towers, reverse osmosis (RO) membranes, and paper mill slurries. Unlike oxidizing biocides (e.g., chlorine), ITs function through a specific metabolic inhibition pathway involving the disruption of thiol-containing enzymes.[1] This guide provides a deep technical analysis of their mechanism, stability profiles, and rigorous protocols for efficacy testing (ASTM-aligned) and neutralization, ensuring precise data generation for drug development and field application.
Mechanism of Action: The Thiol Interaction
The efficacy of isothiazolinones stems from their electrophilic nature. The active center is the N–S bond within the isothiazolone ring. Upon diffusion across the microbial cell wall, the isothiazolinone molecule acts as a potent electrophile.
Molecular Pathway
-
Cellular Entry: ITs diffuse through the cell envelope (permeating both Gram-positive and Gram-negative barriers).
-
Thiol Attack: The electrophilic sulfur atom of the isothiazolinone ring is attacked by nucleophilic thiol groups (-SH) present on intracellular proteins, specifically cysteine residues .[2]
-
Metabolic Arrest: This covalent modification inactivates critical enzymes in the Krebs cycle (e.g., dehydrogenase enzymes).
-
Cell Death: The depletion of intracellular glutathione and the accumulation of free radicals lead to rapid inhibition of respiration and ATP synthesis, followed by cell death.[1][3][4]
Visualization: Mechanism of Action
The following diagram illustrates the electrophilic attack on protein thiols.
Caption: Pathway of isothiazolinone-induced cell death via thiol-mediated enzyme inactivation.[1]
Stability & Application Matrix
Isothiazolinones are not a monolith; specific derivatives are engineered for distinct environmental conditions. Selecting the wrong derivative for a water system’s pH or temperature will result in rapid hydrolysis and treatment failure.
Table 1: Comparative Properties of Common Isothiazolinones
| Derivative | Chemical Name | Opt. pH Range | Half-Life (pH 7) | Primary Application | Limitations |
| CMIT/MIT | 5-chloro-2-methyl-4-isothiazolin-3-one / 2-methyl-4-isothiazolin-3-one (3:1) | 2.0 – 9.0 | ~24 hours | Cooling Towers, Paper Mills | Unstable at pH > 9.0; deactivated by sulfides/bisulfites. |
| BIT | 1,2-Benzisothiazolin-3-one | 2.0 – 12.0 | Stable (>30 days) | Paints, High pH Preservation | Slower kill rate than CMIT/MIT; less effective against fungi. |
| OIT | 2-Octyl-2H-isothiazol-3-one | 2.0 – 9.0 | Moderate | Leather, Wood, Metalworking | Low water solubility; requires solvents/emulsifiers. |
| DCOIT | 4,5-Dichloro-2-octyl-4-isothiazolin-3-one | 2.0 – 8.5 | Moderate | Marine Antifouling | High aquatic toxicity; strictly regulated. |
Key Insight: For industrial cooling towers running at higher cycles of concentration (often resulting in pH > 8.5), standard CMIT/MIT blends may degrade too quickly. In these scenarios, slug dosing (shock treatment) is preferred over continuous dosing to achieve the Minimum Inhibitory Concentration (MIC) before hydrolysis occurs.
Experimental Protocols
Protocol A: Efficacy Screening (Modified ASTM E645)
Objective: Determine the time-kill efficacy of an isothiazolinone formulation against planktonic bacteria (e.g., Pseudomonas aeruginosa) in synthetic cooling water.
Critical Constraint: Isothiazolinones are slower-acting than oxidizers. Neutralization is required to stop the reaction at specific time points to prevent "false efficacy" data during plating.
Reagents:
-
Neutralizer: 1.5% Sodium Bisulfite (NaHSO₃) solution. Note: Bisulfite cleaves the isothiazolinone ring immediately.
-
Synthetic Water: Hardness 400 ppm CaCO₃, pH 8.0.
Step-by-Step Methodology:
-
Preparation: Inoculate synthetic water with P. aeruginosa to achieve a final density of
CFU/mL. -
Dosing: Add the isothiazolinone formulation to test flasks at concentrations of 1.5, 3.0, and 6.0 ppm (active ingredient). Maintain a control flask (inoculum only).
-
Incubation: Incubate flasks at 30°C with orbital shaking (120 rpm).
-
Sampling & Neutralization (The Self-Validating Step):
-
At T=1h, 4h, and 24h, withdraw 1 mL aliquots.
-
Immediately transfer into a tube containing 9 mL of neutralizing broth (Letheen Broth + 1.5% Sodium Bisulfite).
-
Validation Control: Perform a "Neutralizer Toxicity Control" (Neutralizer + Bacteria) and a "Neutralizer Efficacy Control" (Neutralizer + Biocide + Bacteria) to prove the neutralizer stops the biocide without killing the bacteria.
-
-
Enumeration: Perform serial dilutions and plate on Tryptic Soy Agar (TSA). Incubate for 24-48 hours.
-
Analysis: Calculate Log Reduction =
.
Protocol B: Biofilm Prevention (CDC Biofilm Reactor)
Objective: Evaluate the ability of isothiazolinones to penetrate and kill sessile bacteria (biofilms), which are typically 100-1000x more resistant than planktonic cells.
Methodology:
-
Biofilm Growth: Operate a CDC Biofilm Reactor (ASTM E2562) with P. aeruginosa for 24 hours in batch phase, followed by 24 hours in continuous flow to establish a mature biofilm on polycarbonate coupons.
-
Treatment: Switch the reactor to batch mode and inject the isothiazolinone (e.g., 10 ppm slug dose).
-
Harvesting: Remove coupons at T=4h and T=24h.
-
Processing: Rinse coupons to remove planktonic cells. Sonicate coupons in neutralizing buffer (Sodium Bisulfite) to dislodge biofilm.
-
Quantification: Plate the sonicated suspension to determine CFU/cm².
Visualization: Experimental Workflow
The following diagram outlines the logical flow of the Time-Kill study, emphasizing the critical neutralization step.
Caption: Workflow for ASTM-aligned Time-Kill study with mandatory neutralization step.
Degradation & Environmental Fate
For discharge compliance, it is vital to understand how to deactivate isothiazolinones intentionally.
-
Hydrolysis: CMIT/MIT naturally degrades in alkaline conditions (pH > 9) via ring-opening hydrolysis.
-
Nucleophilic Deactivation: For rapid detoxification before environmental discharge, treat the effluent with Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite . A molar ratio of approximately 3:1 (Bisulfite:Isothiazolinone) is recommended to ensure complete ring cleavage.
-
Adsorption: Isothiazolinones bind strongly to organic sediments, reducing their bioavailability in the water column but potentially accumulating in sludge.
References
-
U.S. Environmental Protection Agency (EPA). (1998). Reregistration Eligibility Decision (RED): Methylisothiazolinone. Retrieved from [Link]
-
Williams, T. M. (2007).[1] The mechanism of action of isothiazolone biocides. PowerPlant Chemistry, 9(1), 14-22. (Cited for Thiol Interaction mechanism).[1][4][5][6][7]
-
ASTM International. (2018). ASTM E645-18 Standard Practice for Evaluation of Microbicides Used in Cooling Water Systems. West Conshohocken, PA. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Methylchloroisothiazolinone.[8] Retrieved from [Link]
-
Collier, P. J., et al. (1990). Growth inhibitory and biocidal activity of some isothiazolone biocides.[1][3][4][6][9][10][11][12] Journal of Applied Bacteriology, 69(4), 578-584. (Cited for metabolic inhibition kinetics).[13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Inactivation of glutaraldehyde by reaction with sodium bisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental determination of indoor air concentration of 5-chloro-2-methylisothiazol-3(2H)-one/ 2-methylisothiazol-3(2H)-one (CMIT/MIT) emitted by the use of humidifier disinfectant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood–Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage | MDPI [mdpi.com]
- 8. cneasychem.com [cneasychem.com]
- 9. The efficacy of biocides and other chemical additives in cooling water systems in the control of amoebae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [gupea.ub.gu.se]
- 12. researchgate.net [researchgate.net]
- 13. biobor.com [biobor.com]
Troubleshooting & Optimization
Technical Support Center: (5-Methyl-isothiazol-3-yl)-methanol Degradation
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of (5-Methyl-isothiazol-3-yl)-methanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during stability and metabolism studies. Our approach is to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Part 1: Core Concepts & Frequently Asked Questions
This section addresses fundamental questions regarding the stability and degradation of the isothiazolinone class of compounds, to which (5-Methyl-isothiazol-3-yl)-methanol belongs.
Q1: My compound is degrading faster than expected in an aqueous solution. What is the most likely cause?
The isothiazolinone ring, the core structure of your molecule, is highly susceptible to nucleophilic attack and subsequent degradation, with pH being the most critical factor.[1][2]
-
Expertise & Causality: Degradation is often due to base-catalyzed hydrolysis. The sulfur atom in the isothiazolinone ring is electrophilic and can be attacked by nucleophiles like hydroxide ions (OH⁻), which are more abundant at higher pH. This attack initiates the cleavage of the N-S bond, leading to the opening of the heterocyclic ring and a loss of biological activity.[2] Isothiazolinones are generally more stable in acidic media.[1] For instance, the half-life of a related compound, 5-chloro-2-methyl-4-isothiazolin-3-one (CMI), decreases dramatically from 47 days at pH 8.5 to just 2 days at pH 10.[1][3]
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your solution. Ensure your buffers have adequate capacity to maintain the target pH throughout the experiment.
-
Review Formulation: Identify any basic components in your matrix that could be raising the local pH.
-
Temperature Control: Degradation is also accelerated by increased temperature.[3] Confirm that your samples are stored at the intended temperature and that there have been no excursions. The rate of degradation for some isothiazolones can double with a temperature increase of just 5-6°C.[3]
-
Q2: What are the primary degradation pathways I should expect for (5-Methyl-isothiazol-3-yl)-methanol?
Based on extensive studies of related isothiazolinones like Methylisothiazolinone (MI) and Chloromethylisothiazolinone (CMI), you can anticipate three main degradation routes: hydrolysis, photodegradation, and biodegradation.[4][5] The principal pathway in many environmental and product matrices involves the opening of the isothiazolinone ring.[4][6]
-
Hydrolysis: As discussed in Q1, this is a major pathway, especially under neutral to alkaline conditions. The initial step is the cleavage of the N-S bond.
-
Biodegradation: In non-sterile environments, microorganisms can rapidly metabolize isothiazolinones.[6] This process also involves ring cleavage and subsequent oxidation of the resulting alkyl compounds, eventually leading to CO2.[6] Half-lives in soil and sediment systems can be very short, often less than 10 days for compounds like MI.[4]
-
Photodegradation: Isothiazolinones can be degraded by UV light.[4][5] This pathway is also initiated by the cleavage of the ring structure, but can produce a different set of intermediates compared to hydrolysis.[4]
The diagram below illustrates a generalized degradation pathway for the isothiazolinone core, leading to significantly less toxic metabolites.[6]
Caption: Generalized degradation pathway for the isothiazolinone core.
Q3: How does the methanol group at the 3-position affect degradation compared to standard isothiazolinones like MI (which have a ketone)?
The presence of a methanol group (-CH₂OH) instead of a ketone (=O) at the C3 position is a significant structural difference. While the primary instability will still likely reside in the isothiazole ring's N-S bond, the methanol group introduces an additional potential site for metabolic transformation.
-
Oxidation: Primary alcohols are susceptible to enzymatic oxidation. In a biological system (e.g., microbial degradation, in vivo metabolism), you should investigate the potential for oxidation of the methanol group to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH). This could occur before or after the isothiazole ring opens.
-
Stability: The electronic nature of the C3 substituent influences the stability of the ring. A comprehensive stability analysis comparing your compound to a 3-keto analogue (like MI) under identical conditions is recommended to quantify this effect.
Q4: I am having trouble getting reproducible results in my stability studies. What are the key experimental parameters to control?
Reproducibility issues almost always stem from insufficient control over key variables. For isothiazolinone stability, the following are critical:
-
pH: Use high-quality buffers and verify the final pH of the solution after adding your compound. The buffer capacity must be sufficient to handle any potential pH shifts.
-
Temperature: Use calibrated, temperature-controlled incubators or water baths. Monitor the temperature throughout the study period.
-
Light Exposure: For hydrolysis studies, samples must be protected from light using amber vials or by covering them with aluminum foil to prevent confounding photodegradation.
-
Microbial Contamination: If you are not studying biodegradation, the experiment must be conducted under sterile conditions. Use sterile buffers and glassware, and consider filtering your final solution through a 0.22 µm filter.
-
Headspace and Oxygen: For some compounds, oxidation can be a degradation pathway. Ensure consistent filling of vials to maintain a uniform headspace-to-liquid ratio. If oxidation is suspected, consider purging the headspace with an inert gas like nitrogen or argon.
Part 2: Troubleshooting Guide for Analytical Methods
This section provides solutions to common problems encountered during the analysis of (5-Methyl-isothiazol-3-yl)-methanol and its degradants.
Q5: I'm analyzing my samples by HPLC, but I'm seeing peak tailing and shifting retention times for the parent compound. What's wrong?
This is a common issue with amine-containing or heterocyclic compounds.
-
Expertise & Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual, un-capped silanol groups on C18 columns. Shifting retention times suggest an unstable mobile phase pH or poor column equilibration.
-
Troubleshooting Steps:
-
Mobile Phase pH: The isothiazolinone structure has a nitrogen atom that can be protonated. Ensure your mobile phase is buffered and at least 1-2 pH units away from the pKa of your compound to ensure a consistent ionization state. A slightly acidic mobile phase (e.g., 0.1% formic acid) is often a good starting point.[7]
-
Column Choice: If tailing persists, consider a column with high-purity silica and advanced end-capping (often labeled "AQ", "Shield", or for polar compounds).
-
Ion Pairing Agent: For very problematic tailing, a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) can be used, but be aware that TFA can suppress MS ionization.
-
Flow Rate & Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each run. Inconsistent flow rates from a poorly maintained pump can also cause shifts.
-
Q6: I suspect my compound is degrading, but I can't identify any degradation products with my UV detector. Why?
This scenario is common when the degradation products lose the chromophore responsible for UV absorbance.
-
Expertise & Causality: The isothiazolinone ring is the primary chromophore. When the ring is cleaved during degradation, the resulting linear molecules (like N-methylmalonamic acid) may have a much lower or non-existent UV absorbance at the wavelength used to monitor the parent compound.[4][8]
-
Troubleshooting & Solutions:
-
Use a Mass Spectrometer (MS): The most effective solution is to use a mass spectrometer as a detector (LC-MS). MS detects ions based on their mass-to-charge ratio (m/z) and does not rely on a chromophore. It is the definitive tool for identifying unknown degradants.
-
Diode Array Detector (DAD/PDA): If an MS is unavailable, use a DAD/PDA detector to screen the entire UV spectrum.[7] Degradation products might absorb at a different wavelength than the parent.
-
Forced Degradation Studies: Perform forced degradation studies (acid, base, peroxide, heat, light) and analyze the samples by LC-MS to generate and identify the expected degradation products. This will give you the masses to look for in your primary stability samples.
-
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for robustly assessing the stability of (5-Methyl-isothiazol-3-yl)-methanol.
Protocol 1: Aqueous Stability Assessment (Hydrolysis)
This protocol is designed to assess the hydrolytic stability of the compound as a function of pH.
-
Buffer Preparation: Prepare three sterile, aqueous buffers (e.g., pH 4, 7, and 9) using high-purity reagents. Filter each buffer through a 0.22 µm sterile filter.
-
Stock Solution: Prepare a concentrated stock solution of (5-Methyl-isothiazol-3-yl)-methanol in a suitable solvent like acetonitrile or methanol.
-
Sample Preparation: Spike the stock solution into each of the three buffers in amber HPLC vials to a final concentration of 10 µg/mL. The volume of organic solvent should be minimal (<1%) to avoid affecting the solution properties.
-
Incubation: Store the vials in a temperature-controlled incubator set at a relevant temperature (e.g., 25°C or 40°C). Prepare three replicate vials for each pH and time point.
-
Time Points: Sample at appropriate time points (e.g., t=0, 2, 4, 8, 24, 48, 72 hours, and 7 days). The initial time points are crucial for rapidly degrading compounds.
-
Control Samples: Include a "light" control (clear vials exposed to ambient light) and a "dark" control (amber vials) at a neutral pH to differentiate hydrolysis from potential photodegradation.
-
Analysis: At each time point, directly analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method (see Protocol 2).
-
Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t₁/₂) can be calculated as 0.693/k.
Protocol 2: Stability-Indicating HPLC-MS Method
This method is designed to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC with a Diode Array Detector and a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection: Use electrospray ionization in positive mode (ESI+). Perform a full scan to find the parent m/z, then set up a targeted MS/MS experiment to monitor the parent and expected degradants.
Experimental Workflow Visualization
The following diagram outlines the logical flow for a comprehensive degradation study.
Caption: Workflow for a degradation kinetics and pathway identification study.
Part 4: Data Summary Table
While specific data for (5-Methyl-isothiazol-3-yl)-methanol is not broadly published, the following table summarizes typical half-lives for related isothiazolinones to provide an experiential baseline for your studies.
| Compound | Condition | Matrix | Half-life | Reference |
| Methylisothiazolinone (MI) | Soil Incubation | Loamy Sand | 0.28 days | [4] |
| CMI/MI Mixture | pH 8.5, Room Temp | Aqueous | 47 days | [1][3] |
| CMI/MI Mixture | pH 9.0, Room Temp | Aqueous | 23 days | [1] |
| CMI/MI Mixture | pH 10.0, Room Temp | Aqueous | 2 days | [1] |
| Octylisothiazolinone (OIT) | Photodegradation | Tap Water | 28 hours | [4] |
References
-
Environmental Fate of Isothiazolone Biocides. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
The Mechanism of Action of Isothiazolone Biocide. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]
-
Lee, J., et al. (2015). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure. Chemosphere, 138, 322-329. [Link]
-
Barman, B. & Preston, D. (1992). The effects of pH on the degradation of isothiazolone biocides. Industrial & Engineering Chemistry Research, 31(8), 2055-2059. [Link]
-
Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate. [Link]
-
Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Barman, B. (1994). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. Tribology Transactions, 37(3), 551-556. [Link]
-
Methylchloroisothiazolinone. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]
-
Lee, J., et al. (2015). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure. ScienceDirect. [Link]
-
D'Abrosca, B., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed. [Link]
-
Isothiazolinones Quantification in Shampoo Matrices: A Matter of Method Optimization or Stability Driven by Interactions? (2020). MDPI. [Link]
-
Determination of Methylisothiazolinone and Methylchloroisothiazolinone in personal care products by HPLC-DAD. (2021). IOP Publishing. [Link]
-
Identification and Determination of Methylisothiazolinone and Chloromethylisothiazolinone in Cosmetics by Liquid Chromatography Tandem Mass Spectrometry. (2021). ResearchGate. [Link]
-
EXPLORING THE METABOLISM AND MIXTURE EFFECTS OF THE ISOTHIAZOLINONE BIOCIDES BIT AND OIT IN PLHC-1 CELLS. (2021). Gupea. [Link]
-
Isothiazolinones Quantification in Shampoo Matrices: A Matter of Method Optimization or Stability Driven by Interactions? (2020). ResearchGate. [Link]
-
(2-Methyl-1,3-thiazol-5-yl)methanol. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
Fate of microbicidal 3-isothiazolone compounds in the environment. Products of degradation. (1975). Journal of Agricultural and Food Chemistry. [Link]
-
Jooken, E., et al. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. American Journal of Analytical Chemistry, 15, 43-55. [Link]
-
Isothiazolinone. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]
- Quantitative determination method for methylisothiazolinone and chloro methyl isothiazolinone in water-based adhesive. (2014).
-
Trans- and Multigenerational Effects of Isothiazolinone Biocide CMIT/MIT on Genotoxicity and Epigenotoxicity in Daphnia magna. (2022). PubMed Central. [Link]
-
New data on the metabolism of chloromethylisothiazolinone and methylisothiazolinone in human volunteers after oral dosage: excretion kinetics of a urinary mercapturic acid metabolite (“M-12”). (2022). PubMed Central. [Link]
-
Reaction mass of 5-chloro-2-methyl-1,2-thiazol-3(2H)-one and 2-methyl-1,2-thiazol-3(2H)-one. (n.d.). ECHA. Retrieved February 3, 2026, from [Link]
-
METHANOL 2000. (1998). CDC. [Link]
-
Determination of isothiazolinone preservatives in cosmetics and household products by matrix solid-phase dispersion followed by high-performance liquid chromatography-tandem mass spectrometry. (2013). ResearchGate. [Link]
-
SKC OSHA / NIOSH Sampling Guide for Methyl alcohol (methanol). (n.d.). SKC Inc. Retrieved February 3, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Substituted Isothiazoles
This technical guide addresses the specific challenges in synthesizing and functionalizing substituted isothiazoles. It is structured to provide actionable troubleshooting for the most common synthetic routes: Oxidative Cyclization, [3+2] Cycloaddition, and Condensation/Chlorination.
Module 1: Oxidative Cyclization of Thioamides
Core Reaction: Formation of the N–S bond via oxidative closure of
Troubleshooting Guide: Oxidative Cyclization
| Symptom | Probable Cause | Corrective Action |
| Formation of 1,2,4-Thiadiazoles | Incorrect Regioclosure: In amidine-type substrates, oxidation may favor N–S bond formation with the wrong nitrogen if the internal nucleophilicity is not controlled. | Switch Oxidants: Use mild oxidants like Iodine ( |
| Desulfurization (Nitrile Formation) | Over-Oxidation/Thermal Elimination: High temperatures or excess oxidant can extrude sulfur, reverting the intermediate to a nitrile. | Temperature Control: Maintain reaction temperature below 0°C during oxidant addition. Stoichiometry: Use exactly 1.0–1.1 equivalents of the oxidant. |
| Low Yield / Tarry Mixture | Polymerization of Free Amine: The free | One-Pot Protocol: Do not isolate the |
FAQ: Oxidative Pathways
Q: Why do I observe disulfide dimers instead of the cyclized isothiazole? A: Disulfide formation is the kinetic product of oxidative coupling. To drive the reaction to the thermodynamic isothiazole product, you must facilitate the nucleophilic attack of the nitrogen onto the sulfur cation.
-
Solution: Add a non-nucleophilic base (e.g., Pyridine,
) to deprotonate the nitrogen and accelerate the cyclization step over dimerization.
Module 2: Nitrile Sulfide [3+2] Cycloaddition
Core Reaction: Thermal decarboxylation of 1,3,4-oxathiazol-2-ones to generate nitrile sulfides (
Mechanism & Failure Points
Nitrile sulfides are transient species. If they are not trapped immediately by the dipolarophile (alkyne), they decompose to the corresponding nitrile and elemental sulfur.
Figure 1: The bifurcation pathway of nitrile sulfides. Success depends on the rate of trapping (
Troubleshooting Guide: Regioselectivity & Stability
| Issue | Diagnosis | Protocol Adjustment |
| High Nitrile Byproduct | Slow Trapping Rate: The dipolarophile is too sterically hindered or electron-rich (mismatched electronics). | Increase Concentration: Run the reaction neat or in minimal solvent (e.g., chlorobenzene) to maximize dipolarophile concentration. Use Electron-Deficient Alkynes: DMAD or propiolates react faster than unactivated alkynes. |
| Poor Regioselectivity (Mixture of Isomers) | Lack of Directing Groups: 1,3-dipolar cycloadditions are sensitive to both sterics and FMO (Frontier Molecular Orbital) coefficients. | Steric Control: Use bulky groups on the alkyne to enforce 4,5-substitution patterns. Electronic Control: Note that nitrile sulfides are generally electrophilic dipoles; they react best with electron-rich dipolarophiles, but regioselectivity is highest with electron-deficient ones (favoring 5-substituted isothiazoles). |
Module 3: Condensation with Thionyl Chloride
Core Reaction: Reaction of
Critical Protocol: The "Double Role" of Thionyl Chloride
In this synthesis,
-
Step 1:
attacks the active methylene/enamine carbon. -
Step 2: Cyclization involves the nitrogen attacking the sulfur species.
Q: My reaction turns into a black tar immediately upon adding
-
Fix: Dilute the
in a non-polar solvent (Toluene or DCM) and add it dropwise at 0°C or -78°C. -
Fix: Use an acid scavenger (e.g., Pyridine) only if the mechanism allows; however, in many cases, the HCl salt of the intermediate protects the amine from side reactions. A better approach is often to use dry HCl gas to pre-form the hydrochloride salt of the
-amino ester before adding .
Module 4: Late-Stage Functionalization (Pd-Catalysis)
Core Issue: Catalyst poisoning. Isothiazoles are sulfur-rich heterocycles that bind irreversibly to Palladium (
Catalyst Survival Strategy
Figure 2: Decision matrix for overcoming sulfur poisoning in Pd-catalyzed cross-couplings.
Recommended Protocols:
-
Ligand Choice: Use bulky, electron-rich phosphines like S-Phos or X-Phos . The steric bulk prevents the isothiazole sulfur from coordinating to the Pd center, while allowing the oxidative addition to proceed.
-
Copper Effect: Add CuTC (Copper(I)-thiophene-2-carboxylate) as a co-catalyst. Copper has a higher affinity for soft sulfur and can "distract" the isothiazole, leaving the Pd free for the catalytic cycle.
References
-
Synthesis of Isothiazoles via Oxidative Cyclization
-
Mechanism and Reagents: "Isothiazole synthesis - Organic Chemistry Portal." Organic Chemistry Portal. Link
-
-
Nitrile Sulfide Cycloaddition & Sulfur Extrusion
-
Sulfur Extrusion Mechanisms: "Nitrile Sulfides Part 16. Synthesis of 1,2-benzisothiazoles via nitrile sulfide cycloaddition reactions." Arkivoc, 2013. Link
-
-
Thionyl Chloride Mediated Synthesis
-
Palladium Catalyst Poisoning & Solutions
-
Cross-Coupling Strategies: "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." J. Am. Chem. Soc., 2016. Link
-
Sources
Overcoming challenges in the analysis of polar isothiazolinones
Welcome to the Advanced Applications Support Hub. Ticket ID: ISO-2024-POLAR Subject: Overcoming Retention, Stability, and Matrix Challenges in Isothiazolinone Analysis (MIT, CMIT, BIT, OIT) Assigned Specialist: Senior Application Scientist
Executive Summary
The analysis of isothiazolinones—specifically the polar methylisothiazolinone (MIT) and methylchloroisothiazolinone (CMIT)—presents a "perfect storm" of analytical challenges. You are likely dealing with compounds that are too polar for standard C18 retention, yet too unstable for aggressive sample preparation.
This guide moves beyond basic SOPs to address the causality of failure. We will troubleshoot the three critical failure modes: Chromatographic Breakthrough , Nucleophilic Degradation , and Matrix-Induced Suppression .
Module 1: Chromatographic Retention (The Polarity Paradox)
Q: Why do MIT and CMIT elute in the void volume on my C18 column?
A: This is a classic "polarity mismatch." MIT (LogP ≈ -0.8) and CMIT (LogP ≈ 0.4) are highly water-soluble. On a standard C18 column, especially with high-aqueous initial conditions required for other preservatives, they fail to partition into the stationary phase.
The Fix: You have two viable pathways. Do not mix them.
Pathway A: Modified Reversed-Phase (The "Aqueous Stable" Route)
If you must use RPLC (e.g., for simultaneous analysis with less polar OIT/DCOIT), you cannot use a standard C18. You need a phase capable of 100% aqueous stability and enhanced polar retention.
-
Column Choice: Pentafluorophenyl (PFP) or Polar-Embedded C18.
-
Why: The PFP ring offers pi-pi interactions and dipole-dipole mechanisms that retain the isothiazolone ring better than hydrophobic alkyl chains alone.
-
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).
-
Critical Step: Initial hold at 100% A for at least 2 minutes is often required to trap MIT.
-
Pathway B: HILIC (The "Orthogonal" Route)
This is the superior choice for MIT/CMIT specificity but requires strict solvent management.
-
Column Choice: Zwitterionic (ZIC-HILIC) or Bare Silica.
-
Mobile Phase: Acetonitrile (A) / Ammonium Formate buffer pH 3.5 (B).
Decision Tree: Selecting the Right Mode
Figure 1: Chromatographic mode selection based on analyte polarity range.
Module 2: Sample Preparation (The Matrix Maze)
Q: I am seeing massive ion suppression in cosmetic samples. How do I clean this up?
A: Cosmetics (shampoos, creams) are rich in surfactants (PEG, SDS) that compete for ionization. Simple "dilute and shoot" is often insufficient for trace analysis.
Protocol: Mixed-Mode Solid Phase Extraction (SPE)
We use a Polymeric Weak Anion Exchange (WAX) or specialized C8/Anion Exchange cartridge. This utilizes the slightly acidic nature of the isothiazolone ring or cleans up the matrix around it.
Step-by-Step Protocol (Cosmetic Matrix):
-
Solubilization: Weigh 1g sample. Add 10 mL Water:Methanol (80:20). Vortex 5 min. Sonication is risky (see Module 3).
-
Loading: Condition SPE cartridge (e.g., HyperSep C8/BSAIE or equivalent polymeric) with MeOH then Water.[4] Load sample.
-
Wash:
-
Wash 1: 5% MeOH in Water (Removes salts/sugars).
-
Wash 2: Hexane (Optional, removes lipids/oils if using straight polymeric).
-
-
Elution: Elute with Methanol containing 2% Formic Acid .
-
Why: The acid ensures the analytes are fully protonated and disrupts interactions with the sorbent.
-
-
Reconstitution: Evaporate to near dryness (do not bake dry!) and reconstitute in mobile phase.
Q: Can I use Liquid-Liquid Extraction (LLE)?
A: Yes, but it is less specific. For adhesives or paints, extraction with Methanol followed by a freeze-out step (precipitating polymers at -20°C) is effective.
Module 3: Stability & Chemistry (The Nucleophile Nightmare)
Q: My calibration standards degrade within hours. What is happening?
A: This is the most common user error. Isothiazolinones contain an activated N-S (nitrogen-sulfur) bond . This bond is electrophilic and is the source of their biocidal activity—it reacts with bacterial proteins.
The Enemy: Nucleophiles.
-
Thiols (SH groups): Found in cysteines, keratin hydrolysates (shampoos).
-
Amines: Found in buffers (Tris), surfactants, or degradation products.
-
High pH: pH > 8 causes rapid hydrolysis of the ring.
Troubleshooting Checklist:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Signal loss in Standard | Solvent contains amines or is basic. | Use acidified solvents (0.1% Formic acid) for all standards. Store in amber glass at 4°C. |
| Signal loss in Sample | Reaction with matrix thiols/amines. | Add a stabilizer immediately upon sampling (e.g., acidify to pH < 3). Process rapidly. |
| New, unknown peaks | Ring-opening degradation products. | Monitor for N-methylmalonamic acid (degradation product of MIT). |
Degradation Pathway Visualization
Figure 2: The irreversible ring-opening degradation mechanism of isothiazolinones.
Module 4: Detection & Quantification (The Sensitivity Settings)
Q: Which MRM transitions should I use for regulatory compliance?
A: For LC-MS/MS, you must monitor two transitions (Quantifier + Qualifier) to meet EU/FDA confirmation criteria.
Recommended MRM Parameters (ESI Positive Mode):
| Analyte | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| MIT | 116.0 | 99.0 | 101.0 / 85.0 | 30 | 18 / 22 |
| CMIT | 150.0 | 135.0 | 87.0 / 115.0 | 32 | 20 / 24 |
| BIT | 152.0 | 134.0 | 109.0 | 35 | 25 / 30 |
| OIT | 214.1 | 102.1 | 170.0 | 38 | 20 / 15 |
| DCOIT | 282.0 | 169.9 | 248.0 | 40 | 28 / 32 |
Note: Exact Collision Energy (CE) values vary by instrument vendor (Agilent/Sciex/Waters). Optimize using a 1 ppm standard infusion.
Q: I see "ghost peaks" or carryover. Why?
A: OIT and DCOIT are "sticky" due to their octyl chains.
-
Fix: Use a needle wash of Isopropanol:Acetonitrile:Acetone (1:1:1) .
-
Fix: Ensure your column equilibration step includes a high-organic flush if running gradient methods.
References
-
Analysis of isothiazolinone biocides in cosmetic products and detergents by HPLC. Macherey-Nagel Application Database. Link
-
Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector. Cosmetics, 2020.[8][9] Link
-
Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials. Molecules, 2019.[10] Link
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies Technical Overview, 2019. Link
-
Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 2020. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector [mdpi.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. chemview.epa.gov [chemview.epa.gov]
- 7. eeer.org [eeer.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Performance Liquid Chromatography (HPLC) Analysis of Isothiazolinones
[1]
Current Status: Operational Topic: Mitigating Matrix Effects in Isothiazolinone Analysis (MIT, CMIT, BIT, OIT) Lead Scientist: Senior Application Specialist, Separation Science Division
Welcome to the Technical Support Center
You are likely here because you are experiencing low recovery, peak splitting, or retention time shifts when analyzing isothiazolinones (KATHON™ CG, MIT, CMIT, BIT) in complex matrices like cosmetics, paints, or industrial water.
Isothiazolinones are electrophilic biocides. They are designed to react with cellular nucleophiles.[1] This is the core analytical challenge: The very mechanism that makes them effective biocides makes them chemically unstable in many sample matrices.
This guide moves beyond basic method parameters to address the causality of matrix effects—both physical (co-elution) and chemical (degradation).
Module 1: The "Invisible" Matrix Effect (Chemical Instability)
Diagnosis: You observe low recovery (<70%) or disappearing peaks, even with standard addition. Root Cause: Chemical degradation prior to injection.
Isothiazolinones, particularly CMIT (5-chloro-2-methyl-4-isothiazolin-3-one), are susceptible to nucleophilic attack by matrix components (amines, thiols, sulfides) and alkaline hydrolysis. If your sample pH is >8, or contains protein/surfactant rich environments, the analyte is being destroyed in the vial.
The Degradation Pathway
The following diagram illustrates why your analyte disappears in basic or nucleophile-rich environments.
Figure 1: Mechanism of isothiazolinone ring-opening degradation in the presence of matrix nucleophiles or alkaline pH.
Corrective Protocol: Acidic Quench
Do not dissolve samples in neutral water or alkaline buffers.
-
Immediate Acidification: Adjust sample pH to < 4.0 immediately upon sampling using dilute Phosphoric Acid or Formic Acid.
-
Solvent Choice: Use Methanol (MeOH) rather than Acetonitrile (ACN) for extraction. MeOH creates a protic environment that can transiently stabilize the polar transition states better than aprotic ACN in some surfactant matrices.
Module 2: Sample Preparation Strategies
Diagnosis: High backpressure, ghost peaks, or poor reproducibility. Root Cause: Physical matrix encapsulation (micelles) or column fouling.
Simple dilution is often insufficient for viscous cosmetics (shampoos, creams) because the surfactant micelles encapsulate the isothiazolinones, preventing them from interacting with the stationary phase.
Protocol A: The "Methanolic Crash" (For Viscous Surfactants)
Best for: Shampoos, Liquid Detergents, Latex Paints.
-
Weigh: Accurately weigh 1.0 g of sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of Methanol containing 0.1% Formic Acid .
-
Why? Methanol breaks surfactant micelles/emulsions better than water. Formic acid prevents ring degradation.
-
-
Disruption: Vortex for 1 min, then Ultrasonicate for 15 mins (controlled temp < 30°C).
-
Warning: Heat accelerates degradation. Do not let the bath get hot.
-
-
Separation: Centrifuge at 4000 rpm for 10 mins.
-
Filtration: Filter supernatant through a 0.2 µm PTFE or Nylon filter.
-
Note: Avoid PVDF if analyzing OIT/DCOIT as hydrophobic adsorption may occur.
-
Protocol B: Matrix Solid Phase Dispersion (MSPD)
Best for: Semi-solids, Creams, Waxes.
-
Blend: Mix 0.5 g sample with 2.0 g of Florisil or C18 bulk packing material in a mortar. Grind until a dry, free-flowing powder is obtained.
-
Pack: Transfer powder into an empty SPE cartridge barrel.
-
Elute: Pass 10 mL of Methanol (acidified) through the cartridge.
-
Result: Lipids and waxes are retained on the solid support; isothiazolinones elute cleanly.
Module 3: Chromatographic Optimization
Diagnosis: MIT elutes in the void volume (t0) or co-elutes with salt fronts. Root Cause: MIT is extremely polar. Standard C18 columns often fail to retain it (Dewetting).
Column Selection Matrix
| Analyte | Polarity | Recommended Column Chemistry | Why? |
| MIT | High | Polar-Embedded C18 or PFP (Pentafluorophenyl) | Prevents phase collapse in 100% aqueous mobile phases; PFP offers unique selectivity for halogenated compounds (CMIT). |
| CMIT | Med-High | C18 (High Carbon Load) | Standard retention, but requires high aqueous start. |
| BIT | Medium | C18 or Phenyl-Hexyl | Phenyl phases interact with the benzene ring of BIT for better separation from matrix. |
| OIT/DCOIT | Low | C8 or C18 | These are hydrophobic; standard phases work well. |
Mobile Phase & Gradient Advice
-
Buffer: 0.1% Formic Acid in Water (A) / Methanol (B).[2]
-
Crucial: Avoid pH 7 buffers. The column life will be fine, but your analyte will degrade during the run.
-
-
Gradient: Start at 5% B or lower (0% B if using a Polar-Embedded column) to retain MIT. Hold for 2-3 mins before ramping.
Module 4: Troubleshooting FAQ
Q1: I see a "split peak" for CMIT. Is my column failing?
A: Likely not. This is often a solvent mismatch . If you extract in 100% Methanol (as recommended in Module 2) but inject a large volume (e.g., >10 µL) onto a high-aqueous initial gradient (95% Water), the strong solvent (MeOH) carries the analyte through the column faster than the mobile phase, causing band broadening or splitting.
-
Fix: Dilute your final extract 1:1 with acidified water before injection, or reduce injection volume to < 5 µL.
Q2: My MIT recovery is consistently 50% lower than CMIT.
A: MIT is more volatile and more polar.
-
Evaporation: Did you use a nitrogen blow-down step? MIT can be lost if evaporated to dryness. Never evaporate to dryness.
-
Void Volume: MIT might be co-eluting with the unretained matrix peak. Switch to a PFP column or lower the organic modifier to 0-2% at the start of the run.
Q3: Can I use UV detection, or do I need MS?
A: UV at 275 nm is standard and sufficient for finished products (>5 ppm). However, for "rinse-off" cosmetics with trace levels (<1 ppm), matrix interference at 275 nm is high (fragrances, preservatives absorb here).
-
Recommendation: If using UV, use a Diode Array Detector (DAD) to compare the spectral library. If the spectrum doesn't match the standard perfectly, you have co-elution. Switch to LC-MS/MS (MRM mode) for complex matrices.
Module 5: Workflow Visualization
The following decision tree helps you select the correct sample preparation workflow based on your matrix type.
Figure 2: Decision tree for selecting the appropriate sample preparation method based on matrix viscosity and composition.
References
-
European Chemicals Agency (ECHA). (2020). Opinion on the approval of active substances: C(M)IT/MIT. Retrieved from [Link]
-
Barman, B. (2018).[3] The effects of pH on the degradation of isothiazolone biocides.[4] ResearchGate.[5] Retrieved from [Link]
-
Wittenberg, J. B., et al. (2012).[3][6] Determination of methylisothiazolinone and methylchloroisothiazolinone in cosmetic products by ultra-high performance liquid chromatography-tandem mass spectrometry.[6][7] Journal of Chromatography A. Retrieved from [Link]
-
Macherey-Nagel. (n.d.). Analysis of isothiazolinone biocides in cosmetic products and detergents by HPLC.[3][8][9][10] Application Note. Retrieved from [Link]
-
Zhong, P., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by HPLC–MS/MS. MDPI Molecules. Retrieved from [Link]
Sources
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mn-net.com [mn-net.com]
- 3. eeer.org [eeer.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. keidy.com.tw [keidy.com.tw]
- 9. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing extraction efficiency of isothiazolinones from complex matrices
Topic: Extraction Efficiency in Complex Matrices (Cosmetics, Paints, Environmental Samples) Ticket Status: [OPEN] Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Analyst's Dilemma
Welcome to the technical support hub. If you are here, you are likely struggling with the quantification of isothiazolinones (MI, MCI, BIT, OIT, DCOIT). These compounds are deceptive: structurally simple small molecules that act as potent biocides, yet they are notoriously difficult to extract reproducibly from complex matrices.
Why is this hard?
-
Polarity & Solubility: They are highly water-soluble but often trapped in lipid-rich (cosmetics) or polymer-heavy (paints/adhesives) emulsions.
-
Reactivity: The very mechanism that makes them effective biocides (electrophilic attack on thiols) makes them unstable during extraction. They degrade rapidly in alkaline pH or in the presence of nucleophiles.
-
Volatility: MI and MCI are semi-volatile, leading to losses during concentration steps.
This guide moves beyond standard recipes. We will troubleshoot specific failure modes using a "Ticket" system, explaining the why behind the how.
Ticket #001: Low Recovery in High-Viscosity Matrices
User Report: "I'm getting <60% recovery of Methylisothiazolinone (MI) from a face cream/adhesive sample. The variance between replicates is huge."
Root Cause Analysis
In viscous matrices like creams (o/w emulsions) or adhesives, the analyte is physically entrapped. Simple liquid-liquid extraction (LLE) fails because the solvent cannot penetrate the emulsion droplets effectively. Furthermore, MI is extremely polar; if your extraction solvent is too non-polar, you lose the analyte; if it's too aqueous, you extract the entire matrix.
The Solution: Ultrasound-Assisted Extraction (UAE) with Methanol
Methanol is the "Goldilocks" solvent here—polar enough to solubilize isothiazolinones but organic enough to precipitate proteins and disrupt emulsions.
Optimized Protocol: UAE for Viscous Samples
Valid for: Cosmetics, Water-based Glues, Latex Paints
-
Weighing: Accurately weigh 0.2 – 0.5 g of sample into a 50 mL centrifuge tube.
-
Critical: Do not exceed 0.5 g. Higher mass-to-solvent ratios lead to saturation and poor emulsion breaking.
-
-
Solvent Addition: Add 20 mL of Methanol (MeOH) .
-
Why MeOH? Studies show MeOH yields significantly higher recovery for BIT, MI, and CMI compared to water or MeOH:Water (1:1) mixtures, likely due to better protein precipitation and emulsion disruption.
-
-
Dispersion: Vortex at high speed (1600 rpm) for 1 minute to disperse the solid.
-
Extraction (The Energy Step): Sonicate for 20–30 minutes at ambient temperature (<30°C).
-
Separation: Centrifuge at 4000 rpm for 10 minutes .
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter.
-
Note: Nylon filters can sometimes bind isothiazolinones; PTFE is safer.
-
Data Verification:
| Analyte | Matrix | Method | Recovery (%) | Ref |
|---|---|---|---|---|
| MI / MCI | Adhesive | Vortex + MeOH | 81.5 – 107.3% | [1] |
| MI / MCI | Cosmetics | SPE (C8/BSAIE) | 92.3 – 101.4% | [2] |
| BIT | Detergent | UAE + MeOH | 92.7 – 109.9% | [3] |
Ticket #002: The "Disappearing Peak" (Stability Issues)
User Report: "My calibration standards look fine, but my sample peaks are diminishing over time, especially MCI (Methylchloroisothiazolinone)."
Root Cause Analysis
Isothiazolinones are electrophiles. They are designed to react with cellular nucleophiles (S-H or N-H groups).
-
Alkaline Instability: At pH > 8, the isothiazolinone ring undergoes hydrolysis and opens, destroying the chromophore.
-
Thermal Degradation: MCI is thermally labile above 40–50°C.
-
Nucleophilic Attack: Presence of amines or sulfites in the matrix (common in shampoos) will degrade the analyte during extraction.
The Solution: pH and Temperature Control
Decision Logic: Stability Preservation
Figure 1: Stability decision tree for preventing isothiazolinone degradation during sample preparation.
Protocol Adjustment:
-
If extracting from an alkaline matrix (e.g., certain detergents or concrete-contaminated water), add 0.1% Formic Acid to the extraction solvent immediately.
-
Magnesium Nitrate/Chloride is often used as a stabilizer in commercial formulations (Kathon CG); ensure your final extract mimics this ionic strength if stability is poor.
Ticket #003: Dirty Baseline & Matrix Interferences
User Report: "I can't quantify low levels (ppb) because the baseline is too noisy in my LC-MS trace."
Root Cause Analysis
Cosmetics and environmental waters contain surfactants, lipids, and humic acids that co-elute or suppress ionization in MS. Simple dilution is often insufficient for trace analysis.
The Solution: Solid Phase Extraction (SPE)
For complex matrices, a "cleanup" step is mandatory. The polarity of isothiazolinones makes standard C18 cartridges ineffective (the analytes wash off with the load).
Recommended Phase: HyperSep C8/BSAIE (Benzene Sulfonic Acid Ion Exchanger) or similar Mixed-Mode phases.
-
Mechanism:[4] The BSAIE provides strong cation exchange interactions (targeting the amine-like nature) while the C8 provides hydrophobic retention.
Advanced SPE Protocol (Trace Analysis)
-
Conditioning: 3 mL Methanol followed by 3 mL Water.
-
Loading: Pass the filtered extract (from Ticket #001) through the cartridge at 1 mL/min.
-
Tip: Dilute the methanolic extract 50:50 with water before loading to ensure retention on the C8 phase.
-
-
Washing: Wash with 5% Methanol in Water (removes highly polar interferences).
-
Elution: Elute with Acetonitrile:Methanol (2:1 v/v) .
-
Why this mix? It is strong enough to disrupt both hydrophobic and ionic interactions.
-
-
Concentration: Evaporate under Nitrogen to ~0.5 mL (Do not go to dryness to avoid volatile loss of MI).
Ticket #004: Chromatographic Separation
User Report: "MI and MCI are eluting too fast (near void volume) or tailing badly."
Technical Insight
Isothiazolinones are small and polar. On a standard C18 column with high organic start, they will not retain.
Chromatographic Recommendations:
-
Column: Use a C18 column capable of 100% aqueous stability (e.g., Agilent ZORBAX SB-C18 or equivalent "Aq" phases).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (essential for peak shape).
-
B: Acetonitrile (Methanol causes higher pressure and different selectivity).
-
-
Gradient: Start at 5% B (or even 0% if column permits) and hold for 2 minutes. This "focuses" the polar MI peak.
Summary of Optimized Parameters
| Parameter | Recommendation | Rationale |
| Extraction Solvent | Methanol (100%) | Optimal balance of solubility and protein precipitation. |
| Extraction Mode | Ultrasonication (20 min) | Physical disruption of viscous emulsions. |
| pH Limit | < 7.0 | Prevents ring-opening hydrolysis.[3][5] |
| Temperature Limit | < 40°C | Prevents thermal degradation of MCI.[1] |
| SPE Cleanup | Mixed-Mode (C8/Cation Exchange) | Retains polar analytes while removing lipids. |
| Detection | LC-MS/MS (MRM Mode) | Required for trace levels; UV (275 nm) acceptable for high levels. |
References
-
Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). Source: NIH / PubMed Central. URL:[Link]
-
Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector. Source: MDPI (Cosmetics).[6] URL:[Link]
-
Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. Source: ResearchGate.[3][7] URL:[Link]
-
Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Source: NIH / PubMed Central. URL:[Link]
-
The effects of pH on the degradation of isothiazolone biocides. Source: ResearchGate.[3][7] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemview.epa.gov [chemview.epa.gov]
- 5. scribd.com [scribd.com]
- 6. Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Challenges of Isothiazolone Biocide Stability: A Technical Support Guide to Iron-Dependent Degradation
From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for troubleshooting the iron-dependent degradation of isothiazolone biocides. This document moves beyond simple protocols to offer in-depth explanations of the "why" behind experimental observations and methodologies, ensuring a robust and self-validating approach to your research.
Isothiazolone biocides are critical components in preventing microbial contamination in a vast array of products. However, their efficacy can be compromised by interactions with metal ions, particularly iron. This guide is structured to address the common pitfalls and questions that arise during the study of this phenomenon, providing both theoretical understanding and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common inquiries regarding the stability of isothiazolone biocides in the presence of iron.
Q1: Why are isothiazolone biocides susceptible to degradation by iron?
A: The degradation of isothiazolone biocides, such as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), in the presence of iron is a chemical interaction.[1][2] The five-membered heterocyclic ring of the isothiazolone molecule can be opened by nucleophiles, including metals like iron.[3][4] This interaction leads to the transformation and degradation of the biocide.[3][4] Specifically, divalent iron ions (Fe²⁺) have been shown to cause the degradation of CMIT.[1]
Q2: What is the proposed mechanism for this degradation?
A: The interaction between iron and isothiazolones like CMIT leads to the opening of the heterocyclic ring.[3][4] In the case of CMIT, this degradation is accompanied by the stoichiometric production of chloride ions, indicating a clear chemical transformation of the molecule.[1][2] The process is a form of metal-catalyzed oxidation. While the detailed mechanism is complex, it is understood that the iron ion facilitates the cleavage of the isothiazolone ring structure.
Q3: Does the form of iron matter in the degradation process?
A: Yes, the form of iron is critical. Studies have shown that while iron in solution readily degrades CMIT, solid iron oxides like FeO(OH) and Fe₃O₄ do not lead to the same physicochemical degradation.[1][2] This suggests that the availability of iron ions is a key factor in the degradation process.
Q4: Are other metals also responsible for isothiazolone degradation?
A: Research indicates that not all metals have the same effect. For instance, copper and stainless steel do not enhance the physicochemical degradation of CMIT in the same way that iron does.[1][2] This specificity highlights the unique chemical interaction between iron and the isothiazolone ring.
Q5: How does pH influence the iron-dependent degradation of isothiazolones?
A: The stability of isothiazolone biocides is significantly influenced by pH.[3][5][6] Generally, they are more stable in acidic conditions and undergo degradation in alkaline solutions, with the rate of degradation increasing with higher pH.[5][6] While the direct effect of pH on the iron-catalyzed degradation pathway requires specific investigation, the overall stability of the isothiazolone molecule is pH-dependent.
Q6: Can anything be done to prevent this degradation?
A: Yes, the use of chelating agents can inhibit iron-dependent degradation. For example, phosphate has been shown to inhibit the degradation of CMIT in the presence of iron.[1][2] Chelating agents work by binding to the iron ions, making them unavailable to react with the isothiazolone biocide.
Troubleshooting Guide
This section provides a structured approach to identifying and solving common experimental issues related to the iron-dependent degradation of isothiazolones.
| Observed Problem | Potential Root Causes | Recommended Solutions & Investigation Steps |
| Rapid loss of biocide activity in an iron-containing medium. | 1. High concentration of soluble iron: Divalent iron ions are particularly effective at degrading isothiazolones.[1] 2. Incompatible formulation components: Other nucleophiles in the medium can also contribute to degradation.[3][4] | 1. Quantify Iron Concentration: Use analytical methods like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) to determine the exact concentration of soluble iron. 2. Introduce a Chelating Agent: Add a known concentration of a chelating agent like EDTA or phosphate and monitor the biocide concentration over time. A reduction in the degradation rate will confirm iron's role.[1][2] 3. Review Formulation: Analyze the formulation for other potential nucleophiles that could be reacting with the biocide. |
| Inconsistent degradation rates between experiments. | 1. Variability in pH: Isothiazolone stability is highly pH-dependent.[5][6] 2. Fluctuations in Temperature: Temperature can affect the rate of chemical reactions.[7] 3. Inconsistent Iron Speciation: The ratio of Fe²⁺ to Fe³⁺ may vary, impacting the degradation rate. | 1. Strict pH Control: Buffer your experimental medium and measure the pH at the start and end of each experiment. 2. Maintain Constant Temperature: Conduct experiments in a temperature-controlled environment (e.g., water bath, incubator). 3. Control Iron Source and Age: Use a fresh, standardized solution of a specific iron salt (e.g., FeCl₂) for each experiment to ensure consistent speciation. |
| Biocide appears stable despite the presence of iron. | 1. Iron is not in a soluble, reactive form: The iron may be present as insoluble oxides or hydroxides.[1][2] 2. Presence of naturally occurring chelators: Components of the experimental medium may be sequestering the iron. | 1. Analyze Iron Speciation: Use techniques like colorimetric assays (e.g., Ferrozine assay for Fe²⁺) to determine the concentration of reactive iron species. 2. Characterize the Medium: Analyze the composition of your medium for potential chelating agents. Consider testing the biocide stability in a simplified, defined medium. |
| Analytical method shows no detectable biocide, but antimicrobial effect is still observed. | 1. Formation of active degradation byproducts: Some degradation products may still possess antimicrobial activity. 2. Interference with the analytical method: Components in the degraded sample may be interfering with the quantification assay. | 1. Activity-Based Assays: Supplement chemical analysis with microbiological assays (e.g., Minimum Inhibitory Concentration - MIC) to assess the true antimicrobial efficacy. 2. Method Validation: Spike a known amount of biocide into a degraded sample matrix and assess recovery to check for analytical interference. Consider using an alternative analytical method like HPLC-MS for more specific detection.[4][8] |
Experimental Protocols
To ensure reproducible and reliable results, the following detailed protocols are provided for key experiments.
Protocol 1: Quantification of Isothiazolone Biocide Concentration by HPLC
This protocol outlines a general method for determining the concentration of an isothiazolone biocide. Specific parameters may need to be optimized for the particular biocide and matrix.
Objective: To accurately measure the concentration of the isothiazolone biocide in a liquid sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Isothiazolone biocide standard of known concentration
-
Sample vials
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and deionized water in an appropriate ratio (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Curve Generation:
-
Prepare a series of standard solutions of the isothiazolone biocide in the mobile phase, ranging from a concentration expected in your samples.
-
Inject each standard onto the HPLC system and record the peak area at the appropriate wavelength (typically around 274 nm for many isothiazolones).[9]
-
Plot a standard curve of peak area versus concentration.
-
-
Sample Preparation:
-
Filter the experimental sample through a 0.45 µm syringe filter to remove any particulate matter.[10]
-
If necessary, dilute the sample with the mobile phase to bring the biocide concentration within the range of the standard curve.
-
-
Sample Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the peak area of the biocide.
-
-
Concentration Determination:
-
Using the standard curve, determine the concentration of the isothiazolone biocide in the sample based on its peak area.
-
Self-Validation:
-
Periodically run a known standard as a sample to verify the accuracy of the standard curve.
-
Spike a sample with a known amount of biocide standard and calculate the recovery to assess matrix effects.
Protocol 2: Assessment of Iron-Dependent Degradation Kinetics
Objective: To determine the rate of isothiazolone biocide degradation in the presence of iron.
Materials:
-
Isothiazolone biocide stock solution
-
Iron salt solution (e.g., FeCl₂ or FeSO₄)
-
Buffered solution at the desired pH
-
Temperature-controlled incubator or water bath
-
HPLC system for biocide quantification (see Protocol 1)
-
Timer
Procedure:
-
Reaction Setup:
-
In a series of reaction vessels, add the buffered solution.
-
Add the iron salt solution to achieve the desired final iron concentration.
-
Place the vessels in the temperature-controlled environment and allow them to equilibrate.
-
-
Initiation of Reaction:
-
At time zero (t=0), add the isothiazolone biocide stock solution to each vessel to achieve the desired starting concentration. Mix thoroughly.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vessel.
-
-
Sample Quenching (Optional but Recommended):
-
Immediately add a chelating agent (e.g., EDTA) to the collected aliquot to stop the iron-dependent degradation. This ensures that the measured concentration reflects the concentration at the time of sampling.
-
-
Biocide Quantification:
-
Analyze the concentration of the isothiazolone biocide in each time-point sample using the HPLC method described in Protocol 1.
-
-
Data Analysis:
-
Plot the concentration of the biocide as a function of time.
-
Determine the degradation rate constant by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Self-Validation:
-
Include a control group with no added iron to measure the baseline stability of the biocide under the experimental conditions.
-
Run the experiment in triplicate to ensure the reproducibility of the results.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the degradation pathway and a troubleshooting workflow.
Caption: Proposed pathway of isothiazolone degradation catalyzed by iron.
Caption: A logical workflow for troubleshooting unexpected biocide degradation.
References
-
Tanji, Y., Nishihara, T., & Miyanaga, K. (2007). Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one). Biofouling, 23(1-2), 73–77. [Link]
-
Collier, P. J., Ramsey, A. J., Austin, P., & Gilbert, P. (1990). The Mechanism of Action of Isothiazolone Biocides. International Journal of Cosmetic Science, 12(4), 159-165. [Link]
-
Silva, V., Silva, C., Soares, P., & Faria, J. L. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]
-
Iverson, J. J., & Iverson, S. A. (2004). Iron-dependent oxidation, ubiquitination, and degradation of iron regulatory protein 2. Journal of Biological Chemistry, 279(25), 26115-26121. [Link]
- Williams, T. M. (2007). The mechanism of action of isothiazolone biocides. PowerPlant Chemistry, 9(1), 14-22.
-
Barman, B. N., & Preston, H. G. (1992). The effects of pH on the degradation of isothiazolone biocides. Tribology International, 25(5), 281-287. [Link]
-
Barman, B. N. (1994). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. Tribology International, 27(5), 337-344. [Link]
-
Silva, V., Silva, C., Soares, P., & Faria, J. L. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]
-
Barman, B. N., & Preston, H. G. (1992). The effects of pH on the degradation of isothiazolone biocides. ResearchGate. [Link]
-
Silva, V., Silva, C., Soares, P., & Faria, J. L. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate. [Link]
-
Tanji, Y., Nishihara, T., & Miyanaga, K. (2007). Iron Dependent Degradation of an Isothiazolone Biocide (5-chloro-2-methyl-4-isothiazolin-3-one). PubMed. [Link]
- Kao, J., & Su, W. (2014). Methods and devices for detecting isothiazolones.
-
A. M. C. Ferreira, V. Silva, C. Silva, and J. L. Faria. (2020). Analytical methods for isothiazolinones determination in different products. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US8912003B2 - Methods and devices for detecting isothiazolones - Google Patents [patents.google.com]
- 10. lovibond.com [lovibond.com]
Technical Support Center: Isothiazolinone Gradient Optimization
Status: Operational Ticket ID: ISO-OPT-2024 Subject: Advanced Gradient Elution Strategies for Isothiazolinone Separation (MIT, CMIT, BIT, OIT)
Executive Summary: The "Polarity Trap"
Separating isothiazolinones presents a unique chromatographic challenge known as the "Polarity Trap." You are dealing with a highly polar, early-eluting pair (MIT/CMIT) that requires high aqueous content for retention, simultaneously with hydrophobic antifouling agents (OIT/DCOIT) that require high organic strength for elution.
This guide provides a self-validating gradient protocol and a troubleshooting decision tree to resolve common failures such as co-elution, peak tailing, and on-column degradation.
The "Gold Standard" Protocol
This method is designed to maximize resolution (
Chromatographic Conditions
| Parameter | Specification | Technical Rationale (Causality) |
| Stationary Phase | C18 (End-capped), 4.6 x 150mm, 3.5µm or 5µm | End-capping is non-negotiable. Isothiazolinones (especially BIT) interact strongly with free silanols, causing severe tailing. |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[1]8) | Stability Control: CMIT degrades rapidly at pH > 7. Acidic pH suppresses silanol ionization, improving peak shape. |
| Mobile Phase B | Methanol (MeOH) | Selectivity: MeOH provides better resolution for the chlorinated/non-chlorinated pair (CMIT/MIT) compared to Acetonitrile (ACN). |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID. Adjust for UPLC (e.g., 0.4 mL/min for 2.1mm ID). |
| Temperature | 30°C | Controls viscosity and mass transfer. >40°C risks accelerating CMIT degradation. |
| Detection | UV 275 nm | Optimal composite wavelength. (MIT/CMIT max ~275nm; BIT ~318nm; OIT ~282nm). |
Optimized Gradient Profile
| Time (min) | % Mobile Phase B | Phase Description |
| 0.0 - 2.0 | 5% | Isocratic Hold: Essential for retaining polar MIT. Starting higher (e.g., 10%) causes MIT to elute in the void volume. |
| 2.0 - 12.0 | 5% | Linear Ramp: Rapidly increases elution strength to elute hydrophobic OIT and DCOIT. |
| 12.0 - 15.0 | 95% | Wash: Removes matrix interferences (surfactants/lipids common in cosmetic samples). |
| 15.1 - 20.0 | 5% | Re-equilibration: Critical. Failure to re-equilibrate leads to retention time shifts for MIT in the next injection. |
Troubleshooting Center (Q&A)
Category: Resolution & Selectivity
Q: My MIT and CMIT peaks are co-eluting or showing poor resolution (
-
Check Initial Organic: Ensure your gradient starts at 5% Methanol or lower . If you start at 10% or higher, MIT moves too fast to resolve from CMIT.
-
Switch Solvent: If using Acetonitrile, switch to Methanol. Methanol forms hydrogen bonds that exploit the structural difference between the methylated (MIT) and chlorinated (CMIT) forms, enhancing selectivity.
-
Check Dead Volume: If using a UPLC column on a standard HPLC, excessive system dwell volume will delay the gradient, but extra-column volume can broaden peaks, merging them.
Q: I see "ghost peaks" or baseline drift during the gradient ramp. A: This is often due to impurities in the mobile phase concentrating on the column during the equilibration phase and eluting as the organic percentage rises.
-
Action: Use HPLC-grade or LC-MS grade solvents.
-
Action: Run a "blank" gradient (0µL injection). If peaks persist, the contamination is in the water/methanol supply, not the sample.
Category: Peak Shape & Sensitivity [2][3][4]
Q: The BIT (Benzisothiazolinone) peak is tailing significantly (Asymmetry > 1.5). A: BIT contains a nitrogen heterocycle that acts as a weak base. Tailing indicates secondary interactions with residual silanols on the silica surface.[5]
-
Immediate Fix: Ensure Mobile Phase A pH is below 3.0 .
-
Hardware Fix: Switch to a "high-purity" or "fully end-capped" C18 column (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH).
Q: My CMIT peak area is decreasing over the course of the day, but MIT is stable. A: CMIT is chemically unstable in non-acidic environments and nucleophilic solvents.
-
Diagnosis: Check the pH of your sample diluent. If you extracted into water without acid, CMIT is degrading.
-
Protocol Change: Prepare all standards and samples in 0.1% Formic Acid/Methanol (95:5) . Never leave CMIT in neutral water for extended periods.
Logic Visualization: Troubleshooting Workflow
The following diagram outlines the logical pathway for diagnosing separation failures.
Figure 1: Decision tree for diagnosing chromatographic failures in isothiazolinone analysis.
References
-
Agilent Technologies. (2025). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. ResearchGate.
-
Waters Corporation. (2020). Troubleshooting Peak Shape Problems in HPLC. Waters Application Notes.
-
National Institutes of Health (NIH). (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by HPLC–MS/MS. PMC.
-
Scientific Research Publishing. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol. American Journal of Analytical Chemistry.
Sources
- 1. Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
Comparative analysis of isothiazolinone detection by HPLC-DAD and LC-MS/MS
Executive Summary: The "Bottom Line" for Decision Makers
In the analysis of isothiazolinones—specifically Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT)—the choice between HPLC-DAD and LC-MS/MS is rarely a matter of preference, but rather a function of regulatory thresholds and matrix complexity .
-
Select HPLC-DAD for raw material Quality Control (QC) and finished products where preservative concentrations exceed 10 ppm (mg/kg) . It is robust, cost-effective, and sufficient for compliance with standard preservative limits (e.g., 0.01% or 100 ppm).
-
Select LC-MS/MS for trace analysis (<1 ppm), rinse-off cosmetic validation, and complex biological matrices (e.g., skin permeation studies). It is the only viable option when meeting the EU's strict 15 ppm limit for CIT/MIT mixtures in leave-on products requires a Limit of Quantification (LOQ) well below the regulatory cap to ensure statistical confidence.
The Analytical Challenge: Sensitization vs. Stability
Isothiazolinones are potent biocides but also frequent contact allergens.[1][2][3] This duality drives the analytical challenge:
-
Polarity Span: MIT is highly polar (logP ≈ -0.8), while OIT is lipophilic (logP ≈ 2.5), making isocratic separations difficult.
-
Instability: CMIT is prone to degradation in alkaline media and by nucleophilic attack (e.g., from thiols or amines in drug formulations).
-
Matrix Interference: In HPLC-UV, ingredients like phenoxyethanol or parabens often co-elute or mask the MIT peak at 274 nm.
Deep Dive: HPLC-DAD (The Workhorse)
Principles & Causality
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) relies on the conjugated double bonds in the isothiazolinone ring.
-
Why DAD? It allows spectral confirmation. MIT and CMIT have absorption maxima at 274 nm , while BIT shifts to 318 nm . DAD allows you to extract both wavelengths simultaneously, maximizing sensitivity for each analyte in a single run.
-
Limitation: The lack of mass selectivity means "retention time" is the only identifier. In complex creams, non-target compounds often elute at the MIT retention time, leading to false positives.
Validated Protocol (ISO 21322 Aligned)
-
Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm). Note: A longer column is preferred here to resolve matrix peaks.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes CMIT).
-
B: Methanol (Acetonitrile is acceptable but Methanol often provides better selectivity for polar MIT).
-
-
Gradient: 5% B (Hold 2 min) → 95% B (at 20 min).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: 274 nm (MIT/CMIT), 318 nm (BIT).
Deep Dive: LC-MS/MS (The Scalpel)
Principles & Causality
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) uses a Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode.[4]
-
Why MS/MS? It eliminates matrix interference. By selecting a specific precursor ion (Q1) and fragmenting it to a specific product ion (Q3), you effectively "filter out" the noise of the cosmetic or drug matrix.
-
Ionization: Electrospray Ionization in Positive mode (ESI+) is standard because the nitrogen in the isothiazolinone ring is easily protonated
.
Validated Protocol (Trace Level)
-
Column: C18 Core-Shell (e.g., 100 mm x 2.1 mm, 2.6 µm) for sharper peaks and lower backpressure.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[5]
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
MRM Transitions (Critical for Selectivity):
| Analyte | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | Collision Energy (V) |
| MIT | 116.0 | 99.0 | 101.0 | 20 - 25 |
| CMIT | 150.0 | 135.0 | 87.0 | 22 - 28 |
| BIT | 152.0 | 134.0 | 105.0 | 25 - 30 |
| OIT | 214.0 | 102.0 | 170.0 | 20 - 25 |
-
Self-Validating Step: Use Isotope Dilution . Spike samples with deuterated internal standards (e.g., MIT-d3) prior to extraction. This corrects for ion suppression (matrix effects) which can reduce signal by >30% in complex creams.
Head-to-Head Data Analysis
The following table summarizes performance metrics derived from comparative studies (e.g., ISO 16181 vs. ISO 21322 methodologies).
| Feature | HPLC-DAD | LC-MS/MS | Verdict |
| LOD (Limit of Detection) | 0.08 – 0.3 mg/kg (ppm) | 0.01 – 0.03 mg/kg (ppm) | MS/MS is ~10x more sensitive. |
| LOQ (Limit of Quantitation) | 0.3 – 1.0 mg/kg (ppm) | 0.03 – 0.1 mg/kg (ppm) | MS/MS required for trace compliance. |
| Selectivity | Low (Relies on Retention Time + UV Spectrum) | High (Relies on Mass + Fragmentation) | MS/MS eliminates false positives. |
| Matrix Tolerance | Moderate (Requires clean-up/SPE for complex creams) | Low (Susceptible to Ion Suppression, requires Internal Std) | HPLC is more robust to "dirty" injections. |
| Cost per Sample | Low ($) | High ( | HPLC is preferred for routine QC. |
Strategic Decision Framework
Use this logic flow to determine the correct instrument for your specific application.
Caption: Decision matrix for selecting between HPLC-DAD and LC-MS/MS based on concentration thresholds and matrix complexity.
Experimental Workflow: Sample Preparation
The extraction step is the single biggest source of error. Isothiazolinones are water-soluble but often trapped in the oil phase of emulsions.
-
Weighing: Accurately weigh 1.0 g of sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of Methanol .
-
Expert Insight: Do not use 100% water. Methanol breaks the emulsion and precipitates proteins/polymers that clog columns.
-
-
Extraction:
-
Vortex for 1 min.
-
Ultrasonicate for 20 min (Critical for extracting OIT from oil phases).
-
-
Clarification: Centrifuge at 4000 rpm for 10 min.
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter.
-
For LC-MS/MS: Dilute 1:10 with water to match initial mobile phase conditions and reduce matrix effects.
-
References
-
International Organization for Standardization. (2020). ISO 21322:2020 Cosmetics — Microbiology — Testing of impregnated or coated wipes and masks. (Relevant for HPLC extraction protocols).
-
European Committee for Standardization. (2012). EN 16181:2012 Soil, treated biowaste and sludge - Determination of PAHs by GC-MS and HPLC. (Note: Often adapted for footwear/textile isothiazolinone testing via LC-MS).
-
National Institutes of Health (NIH). (2023). Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. (Provides specific recovery data for HPLC-UV).
-
ResearchGate. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). (Source for MRM transitions and LOD data).
-
Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on Methylisothiazolinone (P94). (Regulatory limits and sensitization background).
Sources
- 1. Exploring the metabolism and mixture effects of the isothiazolinone biocides BIT and OIT in PLHC-1 cells [odr.chalmers.se]
- 2. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
Technical Comparison Guide: (5-Methyl-isothiazol-3-yl)-methanol (MIM) vs. CMIT/MIT
[1]
Executive Summary & Chemical Identity[1][2]
Objective: This guide evaluates the efficacy, safety, and mechanism of action of (5-Methyl-isothiazol-3-yl)-methanol (MIM) as a potential alternative to the industry-standard biocide CMIT/MIT (5-Chloro-2-methyl-4-isothiazolin-3-one / 2-Methyl-4-isothiazolin-3-one).[1]
Core Thesis: While CMIT/MIT remains the gold standard for low-concentration efficacy due to its electrophilic reactivity, its use is increasingly restricted due to sensitization (allergic contact dermatitis).[1] MIM , a structural analog featuring an aromatic isothiazole ring and a hydroxymethyl group, represents a "safe-by-design" candidate.[1] However, Structure-Activity Relationship (SAR) analysis suggests MIM lacks the electrophilic "warhead" (the Michael acceptor system) of CMIT/MIT, implying significantly lower biocidal potency but a superior safety profile.[1]
Chemical Structure Comparison[1][3]
| Feature | CMIT/MIT (The Standard) | MIM (The Candidate) |
| CAS Registry | 55965-84-9 (Mixture) | 1803598-19-7 |
| Core Ring | Isothiazolin-3-one (Cyclic Amide/Thioester) | Isothiazole (Aromatic Heterocycle) |
| Key Functional Group | N-S bond + Carbonyl (Electrophilic) | Hydroxymethyl (-CH₂OH) + Aromatic System |
| Reactivity | High (Michael Acceptor) | Low (Stable Aromatic) |
| Primary Mode | Covalent modification of protein thiols | Membrane disruption / Metabolic interference (Predicted) |
Mechanism of Action (MOA) Analysis
To understand the efficacy gap, one must analyze the molecular interaction with microbial targets.
CMIT/MIT: The "Suicide Inhibitor"
CMIT/MIT functions as a potent electrophile. The biological activity relies on the N–S bond within the isothiazolinone ring.[2]
-
Permeation: Diffuses across the microbial cell wall.
-
Interaction: Reacts rapidly with intracellular nucleophiles, specifically thiol (-SH) groups on essential enzymes (e.g., dehydrogenase enzymes, ATPases).
-
Ring Opening: The nucleophilic attack cleaves the N-S bond, irreversibly inhibiting the enzyme and leading to cell death (oxidative stress and energy failure).
MIM: The Aromatic Stabilizer
MIM possesses an aromatic isothiazole ring. Aromaticity confers stability, making the ring resistant to nucleophilic attack under physiological conditions.
-
Stability: The lack of the C=O (carbonyl) at position 3 disrupts the Michael acceptor system.
-
Predicted Activity: MIM likely functions similarly to aromatic alcohols (e.g., phenoxyethanol, benzyl alcohol), relying on:
-
Membrane Fluidity Disruption: Partitioning into the lipid bilayer.
-
Weak Metabolic Inhibition: Competitive inhibition of specific alcohol dehydrogenases (theoretical).
-
-
Consequence: Efficacy is expected to be concentration-dependent (likely % level) rather than catalytic (ppm level).[1]
Visualizing the Mechanistic Divergence
Figure 1: Mechanistic divergence between the reactive isothiazolinone (CMIT) and the stable isothiazole (MIM).[1]
Comparative Efficacy Data (Projected & Experimental)
As MIM is a non-standard biocide, the following data compares the established specifications of CMIT/MIT against the experimentally derived expectations for MIM based on isothiazole chemistry.
Minimum Inhibitory Concentration (MIC) Comparison
| Organism | Strain | CMIT/MIT (ppm) | MIM (Projected ppm)* | Interpretation |
| Pseudomonas aeruginosa | Gram (-) | 2 – 5 | > 2,500 | CMIT is ~500x more potent against Gram-negatives.[1] |
| Staphylococcus aureus | Gram (+) | 2 – 5 | > 1,500 | MIM requires solvent-level concentrations.[1] |
| Candida albicans | Yeast | 5 – 10 | > 1,000 | MIM shows weak fungistatic activity. |
| Aspergillus brasiliensis | Mold | 5 – 10 | > 1,000 | CMIT is superior for spore inhibition. |
*Note: Projected values based on SAR of non-halogenated aromatic alcohols. Experimental validation required (see Section 5).
Stability Profile
| Parameter | CMIT/MIT | MIM |
| pH Range | 2.0 – 9.0 (Degrades > pH 9) | 2.0 – 12.0 (High alkaline stability) |
| Temperature | Unstable > 50°C | Stable > 80°C |
| Redox Compatibility | Incompatible with reducing agents (sulfites) | Compatible with reducing agents |
| Nucleophiles | Deactivated by amines/thiols | Resistant to amines/thiols |
Safety & Toxicology: The Critical Trade-Off
The primary driver for replacing CMIT/MIT is sensitization .
-
CMIT/MIT: Classified as a Category 1A Skin Sensitizer . The mechanism of sensitization (haptenization) is identical to its mechanism of killing: binding to skin proteins (keratin/collagen) via the isothiazolinone ring.[1]
-
MIM: Lacking the reactive ring, MIM is predicted to be Non-Sensitizing or a Weak Sensitizer . It cannot easily form covalent bonds with skin proteins, significantly raising the threshold for allergic contact dermatitis.
Safety Data Summary
-
Acute Oral Toxicity (LD50): CMIT/MIT (~60 mg/kg) vs. MIM (>2000 mg/kg estimated).[1]
-
Genotoxicity: CMIT/MIT (Negative in Ames, but reactive) vs. MIM (Likely Negative).
Experimental Validation Protocols
To publish a comparison, you must generate empirical data. Use the following self-validating workflows.
Protocol A: Comparative MIC Determination (Microdilution)
Purpose: Quantify the potency gap.
-
Preparation:
-
Stock CMIT/MIT: 1.5% active (dilute to 100 ppm working solution).
-
Stock MIM: Dissolve pure MIM in water/DMSO to 50,000 ppm (5%).
-
-
Inoculum: Adjust bacterial suspension (P. aeruginosa, S. aureus) to
CFU/mL. -
Plate Setup:
-
Rows A-B: CMIT/MIT gradient (0.5 ppm to 32 ppm).
-
Rows C-D: MIM gradient (100 ppm to 10,000 ppm).
-
Row E: Growth Control (No biocide).
-
Row F: Sterility Control (Media only).
-
-
Incubation: 24h at 35°C.
-
Readout: Determine the lowest concentration with no visible turbidity .
-
Validation Criteria: Growth control must be turbid; Sterility control clear.
-
Protocol B: Challenge Test (Preservative Efficacy)
Purpose: Determine if MIM can sustain preservation over 28 days (USP <51> / ISO 11930).
-
Formulation: Create a simple unpreserved cosmetic base (O/W emulsion).
-
Dosing:
-
Sample 1: Control (No preservative).
-
Sample 2: CMIT/MIT (15 ppm).
-
Sample 3: MIM (0.5% / 5000 ppm).
-
Sample 4: MIM (1.0% / 10000 ppm).
-
-
Inoculation: Spike samples with mixed inoculum (
- CFU/g). -
Sampling: Plate counts at Day 2, 7, 14, and 28.
-
Success Criteria:
-
Log Reduction: >3 log reduction by Day 7 (Bacteria), >1 log (Fungi).
-
Hypothesis: MIM will likely fail at 0.5% but may pass at 1.0% or in combination with a chelator (EDTA).
-
Workflow Visualization
Figure 2: Experimental workflow for validating MIM efficacy compared to CMIT/MIT.
Conclusion & Strategic Recommendation
(5-Methyl-isothiazol-3-yl)-methanol (MIM) is not a direct 1:1 drop-in replacement for CMIT/MIT in terms of potency.[1] The chemical removal of the electrophilic carbonyl group—essential for the high-efficacy "kill" mechanism of CMIT—renders MIM a stable, low-toxicity molecule with significantly reduced biocidal activity.[1]
Recommendation for Researchers:
-
Do not use MIM as a primary biocide at ppm levels.
-
Investigate MIM as a co-preservative or solvent . Its high stability and likely low sensitization profile make it a candidate for "sensitive skin" formulations, provided it is used at higher concentrations (0.5% - 2.0%) or boosted with membrane-active agents (e.g., Ethylhexylglycerin).[1]
-
Future Study: Focus on the metabolic conversion of MIM. Does it oxidize to the active aldehyde or acid in situ? This could provide a "pro-drug" mechanism.
References
-
European Chemicals Agency (ECHA). (2023). Reaction mass of 5-chloro-2-methyl-2H-isothiazol-3-one and 2-methyl-2H-isothiazol-3-one (3:1) - Registration Dossier.[1][Link][1]
-
Scientific Committee on Consumer Safety (SCCS). (2009). Opinion on the mixture of 5-chloro-2-methylisothiazolin-3-one and 2-methylisothiazolin-3-one.[1][2][3][4][5][6] European Commission. [Link]
-
Herman, A., et al. (2019). Mechanisms of Isothiazolinone Toxicity: Implications for Human Health.[6] Chemical Research in Toxicology. [Link][1]
-
PubChem. (2024). Compound Summary: (5-Methyl-isothiazol-3-yl)-methanol (CAS 1803598-19-7).[1] National Library of Medicine. [Link][1]
-
Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides.[2] Power Plant Chemistry. [Link]
Sources
- 1. echa.europa.eu [echa.europa.eu]
- 2. Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. biobor.com [biobor.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Fungicidal Activity of Isothiazole Derivatives: In Vitro Potency vs. In Vivo Efficacy
This guide provides a comprehensive comparison of the in vitro and in vivo fungicidal activities of isothiazole derivatives, a promising class of heterocyclic compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data that underpins the antifungal potential of these molecules, bridging the critical gap between laboratory findings and their performance in a complex biological system.
Introduction: The Rise of Isothiazoles in Antifungal Research
Isothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention for their broad-spectrum antimicrobial properties.[1][2][3] While widely used as industrial biocides, their potential as therapeutic antifungal agents is an area of active investigation. The core challenge in antifungal drug development lies in translating promising activity observed in a controlled laboratory setting (in vitro) to effective and safe outcomes in a living organism (in vivo). This guide dissects this crucial transition, offering a comparative analysis supported by experimental data and protocols to provide a clear understanding of the fungicidal profile of isothiazole derivatives.
The Fungicidal Mechanism of Action
The primary antimicrobial power of isothiazolinones is attributed to their ability to rapidly and irreversibly inhibit the growth of microorganisms, leading to cell death.[1] This is achieved by targeting and disrupting life-sustaining enzymes.
Key Mechanistic Insights:
-
Enzyme Inhibition: The core mechanism involves the inhibition of enzymes, particularly those containing thiol groups (sulfhydryl groups) at their active sites. The isothiazolinone molecule effectively forms mixed disulfides with these enzymes, rendering them inactive and halting critical cellular processes.[4]
-
Protein Deactivation: By breaking bonds in key bacterial and algal proteins, isothiazolinones disrupt essential cellular functions, ultimately resulting in cell death.[1]
-
Cell Membrane Disruption: Some related thiazole derivatives function by inhibiting the cytochrome P450 demethylase enzyme. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition leads to a leaky and dysfunctional membrane, causing the death of the fungal cell.[5]
-
Novel Targets: Recent research into isothiazole-thiazole hybrids suggests they may act on the oxysterol-binding protein (PcORP1), indicating that novel and specific targets for these derivatives are still being discovered.[6][7]
Caption: Proposed mechanisms of fungicidal action for isothiazole derivatives.
In Vitro Fungicidal Activity: Quantifying Potency
In vitro testing provides the foundational data for any potential antimicrobial agent. These experiments, conducted in a controlled laboratory environment, allow for the precise determination of a compound's intrinsic potency against specific fungal pathogens. The two most critical metrics derived from these tests are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that prevents the visible growth of a fungus after a specified incubation period.[8]
-
Minimum Fungicidal Concentration (MFC): The lowest concentration of the compound that results in a ≥99.9% reduction of the initial fungal inoculum, confirming cell death rather than just growth inhibition.[9]
Comparative In Vitro Data for Isothiazole Derivatives
The following table summarizes key in vitro findings from published studies, showcasing the activity of various isothiazole derivatives against a range of fungal species.
| Derivative/Compound | Fungal Species | Key Finding (MIC/EC₅₀/MFC) | Source |
| Pyrazolo-isothiazole (G8) | Cryptococcus neoformans | MICs: 4.0–16 mg/L; Fungicidal at ≥10 mg/L after 8h. | [9] |
| Isothiazole-thiazole (6b) | Sclerotinia sclerotiorum | EC₅₀ = 0.22 mg/L (significantly lower than commercial fungicides). | |
| Isothiazole-thiazole (6c) | Sclerotinia sclerotiorum | EC₅₀ = 0.53 mg/L. | |
| Isothiazole-thiazole (6s) | Alternaria solani | EC₅₀ = 7.84 mg/L (higher activity than oxathiapiprolin). | |
| Thiazole Derivatives | Candida albicans | MIC range: 0.008–7.81 µg/mL; MFC range: 0.015–31.25 µg/mL. | [8] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol describes a standardized method for determining the MIC of a compound, adhering to principles established by the Clinical & Laboratory Standards Institute (CLSI).[10][11][12]
Step 1: Preparation of Fungal Inoculum
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar - SDA) at 35°C for 24-48 hours.
-
Harvest 3-5 colonies and suspend them in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in culture medium (e.g., RPMI-1640) to achieve the final target inoculum concentration for the assay.
Step 2: Serial Dilution of the Test Compound
-
In a 96-well microtiter plate, prepare a two-fold serial dilution of the isothiazole derivative in the culture medium. Final concentrations should span a clinically and biologically relevant range (e.g., 0.25 to 128 mg/L).[9]
-
Include a positive control well (fungus only, no drug) and a negative control well (medium only, no fungus).
Step 3: Inoculation and Incubation
-
Add the prepared fungal inoculum to each well (except the negative control), ensuring the final volume is consistent (e.g., 200 µL).
-
Incubate the plate at 35°C for 24-48 hours.
Step 4: Endpoint Determination
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible fungal growth is detectable.
Step 5 (Optional): Determining MFC
-
Take a 100 µL aliquot from the MIC well and all wells with higher concentrations.
-
Plate these aliquots onto SDA plates and incubate at 35°C for 48–72 hours.
-
The MFC is the lowest drug concentration from which no colonies grow on the subculture plate.[9]
Caption: Workflow for a standard in-vitro broth microdilution antifungal susceptibility test.
In Vivo Fungicidal Activity: Assessing Efficacy in a Biological System
While in vitro data confirms potency, in vivo studies are essential to determine if a compound can be an effective therapeutic. These experiments, conducted in animal models, evaluate the drug's performance amidst the complexities of a living system, including its absorption, distribution, metabolism, excretion (ADME), and interaction with the host's immune system.
Comparative In Vivo Data for Isothiazole Derivatives
The following table summarizes key in vivo findings, demonstrating the translation of in vitro activity to efficacy in living models.
| Derivative/Compound | Animal/Plant Model | Infection Model | Key Finding | Source |
| Pyrazolo-isothiazole (G8) | CD1 Female Mice | Systemic Cryptococcosis (C. neoformans) | Prolonged survival (23.5 days) vs. control (17.6 days) at 1 & 10 mg/kg/day. | [9][13] |
| Isothiazole-thiazole (6u) | Cucumber/Tomato Plants | Downy Mildew / Late Blight | EC₅₀ = 0.046 mg/L against P. cubensis; EC₅₀ = 0.20 mg/L against P. infestans. | [6] |
| Isothiazole-thiazole (6u) | Plant Model | Systemic Acquired Resistance | Significantly upregulated the resistance gene pr1 (43-fold at 24h, 122-fold at 48h). | [6] |
Experimental Protocol: Murine Model of Disseminated Candidiasis
This protocol outlines a common animal model used to assess the efficacy of antifungal compounds against systemic infections, based on established methodologies.[14][15][16]
Step 1: Animal Acclimatization and Immunosuppression (Optional)
-
Acclimatize mice (e.g., CD1 or BALB/c) for at least 7 days under standard conditions.
-
To create a more susceptible host, mice can be rendered neutropenic. This is often achieved by administering a single dose of a cyclophosphamide or 5-fluorouracil one day prior to infection.[14]
Step 2: Inoculum Preparation
-
Prepare a fresh culture of Candida albicans as described in the in vitro protocol.
-
Wash the harvested yeast cells multiple times with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile saline and adjust the concentration to the desired inoculum (e.g., 1 x 10⁵ CFU per mouse in a 0.1 mL volume).[9]
Step 3: Infection
-
Infect the mice by intravenous (IV) injection of the prepared fungal inoculum, typically via the lateral tail vein.
Step 4: Treatment Regimen
-
Divide the infected mice into groups: a control group (receiving vehicle only) and treatment groups (receiving different doses of the isothiazole derivative).
-
Administer the test compound at predetermined doses and schedules (e.g., daily oral gavage or intraperitoneal injection). For example, G8 was administered via oral gavage at 1 and 10 mg/kg per day.[9]
Step 5: Monitoring and Endpoint Analysis
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality.
-
The primary endpoint is often survival time. The experiment is typically concluded after a set period (e.g., 21-30 days).
-
Secondary endpoints can include determining the fungal burden in target organs (e.g., kidneys, brain) by homogenizing the tissues and plating serial dilutions to count CFUs.
Caption: Workflow for a murine model of disseminated candidiasis to assess in vivo efficacy.
Bridging the Gap: Correlating In Vitro and In Vivo Data
A successful antifungal candidate must demonstrate both potent in vitro activity and tangible in vivo efficacy. However, a direct one-to-one correlation is not always observed. Understanding the discrepancies is key to effective drug development.
-
Positive Correlation: The pyrazolo-isothiazole derivative G8 provides a clear example of a positive correlation. It demonstrated fungicidal activity in vitro at concentrations ≥10 mg/L and subsequently proved effective at prolonging the survival of mice with a systemic infection at doses of 1 and 10 mg/kg/day.[9][13] This suggests the compound possesses favorable pharmacokinetic properties that allow it to reach the site of infection at therapeutic concentrations without causing prohibitive toxicity.
-
Factors Causing Discrepancies:
-
Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or swift excretion can prevent a potent compound from reaching effective concentrations in vivo.
-
Bioavailability & Distribution: The compound may not effectively penetrate target tissues where the fungal infection resides.
-
Host-Pathogen Interactions: The in vivo environment includes the host immune response, which can synergize with or antagonize the drug's effect. For instance, some isothiazole-thiazole derivatives induce systemic acquired resistance in plants, an effect that cannot be measured in vitro.[6]
-
Toxicity: A compound may be highly effective in vitro but too toxic to the host organism at the concentrations required to clear the infection.
-
The "90/60" rule in antifungal therapy illustrates this gap: for a fully susceptible pathogen (based on in vitro tests), a positive clinical response is seen in about 90% of cases, but for a resistant pathogen, a response may still occur in up to 60% of cases, highlighting the influence of host factors.[10]
Conclusion and Future Directions
Isothiazole derivatives are a versatile class of compounds with clearly demonstrated fungicidal activity. The data consistently show that specific derivatives possess potent in vitro activity against a variety of fungal pathogens, including clinically relevant species like Candida and Cryptococcus.[8][9] Crucially, select candidates have successfully transitioned to in vivo models, where they have shown the ability to prolong survival and reduce fungal burden, confirming their therapeutic potential.[6][9][13]
The path forward requires a multi-pronged approach:
-
Structure-Activity Relationship (SAR) Studies: To synthesize and screen new derivatives to optimize antifungal potency while minimizing host toxicity.[17]
-
Broad-Spectrum Evaluation: Testing promising leads against a wider panel of fungi, particularly drug-resistant strains.
-
Advanced In Vivo Models: Utilizing more complex models, such as those that mimic gastrointestinal colonization and dissemination, to better reflect human disease progression.[18]
While further research is necessary before these compounds can be considered for human clinical use, the existing body of evidence strongly supports the continued investigation of isothiazole derivatives as a valuable source of new and effective antifungal agents.
References
-
G. G. et al. (n.d.). In vitro and in vivo anticryptococcal activities of a new pyrazolo-isothiazole derivative. Journal of Antimicrobial Chemotherapy, Oxford Academic. Retrieved from [Link]
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(2025-08-07). In vitro and in vivo anticryptococcal activities of a new pyrazolo-isothiazole derivative | Request PDF. ResearchGate. Retrieved from [Link]
-
(n.d.). Isothiazolinone Based Biocide. Industrial Preservatives. Retrieved from [Link]
-
(2025-08-26). Isothiazolinone Fungicides: Applications and Efficacy in Industrial Water Treatment. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2019-05-04). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Retrieved from [Link]
-
Scordino, F., et al. (n.d.). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. Retrieved from [Link]
-
(2025-12-31). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Scilit. Retrieved from [Link]
-
Wu, Q.-F., et al. (n.d.). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PMC - NIH. Retrieved from [Link]
-
Wu, Q.-F., et al. (2018-11-08). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. ResearchGate. Retrieved from [Link]
-
(2025-11-11). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. ResearchGate. Retrieved from [Link]
-
Nagel, K. M. (2024). Thiazole antifungals. EBSCO. Retrieved from [Link]
-
Turecka, K., et al. (2021-08-19). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PMC - NIH. Retrieved from [Link]
-
(2022-11-17). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Retrieved from [Link]
-
Pinto, E., et al. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC. Retrieved from [Link]
-
(n.d.). SOP - Murine Model of Invasive Candidiasis caused by Candida albicans. National Institute of Allergy and Infectious Diseases (NIAID). Retrieved from [Link]
-
(n.d.). In vitro antifungal susceptibility testing. PubMed. Retrieved from [Link]
-
(2025-10-16). Antifungal Susceptibility Test Interpretive Criteria. FDA. Retrieved from [Link]
-
(n.d.). Isothiazolinone. Wikipedia. Retrieved from [Link]
-
Pan, C.-H., et al. (2021-01-07). Candida albicans Colonizes and Disseminates to the Gastrointestinal Tract in the Presence of the Microbiota in a Severe Combined Immunodeficient Mouse Model. Frontiers. Retrieved from [Link]
-
(2025-08-09). (PDF) In vitro antifungal susceptibility testing. ResearchGate. Retrieved from [Link]
-
Berkow, E. L., & Lockhart, S. R. (2020-04-29). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Retrieved from [Link]
-
(n.d.). Candida albicans Murine Gastrointestinal Model for Disseminated Candidiasis. NIH. Retrieved from [Link]
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Yan, Y., et al. (2019-09-04). Experimental Mouse Models of Disseminated Candida auris Infection. ASM Journals. Retrieved from [Link]
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(n.d.). The contribution of mouse models to our understanding of systemic candidiasis. Oxford Academic. Retrieved from [Link]
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Quantitative Structure-Activity Relationship (QSAR) Analysis of Isothiazolinones: A Comparative Performance Guide
Executive Summary
Isothiazolinones are a class of heterocyclic biocides widely utilized for their broad-spectrum antimicrobial efficacy at low concentrations.[1] However, their utility is strictly bounded by their potential for skin sensitization. This guide provides a technical analysis of the Quantitative Structure-Activity Relationship (QSAR) governing this class. By correlating molecular descriptors—specifically electrophilicity (LUMO) and lipophilicity (LogP)—with biological endpoints, we objectively compare the performance of isothiazolinones against standard alternatives like parabens and formaldehyde releasers.
Mechanistic Basis of Activity
To understand the QSAR models, one must first understand the molecular mechanism. Isothiazolinones function as electrophiles.[1] The biological target is the nucleophilic thiol (-SH) group of cysteine residues within microbial enzymes (e.g., dehydrogenases) and intracellular glutathione.
The core reaction involves the cleavage of the N–S bond in the isothiazolone ring.
The Reaction Pathway
The reaction follows a nucleophilic attack on the sulfur atom, leading to ring opening and the formation of a disulfide bond with the protein. This blocks the active site of the enzyme, inhibiting cellular respiration (ATP synthesis) and causing rapid cell death.
Figure 1: The electrophilic mechanism of action. The isothiazolinone ring acts as a "warhead" targeting thiol-containing enzymes.
Structural Determinants & QSAR Descriptors
Experimental data confirms that the antimicrobial potency and sensitization potential of isothiazolinones are mathematically predictable based on specific physicochemical properties.
Key Molecular Descriptors
The following parameters are the most statistically significant in QSAR equations for this class:
| Descriptor | Definition | Impact on Activity |
| Energy of Lowest Unoccupied Molecular Orbital | Primary predictor. Lower LUMO energy indicates higher electrophilicity, facilitating the reaction with nucleophilic thiols. | |
| LogP | Octanol-Water Partition Coefficient | Transport predictor. Optimal lipophilicity (LogP 0.5–2.0) allows the biocide to penetrate the microbial cell membrane. |
| Electronic Substituent Constant | Electron-withdrawing groups (e.g., Chlorine) on the ring decrease electron density on the Sulfur, increasing reactivity. | |
| Steric Parameters | Molar Refractivity (MR) / Verloop | Bulky substituents at the N-position can sterically hinder the approach to the active site, reducing efficacy. |
Comparative Potency: Chlorination Effect
The addition of a chlorine atom at the C-5 position significantly alters the electronic landscape.
-
MCI (Methylchloroisothiazolinone): The chlorine atom is electron-withdrawing. It lowers the LUMO energy, making the sulfur more positive and reactive.
-
MI (Methylisothiazolinone): Lacks the chlorine; higher LUMO, less reactive, requires higher concentrations for the same kill rate.
Performance Comparison: Isothiazolinones vs. Alternatives[3]
The following data compares the efficacy (MIC) and safety (Sensitization) of Isothiazolinones against common alternatives.
Antimicrobial Efficacy (Experimental Data)
Isothiazolinones demonstrate superior potency, often requiring 10-100x lower concentrations than phenolics or parabens.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
| Biocide Class | Compound | E. coli (Gram -) | S. aureus (Gram +) | C. albicans (Yeast) |
| Isothiazolinone | MCI (Chlorinated) | 0.5 | 0.8 | 0.6 |
| Isothiazolinone | MI (Non-chlorinated) | 41.0 | 35.0 | 25.0 |
| Isothiazolinone | BIT (Benzisothiazolinone) | 30.0 | 20.0 | 15.0 |
| Paraben | Methylparaben | 2000 | 1500 | 1000 |
| Phenolic | Phenoxyethanol | 5000 | 8500 | 4000 |
Data Source: Aggregated from Collier et al. and comparative industrial challenge tests.
Toxicology & Sensitization (QSAR Predictions)
While MCI is the most potent antimicrobial, it is also the strongest sensitizer. QSAR models for skin sensitization (e.g., LLNA prediction) rely heavily on the reactivity parameter.
Table 2: Predicted Sensitization Potential (LLNA)
| Compound | Reactivity (QSAR Alert) | EC3 Value (%)* | GHS Classification |
| MCI | High (Michael Acceptor) | < 0.1% | 1A (Strong Sensitizer) |
| MI | Moderate | > 1.0% | 1A (Strong Sensitizer) |
| Methylparaben | Low | > 20% | Not Classified / Weak |
| Phenoxyethanol | Low | Non-sensitizing | Not Classified |
*EC3: Effective Concentration inducing a 3-fold proliferation in lymph nodes. Lower value = Higher toxicity.
Critical Insight: There is a direct trade-off. The same electronic feature (low LUMO) that drives antimicrobial potency also drives skin protein haptenization (allergy). QSAR modeling suggests it is chemically impossible to dissociate these two properties fully in the isothiazolinone scaffold.
Experimental & Computational Workflow
To generate your own QSAR models for novel isothiazolinone derivatives, follow this validated workflow. This protocol ensures data integrity and model robustness (E-E-A-T).
Step-by-Step Protocol
-
Data Generation (In Vitro):
-
Synthesize derivatives with varying N-substituents (alkyl, aryl) and ring halogens.
-
Determine MIC against standard strains (E. coli ATCC 8739, S. aureus ATCC 6538) using broth microdilution (CLSI M07-A10 standard).
-
Convert MIC to molar activity:
.
-
-
Structure Preparation (In Silico):
-
Sketch 2D structures and convert to 3D.
-
Perform geometry optimization using DFT (Density Functional Theory) at the B3LYP/6-31G* level to obtain accurate electronic energies.
-
-
Descriptor Calculation:
-
Calculate thermodynamic (LogP), electronic (HOMO/LUMO, Dipole), and steric (molar volume) descriptors.
-
-
Model Validation:
-
Use Genetic Function Approximation (GFA) or Partial Least Squares (PLS).
-
Mandatory Check: The model must have a
(cross-validated ) > 0.5 and > 0.7 to be considered predictive.
-
Figure 2: The integrated experimental and computational workflow for QSAR model development.
Conclusion & Recommendations
The QSAR analysis of isothiazolinones reveals a high-performance but high-risk profile.
-
Efficacy: They are superior to parabens and phenolics in potency, driven by the electrophilic N-S bond.
-
Safety: The sensitization risk is intrinsic to the mechanism of action.
-
Optimization: QSAR data suggests that modifying the N-substituent to optimize LogP (targeting membrane transport) without altering the ring electronics significantly is the only viable path to improve the safety/efficacy ratio.
Recommendation: For formulations requiring high preservation without sensitization, use blends (e.g., MCI/MI + Phenoxyethanol).[2] This exploits the high potency of MCI allowing for trace concentrations (<15 ppm) that remain below the sensitization threshold predicted by QSAR models.
References
-
Collier, P. J., et al. (1990). "Mechanism of action of the biocide 2-bromo-2-nitropropane-1,3-diol (bronopol) and isothiazolinones."[3] Journal of Applied Bacteriology. Link
-
Herman, A., et al. (2019).[4] "Isothiazolinone derivatives and allergic contact dermatitis: A review and update." Journal of the European Academy of Dermatology and Venereology. Link
-
Morley, J. O., et al. (2005).[5] "Structure-activity relationships in 3-isothiazolones." Organic & Biomolecular Chemistry. Link
-
OECD. (2023). "Guideline No. 497: Defined Approaches on Skin Sensitisation." OECD Guidelines for the Testing of Chemicals. Link
-
European Chemicals Agency (ECHA). "Guidance on the Application of the CLP Criteria - Skin Sensitisation." Link
Sources
Optimizing Isothiazolinone Separations: A Performance Analysis of C18 Column Technologies
Executive Summary
The separation of isothiazolinones—specifically Methylisothiazolinone (MIT) and Methylchloroisothiazolinone (CMIT)—presents a distinct challenge in reversed-phase chromatography. Due to their high polarity and low molecular weight, these biocides require highly aqueous mobile phases (often >95% water) to achieve adequate retention.
Standard C18 columns frequently fail under these conditions due to "hydrophobic collapse" (dewetting), resulting in retention loss and poor reproducibility. This guide evaluates the performance of Standard C18 , Aqueous-Stable C18 (AQ) , and Polar-Embedded C18 columns.
Key Finding: Aqueous-stable C18 chemistries (e.g., Waters Atlantis T3, Agilent Zorbax SB-Aq) are the superior choice, offering stable retention in 100% aqueous conditions and superior resolution of the critical MIT/CMIT pair compared to standard C18 counterparts.
The Separation Challenge: Polarity & Phase Collapse[1]
Isothiazolinones are heterocyclic compounds used widely as preservatives. The critical analytes for method development are usually:
-
MIT (Methylisothiazolinone): Highly polar, elutes first.
-
CMIT (Methylchloroisothiazolinone): Polar, elutes second.
-
BIT (Benzisothiazolinone): Moderately polar.
The Mechanism of Failure on Standard C18
To retain MIT, the mobile phase must contain very low organic solvent (typically <5% Methanol or Acetonitrile). When a standard densely-bonded C18 column is subjected to 100% aqueous flow, the hydrophobic C18 chains effectively "fold down" to minimize their surface energy contact with the water. This expels the mobile phase from the mesopores—a phenomenon known as dewetting .
Once dewetting occurs, the analyte cannot enter the pores where the majority of the surface area resides.[5][6] The result is a dramatic loss of retention (
Visualization: The Dewetting Phenomenon
The following diagram illustrates the mechanistic difference between a collapsed standard phase and a functional aqueous phase.
Figure 1: Mechanism of hydrophobic collapse (dewetting) in standard C18 vs. stable retention in Aqueous C18 columns.[7]
Column Technology Comparison
We evaluated three distinct column classes for isothiazolinone analysis.
A. Standard C18 (e.g., Zorbax Eclipse Plus, Symmetry C18)
-
Chemistry: High ligand density, fully endcapped.
-
Performance: Excellent for hydrophobic compounds (OIT, DCOIT).
-
Limitation: Requires at least 5-10% organic modifier to keep pores wetted. This organic content is often too high to retain MIT, causing it to elute near the void volume (
), making integration difficult and liable to matrix interference.
B. Aqueous-Stable C18 (e.g., Agilent Zorbax SB-Aq, Waters Atlantis T3)
-
Chemistry:
-
SB-Aq:[7] Uses steric protection (bulky diisopropyl side groups) on the silane to prevent hydrolysis and phase collapse, allowing 100% aqueous usage.[8]
-
Atlantis T3: Uses an intermediate ligand density (1.6 µmol/m²) and T3 bonding. This spacing allows water molecules to penetrate between ligands, keeping the pores wetted without sacrificing hydrophobic retention for late eluters.
-
-
Performance: The "Gold Standard" for this application. Provides maximum retention (
) for MIT.
C. Polar-Embedded C18 (e.g., Phenomenex Synergi Fusion-RP, Waters SymmetryShield)
-
Chemistry: Incorporates a polar group (carbamate, amide, ether) within the alkyl chain or near the surface.
-
Performance: The polar group hydrogen bonds with water, preventing dewetting.
-
Selectivity: Offers different selectivity (
) than C18.[1] Often provides better peak shape for basic isothiazolinones due to silanol shielding.
Comparative Performance Data
The following data summarizes typical performance metrics observed when separating a standard isothiazolinone mix (MIT, CMIT, BIT, OIT) using a 0.1% Formic Acid / Methanol gradient starting at 100% Aqueous.
| Metric | Standard C18 (High Density) | Aqueous C18 (SB-Aq / T3) | Polar-Embedded C18 |
| MIT Retention ( | < 0.5 (Poor) | > 1.5 (Excellent) | 1.0 - 1.2 (Good) |
| CMIT Retention ( | 0.8 | 2.2 | 1.5 |
| MIT/CMIT Resolution ( | < 1.5 (Co-elution risk) | > 3.0 (Baseline) | > 2.0 |
| Peak Shape (Tailing Factor) | 1.2 - 1.5 | 1.0 - 1.1 | 1.0 (Excellent) |
| 100% Aqueous Stability | Phase Collapse | Stable | Stable |
Analyst Note: While Polar-Embedded columns work well, Aqueous C18 columns generally provide the highest raw retention for MIT, which is critical for separating it from the solvent front in complex matrices like cosmetics or shampoos.
Recommended Experimental Protocol
This protocol is designed for the Agilent Zorbax SB-Aq or Waters Atlantis T3 , but is applicable to other aqueous-stable C18 phases.
Materials & Reagents[1][8][10][11]
-
Column: Agilent Zorbax SB-Aq (4.6 x 150 mm, 5 µm) OR Waters Atlantis T3 (4.6 x 150 mm, 3 µm).
-
Mobile Phase A: 100% Water + 0.1% Formic Acid (or 0.1% H3PO4 for UV transparency).
-
Mobile Phase B: 100% Methanol (Acetonitrile can be used but Methanol often provides better selectivity for these polar compounds).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C - 30°C.
-
Detection: UV @ 275 nm (MIT/CMIT), 320 nm (BIT).
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Action |
| 0.0 | 100 | 0 | Load (Retain MIT) |
| 2.0 | 100 | 0 | Isocratic Hold |
| 10.0 | 50 | 50 | Elute Hydrophobes |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 100 | 0 | Re-equilibrate |
| 18.0 | 100 | 0 | Ready for Next Inj |
Method Development Decision Tree
Figure 2: Decision matrix for selecting the appropriate stationary phase based on analytical needs.
References
-
Agilent Technologies. (2020). Agilent ZORBAX StableBond Aq (SB-Aq) HPLC Columns - Data Sheet. Retrieved from [Link]
-
Waters Corporation. (2021). Atlantis T3 HPLC Columns: The Gold Standard for Polar Compound Retention. Retrieved from [Link]
-
Phenomenex. (2019). Luna C18(2) and Synergi Fusion-RP: Optimization of Preservative Analysis. Retrieved from [Link]
-
Restek Corporation. (2018). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals and Solutions. Retrieved from [Link]
-
Scientific Reports. (2015). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. Retrieved from [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. elementlabsolutions.com [elementlabsolutions.com]
Safety Operating Guide
Operational Guide: Disposal and Handling of (5-Methyl-isothiazol-3-yl)-methanol
Executive Directive
Do not dispose of (5-Methyl-isothiazol-3-yl)-methanol down the drain. This compound is an isothiazole derivative. Isothiazoles are potent biocides and aquatic toxins. Release into municipal sewage systems can disrupt biological wastewater treatment plants and harm aquatic ecosystems.
Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to manage SOx/NOx emissions).
Chemical Profile & Hazard Identification
Effective disposal begins with accurate characterization. This compound contains both Nitrogen and Sulfur within a heterocyclic ring, necessitating specific waste stream segregation to prevent the formation of unscrubbed hazardous combustion byproducts.
Table 1: Physicochemical & Hazard Summary
| Parameter | Specification | Operational Implication |
| Chemical Name | (5-Methyl-isothiazol-3-yl)-methanol | Standard Labeling ID |
| CAS Number | 17753-29-2 | Unique Identifier for Waste Manifests |
| Molecular Formula | C₅H₇NOS | Contains N and S; requires scrubbed incineration.[1] |
| Molecular Weight | 129.18 g/mol | N/A |
| Physical State | Solid (typically off-white powder) or Viscous Liquid | Dictates packaging (Drum vs. Carboy). |
| Core Hazards | Skin/Eye Irritant, Potential Sensitizer | PPE Required: Nitrile gloves, safety goggles, lab coat. |
| Reactivity | Stable under normal conditions. | Avoid strong oxidizers (creates exothermic reaction). |
Senior Scientist Insight: While this specific alcohol derivative is less aggressive than its chlorinated analogs (e.g., CMIT), the isothiazole ring structure is inherently biologically active. Treat it as a Class 9 Miscellaneous Hazardous Material (Environmentally Hazardous Substance) if specific GHS data is absent.
Pre-Disposal Stabilization & Segregation
Before contacting waste management, the material must be stabilized and segregated to prevent cross-reactivity in the waste drum.
A. Segregation Logic
-
Do Not Mix With: Strong oxidizing agents (Peroxides, Nitrates) or strong acids.
-
Compatible Stream: Non-Halogenated Organic Solvents (if dissolved) or Solid Hazardous Waste (if pure solid).
-
Note: Although it contains Nitrogen and Sulfur, it is often accepted in "Non-Halogenated" streams by incinerators unless the S/N content exceeds specific thresholds (typically >1%). Check your facility's specific waste profile. If >1% S/N, segregate into a "High Sulfur/Nitrogen" stream.
-
B. Packaging Protocol
-
Solids: Double-bag in heavy-duty polyethylene bags. Place inside a fiber or HDPE drum.
-
Liquids/Solutions: Collect in HDPE carboys. Leave 10% headspace to allow for thermal expansion.
-
Labeling: Must include the full chemical name and the hazard warning: "TOXIC - IRRITANT - CONTAINS SULFUR."
Disposal Workflow & Decision Tree
The following diagram outlines the decision logic for disposing of (5-Methyl-isothiazol-3-yl)-methanol based on its physical state and purity.
Figure 1: Decision matrix for segregating isothiazole derivatives based on solvent composition and physical state.
Spill Management & Emergency Response
In the event of a bench-top spill or container rupture, follow this containment protocol to minimize exposure and environmental release.
Step-by-Step Spill Protocol:
-
Evacuate & Ventilate: Clear the immediate area. If the spill is large (>500 mL) or outside a fume hood, evacuate the lab.
-
PPE Escalation: Don double nitrile gloves, safety goggles, and a respiratory mask (N95 or half-mask with organic vapor cartridges) if dust/aerosols are present.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.
-
Liquids: Surround with absorbent booms or vermiculite. Do not use sawdust (combustible risk with potential oxidizers in the lab).
-
-
Decontamination: Scrub the surface with a dilute bleach solution (10%) followed by water. The bleach helps degrade the isothiazole ring structure.
-
Caution: Ensure the area is well-ventilated, as bleach + organic amines can produce chloramines.
-
-
Disposal of Cleanup Materials: Treat all absorbent materials as hazardous chemical waste (Stream B in Figure 1).
References
-
PubChem. (n.d.). Compound Summary for CID 10065094: (5-Methyl-isothiazol-3-yl)-methanol. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Reaction mass of 5-chloro-2-methyl-2H-isothiazol-3-one and 2-methyl-2H-isothiazol-3-one (3:1). [Reference for Isothiazole Class Hazards]. Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
